Product packaging for Trimethyl((tributylstannyl)ethynyl)silane(Cat. No.:CAS No. 81353-38-0)

Trimethyl((tributylstannyl)ethynyl)silane

Cat. No.: B105478
CAS No.: 81353-38-0
M. Wt: 387.3 g/mol
InChI Key: JGOIIPRSFZFFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Trimethyl((tributylstannyl)ethynyl)silane is a specialized organotin reagent that serves as a versatile building block in synthetic chemistry research. Its molecular structure, featuring both tributylstannyl and trimethylsilyl groups linked by an ethynyl bridge, makes it a valuable precursor for the controlled synthesis of complex molecular architectures, particularly through cross-coupling reactions . Researchers utilize this compound to introduce ethynyl units functionalized with protective groups, enabling precise chain elongation and the development of novel materials in a laboratory setting . As an air- and moisture-sensitive material, it requires careful handling under inert conditions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H36SiSn B105478 Trimethyl((tributylstannyl)ethynyl)silane CAS No. 81353-38-0

Properties

IUPAC Name

trimethyl(2-tributylstannylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h2-4H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOIIPRSFZFFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36SiSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348660
Record name Trimethyl[(tributylstannyl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81353-38-0
Record name Trimethyl[(tributylstannyl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stannane, tributyl[2-(trimethylsilyl)ethynyl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and purification of Trimethyl((tributylstannyl)ethynyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of Trimethyl((tributylstannyl)ethynyl)silane

Abstract: this compound is a highly versatile bifunctional reagent in organic synthesis, serving as a cornerstone in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures.[1][2] Its unique structure, featuring both a silicon-alkyne and a tin-alkyne bond, allows for selective reactivity, primarily at the more labile carbon-tin bond in Stille-type couplings.[2][3] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this reagent, designed for researchers and professionals in chemical and pharmaceutical development. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental choices.

Critical Safety Considerations: Handling Organotin Reagents

Before commencing any experimental work, it is imperative to recognize the significant hazards associated with organotin compounds. Tributyltin derivatives are highly toxic by all routes of exposure—inhalation, ingestion, and skin contact—and can affect the central nervous system.[4] They are also environmental hazards, being very toxic to aquatic life.[5]

Mandatory Safety Protocols:

  • Ventilation: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6]

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles with a face shield at all times.[5][6][7]

  • Inert Atmosphere Techniques: The synthesis involves pyrophoric and air-sensitive reagents like butyllithium. All glassware must be flame-dried and all operations performed under an inert atmosphere (Argon or Nitrogen).[6]

  • Waste Disposal: All organotin-contaminated waste, including solvents, glassware rinses, and contaminated PPE, must be segregated into a clearly labeled, dedicated hazardous waste container for proper disposal according to institutional guidelines.[4]

  • Spill Response: In the event of a spill, use an absorbent material to contain it, place the material in a sealed container, and decontaminate the area. Respiratory protection may be necessary for large spills.[4]

Synthesis: Stannylation of Trimethylsilylacetylene

The synthesis of this compound proceeds via a two-step, one-pot reaction. The core of the transformation is the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide), which then displaces a halide from an organotin electrophile.

Reaction Principle and Mechanism

The process begins with the deprotonation of trimethylsilylacetylene using a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi). This generates a lithium acetylide intermediate. This highly reactive species then undergoes a nucleophilic substitution reaction with tributyltin chloride. The lithium acetylide attacks the electrophilic tin atom, displacing the chloride ion to form the new carbon-tin bond and the salt byproduct, lithium chloride.

Visualizing the Synthesis Workflow

Synthesis_Scheme TMSA Trimethylsilylacetylene Li_Acetylide Lithium Trimethylsilylacetylide (Intermediate) TMSA->Li_Acetylide + nBuLi -78 °C to RT nBuLi n-Butyllithium (in Hexane) TBTCl Tributyltin Chloride Product This compound TBTCl->Product THF THF (Anhydrous Solvent) THF->TMSA dissolved in Li_Acetylide->Product + Tributyltin Chloride LiCl LiCl (Byproduct)

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This protocol is adapted from established literature procedures.[8]

Table 1: Reagent Quantities

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Density (g/mL)Volume (mL)
Trimethylsilylacetylene98.222.45 g250.6953.53
n-Butyllithium (1.6 M in hexanes)64.061.54 g24~0.6814.9
Tributyltin chloride325.597.81 g241.26.5
Tetrahydrofuran (THF), anhydrous----25

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet. Allow the flask to cool to room temperature under a positive pressure of argon.

  • Initial Charge: Add 25 mL of anhydrous tetrahydrofuran (THF) to the flask via syringe. Dissolve 3.53 mL (25 mmol) of trimethylsilylacetylene in the THF.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is crucial to control the highly exothermic deprotonation reaction and to prevent potential side reactions, such as the attack of butyllithium on the solvent.

  • Deprotonation: Add 14.9 mL (24 mmol) of a 1.6 M solution of n-butyllithium in hexanes dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly. A slight color change or formation of a precipitate may be observed.

  • Stirring: Stir the reaction mixture at -78 °C for 30 minutes. Causality: This allows for the complete formation of the lithium acetylide intermediate.

  • Stannylation: Add 6.5 mL (24 mmol) of tributyltin chloride dropwise to the cold solution.

  • Reaction Completion: Allow the reaction mixture to gradually warm to room temperature while stirring continuously. Let the reaction proceed for 22 hours. Causality: The extended reaction time and gradual warming ensure the reaction goes to completion.

  • Work-up (Initial): After the reaction period, the solvent is removed under reduced pressure using a rotary evaporator. The remaining residue contains the crude product, lithium chloride, and any non-volatile impurities.

Purification: Isolation by Vacuum Distillation

The crude product is a high-boiling liquid, making vacuum distillation the ideal method for purification. This technique lowers the boiling point, preventing thermal decomposition of the organotin compound.

Visualizing the Purification Workflow

Purification_Workflow Start Crude Reaction Residue Setup Assemble Vacuum Distillation Apparatus Start->Setup Heat Heat Gently (Oil Bath) Setup->Heat Distill Distill under High Vacuum (e.g., 0.6 mmHg) Heat->Distill Collect Collect Fraction at 100-102 °C Distill->Collect Final Pure Liquid Product Collect->Final

Caption: Workflow for the purification by vacuum distillation.

Distillation Protocol
  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are properly greased and sealed to maintain a high vacuum.

  • Transfer: Transfer the crude residue from the reaction flask into the distillation flask.

  • Vacuum Application: Carefully apply a vacuum, aiming for a pressure of approximately 0.6 mmHg.

  • Heating: Gently heat the distillation flask using an oil bath.

  • Fraction Collection: Collect the fraction that distills between 100-102 °C at 0.6 mmHg.[8] This is the pure this compound.

  • Yield: The expected yield of the transparent, liquid product is approximately 4.84 g (52.2%).[8]

Characterization and Quality Control

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

Table 2: Physical and Spectroscopic Data

PropertyValue
Appearance Transparent Liquid[8]
Molecular Formula C₁₇H₃₆SiSn
Molecular Weight 387.26 g/mol
Boiling Point 100-102 °C @ 0.6 mmHg
Refractive Index (n20/D) 1.488 (lit.)
Density 1.04 g/mL at 25 °C (lit.)

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum will show characteristic multiplets for the butyl groups on the tin atom and a sharp singlet for the nine equivalent protons of the trimethylsilyl group.

  • ¹³C NMR: The carbon spectrum will confirm the presence of the two distinct alkyne carbons and the carbons of the butyl and methyl groups.[9]

  • ²⁹Si and ¹¹⁹Sn NMR: These specialized NMR techniques can provide definitive structural confirmation and show characteristic satellites in proton spectra due to coupling.[10]

  • Infrared (IR) Spectroscopy: A characteristic absorption band for the internal alkyne (C≡C) stretch is expected around 2150-2160 cm⁻¹.[11]

  • Mass Spectrometry (MS): GC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound.[9]

Conclusion

The synthesis and purification of this compound is a well-established yet hazardous procedure that demands meticulous attention to safety and experimental technique. By following the detailed protocols for inert atmosphere reaction, controlled reagent addition, and high-vacuum distillation, researchers can reliably produce this valuable synthetic building block with high purity. The principles of nucleophilic acetylide chemistry and the practical considerations for handling organometallic reagents outlined in this guide provide a solid foundation for its successful preparation and application in advanced organic synthesis.

References

A Technical Guide to the Spectroscopic Characterization of Trimethyl((tributylstannyl)ethynyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth analysis of the key spectroscopic data used to identify and characterize Trimethyl((tributylstannyl)ethynyl)silane (C₁₇H₃₆SiSn), a versatile bifunctional reagent in organic synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the relationship between the molecular structure and its spectral output.

Introduction and Molecular Structure

This compound is a valuable building block in cross-coupling reactions and synthetic chemistry, featuring a trimethylsilyl (TMS) group and a tributylstannyl group at opposite ends of an acetylene linker. This unique structure allows for selective reactivity at either the silicon or tin terminus. Its molecular weight is approximately 387.3 g/mol .[1] The structural formula is (CH₃)₃Si-C≡C-Sn(CH₂CH₂CH₂CH₃)₃.

A clear understanding of its spectroscopic signature is paramount for researchers to verify its purity and confirm its structure during and after synthesis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule in solution. The presence of magnetically active nuclei such as ¹H, ¹³C, ²⁹Si, and ¹¹⁹Sn provides a wealth of information.

The proton NMR spectrum is characterized by distinct signals corresponding to the trimethylsilyl group and the four different methylene/methyl groups of the three butyl chains.

  • Trimethylsilyl (TMS) Protons: A sharp singlet is expected for the nine equivalent protons of the (CH₃)₃Si- group. This signal typically appears far upfield, around δ 0.15 ppm .

  • Tributylstannyl Protons: The protons of the butyl chains will appear as a set of multiplets in the alkane region (approximately δ 0.9 to 1.6 ppm ).

    • The terminal methyl protons (-CH₃) will be a triplet around δ 0.9 ppm .

    • The two internal methylene groups (-CH₂CH₂-) will present as overlapping multiplets around δ 1.3-1.6 ppm .

    • The methylene group directly attached to the tin atom (Sn-CH₂-) will be a triplet further downfield, around δ 0.9-1.1 ppm , and may exhibit satellite peaks due to coupling with tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
(CH₃)₃Si -~ 0.15Singlet (s)
Sn-(CH₂CH₂CH₂CH₃ )₃~ 0.9Triplet (t)
Sn-CH₂ -~ 0.9 - 1.1Triplet (t)
Sn-CH₂CH₂CH₂ CH₃~ 1.3 - 1.6Multiplet (m)

The ¹³C NMR spectrum provides crucial information about the carbon backbone, especially the unique electronic environment of the acetylenic carbons.

  • Acetylenic Carbons: Two distinct signals are expected for the sp-hybridized carbons. The carbon attached to silicon (Si-C ≡) typically appears around δ 115-120 ppm , while the carbon bonded to tin (≡C -Sn) is found further upfield, around δ 90-95 ppm .

  • Trimethylsilyl Carbons: A signal for the methyl carbons of the TMS group is expected at approximately δ 0-1 ppm .

  • Tributylstannyl Carbons: The four distinct carbons of the butyl groups will appear in the upfield region. The carbon directly bonded to tin (Sn-C H₂) is the most downfield of the butyl signals, typically around δ 10-15 ppm . The other carbons appear around δ 13.7 (CH₃) , δ 27.3 (CH₂) , and δ 29.1 (CH₂) ppm .

Carbon Assignment Expected Chemical Shift (δ, ppm)
(CH₃ )₃Si-~ 0 - 1
Si-C ≡C-Sn~ 115 - 120
Si-C≡C -Sn~ 90 - 95
Sn-C H₂(CH₂)₂CH₃~ 10 - 15
Sn-CH₂CH₂ CH₂CH₃~ 29.1
Sn-(CH₂)₂CH₂ CH₃~ 27.3
Sn-(CH₂)₃CH₃ ~ 13.7

A self-validating protocol for NMR acquisition ensures reproducibility and accuracy.

Caption: Standardized workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

  • Solvent (CDCl₃): Deuterated chloroform is a standard choice for non-polar organometallic compounds, offering excellent solubility and a clean spectral window.

  • Spectrometer Frequency (400 MHz): This field strength provides sufficient resolution to separate the multiplets of the butyl chains, which is critical for unambiguous assignment.

  • Scan Count: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope and its longer relaxation times compared to ¹H.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The most diagnostic feature is the carbon-carbon triple bond stretch.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C-H stretch (alkyl)2850 - 2960Strong
C≡C stretch ~ 2070 - 2150 Medium to Weak
Si-CH₃ bend~ 1250Strong
Sn-C stretch~ 500 - 600Medium

Expert Insights: The C≡C stretching frequency in silyl- and stannyl-substituted acetylenes is often weak or of medium intensity.[2] The asymmetry induced by the different substituents (Si vs. Sn) makes this band IR-active, whereas a symmetrically substituted alkyne would be IR-inactive. The strong band around 1250 cm⁻¹ is a classic indicator of a Si-(CH₃) group.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by wiping it with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Expected Observations:

  • Molecular Ion (M⁺): The molecular ion peak is often weak or absent in electron ionization (EI) mass spectra due to the lability of the molecule.

  • Isotopic Pattern: A key feature is the characteristic isotopic pattern for tin (Sn), which has multiple stable isotopes. This complex pattern serves as a definitive fingerprint for any tin-containing fragment.

  • Fragmentation: The most common fragmentation pathway is the loss of a butyl radical (•C₄H₉, 57 Da), leading to a prominent peak at m/z 331 (for the main ¹²⁰Sn isotope). This fragment, [M - Bu]⁺, is often the base peak. Further fragmentation can involve the loss of methyl groups from the silicon atom or cleavage of the Sn-C bond. A fragment corresponding to the loss of a tributylstannyl group can also be observed.[1][3]

m/z (for ¹²⁰Sn, ⁷⁴Ge, ²⁸Si) Proposed Fragment
388 (and isotopes)[C₁₇H₃₆SiSn]⁺ (Molecular Ion)
331 (and isotopes) [M - C₄H₉]⁺ (Base Peak)
291 (and isotopes)[Sn(C₄H₉)₃]⁺
97[Si(CH₃)₃-C≡C]⁺
73[Si(CH₃)₃]⁺
57[C₄H₉]⁺

graph "MS_Fragmentation" {
rankdir=TB;
node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];

M [label="[M]⁺˙\nm/z 388"]; M_minus_Bu [label="[M - Bu]⁺\nm/z 331", shape=box, style="rounded,filled", fillcolor="#FBBC05"]; Bu_radical [label="- •C₄H₉", shape=plaintext]; SnBu3 [label="[SnBu₃]⁺\nm/z 291"]; Si_fragment [label="[Me₃Si-C≡C]⁺\nm/z 97"];

M -> M_minus_Bu [label="- •C₄H₉"]; M -> SnBu3 [label="- •C≡CSiMe₃"]; M -> Si_fragment [label="- •SnBu₃"]; }

Caption: Plausible EI fragmentation pathways for the title compound.

  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the compound in a volatile solvent like hexane or ethyl acetate.

  • GC Method:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the chromatographic peak for the compound and analyze the corresponding mass spectrum, paying close attention to the [M-Bu]⁺ fragment and the tin isotopic pattern.

References

An In-Depth Technical Guide to Trimethyl((tributylstannyl)ethynyl)silane: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl((tributylstannyl)ethynyl)silane is a versatile bifunctional organometallic reagent that has found significant utility in organic synthesis, particularly in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, stability, and reactivity. A detailed analysis of its spectroscopic characteristics, safe handling protocols, and applications in cross-coupling reactions is presented to equip researchers and drug development professionals with the essential knowledge for its effective and safe utilization.

Introduction

This compound, with the chemical formula C₁₇H₃₆SiSn, is a unique organometallic compound featuring both a trimethylsilyl and a tributylstannyl group attached to an acetylene unit. This structure imparts distinct reactivity to each end of the ethynyl bridge, making it a valuable building block in synthetic chemistry. The presence of the tributyltin moiety allows for facile palladium-catalyzed cross-coupling reactions, such as the Stille coupling, while the trimethylsilyl group can be retained for subsequent transformations or removed under specific conditions. This guide will delve into the fundamental chemical properties and stability considerations of this reagent, providing a framework for its practical application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₁₇H₃₆SiSn
Molecular Weight 387.27 g/mol
Appearance Colorless to yellow liquid
Density 1.055 g/cm³
Boiling Point 128-138 °C at 22 mmHg
Refractive Index 1.475
Flash Point 165.9 °C
Solubility Soluble in organic solvents such as THF, ether, CH₂Cl₂, MeOH, and hexane. Insoluble in water.

Spectroscopic Characterization

The structural features of this compound give rise to a characteristic spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the trimethylsilyl group (a sharp singlet) and the butyl groups of the tributylstannyl moiety (a series of multiplets). The chemical shifts of the butyl protons will be influenced by their proximity to the tin atom.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the trimethylsilyl carbons, the four different carbons of the butyl groups, and the two sp-hybridized carbons of the acetylene unit. The chemical shifts of the acetylenic carbons are particularly informative, with the carbon attached to silicon appearing at a different chemical shift than the carbon bonded to tin.

  • ²⁹Si and ¹¹⁹Sn NMR: For more detailed structural elucidation, ²⁹Si and ¹¹⁹Sn NMR spectroscopy can be employed. These techniques provide direct information about the electronic environment of the silicon and tin atoms, respectively.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a useful technique for confirming the molecular weight and purity of this compound. The mass spectrum will exhibit the molecular ion peak and characteristic fragmentation patterns arising from the loss of butyl and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a characteristic absorption band for the C≡C triple bond stretch. The position of this band can be influenced by the electronic effects of the silyl and stannyl substituents.

Stability and Handling

General Stability

Organotin compounds, including this compound, are generally stable under anhydrous and inert conditions. However, they can be sensitive to light and heat, which can promote degradation. Long-term storage should be in a cool, dark, and dry place, preferably under an inert atmosphere such as argon.

Stability to Air and Moisture

While many organostannanes are stable to both air and moisture, prolonged exposure should be avoided. Hydrolysis of the tin-carbon bond can occur, particularly in the presence of acids or bases, leading to the formation of tributyltin oxide or hydroxide. However, under neutral conditions, the compound shows no significant reaction with water.

Thermal Stability

Elevated temperatures can lead to the decomposition of organotin compounds. The degradation of organotins is generally accelerated by higher temperatures. For synthetic reactions, it is advisable to use the lowest effective temperature to minimize potential side reactions and decomposition.

Decomposition Pathways

The primary decomposition pathway for organotin compounds involves the stepwise cleavage of the tin-carbon bonds. This dealkylation process leads to the formation of less substituted and generally more toxic organotin species, and eventually to inorganic tin. Degradation can be initiated by heat, light, or chemical reagents.

Safe Handling and Storage Protocol

Due to the toxicity of organotin compounds, strict safety precautions must be observed.

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately and thoroughly with soap and water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere is recommended for long-term stability.

  • Waste Disposal: Dispose of waste materials containing organotin compounds as hazardous waste in accordance with local regulations.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.

The Stille Coupling Reaction

The Stille reaction involves the coupling of an organostannane with an organic electrophile, typically an aryl or vinyl halide or triflate, in the presence of a palladium catalyst. This compound serves as an excellent precursor for the introduction of a protected ethynyl group.

Workflow for a Typical Stille Coupling Reaction:

Stille_Coupling_Workflow reagents Reactants: - Aryl/Vinyl Halide (R-X) - this compound - Pd Catalyst (e.g., Pd(PPh₃)₄) - Solvent (e.g., Toluene, THF) reaction_setup Reaction Setup: - Inert atmosphere (Ar or N₂) - Anhydrous conditions reagents->reaction_setup Combine heating Heating: - Typically 80-110 °C reaction_setup->heating Heat workup Workup: - Quenching - Extraction - Drying heating->workup Cool & Workup purification Purification: - Column Chromatography workup->purification product Product: - R-C≡C-SiMe₃ purification->product

Caption: A generalized workflow for a Stille cross-coupling reaction.

Mechanism of the Stille Coupling:

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the organic electrophile (R-X) to form a Pd(II) intermediate.

  • Transmetalation: The organostannane transfers its organic group (in this case, the trimethylsilylethynyl group) to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.

Stille_Mechanism Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Sn R-Pd(II)L₂-C≡CSiMe₃ PdII_RX->PdII_R_Sn Transmetalation (Me₃SiC≡CSnBu₃) PdII_R_Sn->Pd0 Regeneration Product R-C≡C-SiMe₃ PdII_R_Sn->Product Reductive Elimination Sn_X Bu₃SnX PdII_R_Sn->Sn_X Byproduct

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The trimethylsilyl group can then be selectively removed using fluoride reagents like tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne, which can be used in further synthetic manipulations.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its bifunctional nature allows for the strategic introduction of a protected ethynyl moiety, which can be further elaborated. A thorough understanding of its chemical properties, stability, and reactivity, coupled with strict adherence to safe handling protocols, is paramount for its successful and safe application in research and development. This guide provides the foundational knowledge to enable scientists to harness the full potential of this powerful synthetic tool.

A Guide to the Crystal Structure Analysis of Trimethyl((tributylstannyl)ethynyl)silane: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the methodologies and considerations for the single-crystal X-ray diffraction analysis of trimethyl((tributylstannyl)ethynyl)silane. Addressed to researchers, scientists, and professionals in drug development and materials science, this document outlines the critical steps from compound synthesis and crystallization to data collection, structure solution, and in-depth analysis. While a definitive crystal structure for this specific compound is not publicly available, this guide furnishes a robust framework for its determination, drawing upon established protocols for organotin and organosilicon compounds.

Introduction: The Significance of Structural Analysis

This compound, with the chemical formula C17H36SiSn, is an organometallic compound incorporating both silicon and tin moieties linked by an acetylene bridge.[1][2] Such compounds are of significant interest in organic synthesis and materials science due to their unique electronic and structural properties. A detailed understanding of its three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships, predicting reactivity, and designing novel materials.[3][4] This guide will walk through the theoretical and practical aspects of determining this crucial crystal structure.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A high-quality single crystal is the prerequisite for any successful diffraction experiment. The journey to obtaining such a crystal begins with the synthesis of the target compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of trimethylsilylacetylene with butyllithium, followed by the addition of tributyltin chloride.[5]

Experimental Protocol:

  • Under an inert atmosphere (e.g., argon), dissolve trimethylsilylacetylene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Add butyllithium in hexanes dropwise to the cooled solution and stir for 30 minutes to facilitate the formation of the lithium acetylide.

  • Slowly add tributyltin chloride to the reaction mixture.

  • Allow the reaction to gradually warm to room temperature and stir for several hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield this compound as a transparent liquid.[5]

Crystallization Strategies

Obtaining X-ray quality crystals of an oily or liquid compound like this compound can be challenging. Several techniques can be employed:

  • Slow Evaporation: Dissolving the compound in a suitable volatile solvent (e.g., hexane, pentane, or a mixture of solvents) and allowing the solvent to evaporate slowly in a controlled environment.

  • Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Slow diffusion of the "poor" solvent into the "good" solvent can induce crystallization at the interface.

  • Cooling: Gradually lowering the temperature of a saturated solution of the compound can lead to the formation of single crystals. This can be performed in a refrigerator or a cryostat for very low temperatures.

  • In-situ Crystallization: For low-melting solids or oils, it may be possible to grow a single crystal directly on the diffractometer at low temperatures using a cryo-cooling apparatus.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[3][4]

Data Collection

Experimental Protocol:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • As the crystal is rotated, the diffracted X-rays are collected by a detector.

  • A complete dataset is collected, which consists of the intensities and positions of thousands of diffraction spots.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process involves several computational steps:

  • Unit Cell Determination: The dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice, are determined from the positions of the diffraction spots.

  • Space Group Determination: The symmetry of the crystal is determined, which is crucial for solving the structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best possible fit between the observed and calculated diffraction data.

The workflow for single-crystal X-ray diffraction is visualized in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection unit_cell Unit Cell Determination data_collection->unit_cell space_group Space Group Determination unit_cell->space_group solution Structure Solution space_group->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation logical_relationship A Refined Crystal Structure B Molecular Geometry A->B C Crystal Packing A->C D Bond Lengths & Angles B->D E Conformation (Torsional Angles) B->E G Structure-Property Correlation B->G F Intermolecular Interactions C->F C->G

References

The Synthetic Cornerstone: A Technical Guide to Trimethyl[(tributylstannyl)ethynyl]silane (CAS 81353-38-0)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of complex molecular architectures is a daily imperative. The deliberate and precise formation of carbon-carbon bonds underpins the synthesis of novel therapeutics and advanced materials. Within the armamentarium of the synthetic chemist, palladium-catalyzed cross-coupling reactions represent a class of unparalleled power and versatility. This guide provides an in-depth technical overview of Trimethyl[(tributylstannyl)ethynyl]silane (CAS No. 81353-38-0), a key bifunctional reagent enabling the strategic introduction of a protected ethynyl moiety, primarily through the Stille cross-coupling reaction.

This document moves beyond a simple recitation of facts, offering insights into the causality behind its synthesis, handling, and application. The protocols described are designed to be self-validating, grounded in established chemical principles to ensure both safety and experimental success.

Core Identity and Physicochemical Profile

Trimethyl[(tributylstannyl)ethynyl]silane is a unique organometallic compound featuring two distinct, orthogonally reactive sites: a tributylstannyl group and a trimethylsilyl-protected acetylene. This dual nature is the very source of its synthetic utility.

  • IUPAC Name: trimethyl[2-(tributylstannyl)ethynyl]silane[1]

  • Synonyms: 1-Tributylstannyl-2-trimethylsilylacetylene, (Trimethylsilylethynyl)tributylstannane, Tributyl(trimethylsilylethynyl)tin[2]

  • Molecular Formula: C₁₇H₃₆SiSn[2]

  • Appearance: Colorless to light yellow clear liquid[2]

The physical properties of this reagent are critical for its practical handling and reaction setup. Being a high-boiling liquid, it is readily dispensed by volume, but its purification requires vacuum distillation.

PropertyValueSource(s)
CAS Number 81353-38-0[1]
Molecular Weight 387.27 g/mol [1]
Density ~1.055 g/cm³[2]
Boiling Point 128-138°C at 2.2 mmHg[2]
Refractive Index ~1.475[2]
Storage Temperature Inert atmosphere, Room Temperature

Synthesis and Mechanism: A Step-by-Step Protocol

The synthesis of Trimethyl[(tributylstannyl)ethynyl]silane is a classic example of nucleophilic substitution at a tin center. The causality is straightforward: deprotonation of a terminal alkyne generates a potent nucleophile (an acetylide), which then displaces a halide from an electrophilic organotin species.

Experimental Protocol: Synthesis of Trimethyl[(tributylstannyl)ethynyl]silane[3]

This protocol is adapted from established literature procedures and should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Materials:

  • Trimethylsilylacetylene (TMSA)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tributyltin chloride (Bu₃SnCl)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Acetylide Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an Argon atmosphere, dissolve trimethylsilylacetylene (1.05 eq) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add n-Butyllithium (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70°C. Stir the resulting milky white suspension for 30-60 minutes at -78°C. This step generates the lithium trimethylsilylacetylide, the key nucleophile.

  • Stannylation: Add tributyltin chloride (1.0 eq) dropwise to the acetylide suspension. The highly nucleophilic acetylide attacks the electrophilic tin atom, displacing the chloride.

  • Warm-up and Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction can be monitored by TLC for the consumption of Bu₃SnCl.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield the final product as a clear liquid.[3]

Synthesis_Workflow cluster_deprotonation Step 1: Deprotonation cluster_stannylation Step 2: Stannylation TMSA Trimethylsilylacetylene (TMSA) Acetylide Lithium Trimethylsilyl- acetylide (Nucleophile) TMSA->Acetylide -78°C, THF nBuLi n-Butyllithium (n-BuLi) nBuLi->Acetylide Product CAS 81353-38-0 (Final Product) Acetylide->Product Nucleophilic Substitution Bu3SnCl Tributyltin Chloride (Electrophile) Bu3SnCl->Product

Caption: Synthetic workflow for CAS 81353-38-0.

Application in Drug Development: The Stille Cross-Coupling

The primary value of Trimethyl[(tributylstannyl)ethynyl]silane lies in its role as a coupling partner in the Stille reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an organostannane and an organic electrophile (typically a halide or triflate).[4][5] The reaction is renowned for its tolerance of a wide array of functional groups, making it exceptionally suitable for the late-stage modification of complex molecules and the total synthesis of natural products.[6]

The bifunctional nature of CAS 81353-38-0 allows for a two-stage synthetic sequence. First, the tributylstannyl group reacts in a Stille coupling, attaching the trimethylsilyl-protected ethynyl group to a molecular scaffold. Subsequently, the trimethylsilyl (TMS) protecting group can be selectively removed under mild conditions (e.g., with a fluoride source like TBAF or mild acid) to reveal a terminal alkyne. This terminal alkyne is then available for a host of further transformations, including Sonogashira couplings, click chemistry, or conversion to other functional groups.

Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl/Vinyl Halide) pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-SnBu₃ (CAS 81353-38-0) pd2_coupled R¹-Pd(II)L₂-R² transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination X-SnBu₃ (Byproduct) reductive_elimination->pd0 R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Stille cross-coupling reaction.
Representative Protocol: Stille Coupling of an Aryl Iodide

This protocol illustrates a general procedure for using CAS 81353-38-0 to synthesize an arylalkyne, a common structural motif in medicinal chemistry.

Materials:

  • Aryl iodide (1.0 eq)

  • Trimethyl[(tributylstannyl)ethynyl]silane (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl iodide and the palladium catalyst. Evacuate and backfill the flask with Argon three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the Trimethyl[(tributylstannyl)ethynyl]silane.

  • Reaction: Heat the mixture (typically 80-110°C) and monitor by TLC or LC-MS. The reaction involves the oxidative addition of the aryl iodide to the Pd(0) center, followed by transmetalation with the organostannane and subsequent reductive elimination to form the product.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. A common method to remove the tin byproduct is to add a solution of potassium fluoride (KF) in methanol and stir vigorously. The resulting tributyltin fluoride is often insoluble and can be removed by filtration through celite.

  • Purification: The filtrate is concentrated and purified by flash column chromatography on silica gel to yield the TMS-protected arylalkyne.

Safety, Handling, and Waste Management: A Mandate for Caution

Authoritative Grounding: The high toxicity of organotin compounds is well-documented and necessitates stringent safety protocols. The primary hazards are acute toxicity upon ingestion, inhalation, or skin contact, and potential for long-term organ damage with repeated exposure.[7]

Core Safety Directives
  • Engineering Controls: All manipulations involving Trimethyl[(tributylstannyl)ethynyl]silane must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile gloves is mandatory. For extended operations, heavy-duty gloves should be considered.

    • Eye Protection: Chemical safety goggles and a face shield are required.

    • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon is preferable). The storage area should be cool, dry, and well-ventilated, away from strong oxidizing agents.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill Management: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. The area should then be decontaminated. Do not use combustible materials like paper towels to absorb the initial spill.

Waste Disposal and Decontamination

The disposal of organotin waste is a critical, often overlooked, aspect of its use. Due to their environmental toxicity, organotin compounds must not be discharged into drains.

  • Waste Streams: All liquid and solid waste containing this reagent must be collected in a dedicated, clearly labeled hazardous waste container. This includes reaction residues, contaminated solvents, and disposable materials.

  • Glassware Decontamination: A common and effective method for decontaminating glassware is to rinse it with a small amount of solvent into the waste container, followed by soaking in a basic potassium permanganate solution or a 10% bleach solution overnight. This oxidizes the tin species to less toxic inorganic tin oxides.

By understanding the fundamental properties, synthesis, and reactivity of Trimethyl[(tributylstannyl)ethynyl]silane, and by adhering strictly to the outlined safety and handling protocols, researchers can safely and effectively leverage this powerful reagent to advance the frontiers of drug discovery and materials science.

References

The Advent of Alkynylstannanes: A Cornerstone in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and development of alkynylstannanes represent a pivotal advancement in the field of organic synthesis. These organometallic reagents, characterized by a direct carbon-tin bond to an alkynyl moiety, have emerged as indispensable tools for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the historical context surrounding the discovery of alkynylstannanes, their synthesis, and their profound impact on synthetic chemistry, particularly through the advent of the Stille cross-coupling reaction. By delving into the underlying principles and experimental considerations, this document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize these powerful reagents in their synthetic endeavors.

The Genesis of Organotin Chemistry: A Historical Perspective

The journey into the world of organotin chemistry began in 1849 with the pioneering work of Edward Frankland, who first isolated diethyltin diiodide.[1][2] However, it was the subsequent development of Grignard reagents that truly unlocked the potential for creating stable tin-carbon bonds, paving the way for a rapid expansion of the field in the 20th century.[3] Early research in organotin chemistry was largely driven by industrial applications, with organotin compounds finding use as PVC stabilizers, biocides, and agrochemicals.[1][2] Key figures such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia were instrumental in advancing the fundamental understanding of these compounds during this period.[1][2]

A significant breakthrough in the structural understanding of organotin compounds came in the early 1960s with the discovery that the tin atom could expand its coordination number beyond the typical four, leading to the characterization of five-coordinate triorganotin halide complexes.[1][2] This fundamental understanding of the structure and reactivity of organotin compounds laid the groundwork for their eventual application in more sophisticated chemical transformations.

The Emergence of Alkynylstannanes in Synthesis

While various organostannanes were being explored, the unique potential of alkynylstannanes as versatile building blocks in organic synthesis began to be recognized. The presence of the carbon-tin bond, which is sufficiently covalent to ensure stability and allow for purification by standard laboratory techniques like chromatography, yet reactive enough to undergo transmetalation with transition metal catalysts, made them particularly attractive.

The true paradigm shift in the application of organostannanes, and specifically alkynylstannanes, came with the advent of palladium-catalyzed cross-coupling reactions.

The Stille Reaction: A Revolution in Carbon-Carbon Bond Formation

The palladium-catalyzed cross-coupling of organotin compounds with organic halides or triflates, now widely known as the Stille reaction, was a monumental breakthrough in synthetic organic chemistry.[4] This reaction, developed by the American chemist John Kenneth Stille, provided a powerful and general method for the formation of carbon-carbon bonds under mild and neutral conditions.[5][6][7][8]

The seminal work in this area can be traced back to the late 1970s. In 1976, Colin Eaborn reported the first example of a palladium-catalyzed coupling of aryl halides with organotin reagents.[9] Shortly after, in 1977, Toshihiko Migita and his group published their work on the coupling of acyl chlorides with alkyl-tin reagents.[9] These early discoveries laid the foundation for what would become one of the most important name reactions in organic chemistry. John K. Stille, in collaboration with David Milstein, further advanced and popularized this methodology, leading to its widespread adoption in the synthetic community.[5]

The Stille reaction's remarkable functional group tolerance allows for its application late in a synthetic sequence, a crucial advantage in the total synthesis of complex natural products.[4][10]

The Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction has been extensively studied and is generally understood to proceed through a catalytic cycle involving a palladium(0) species.[9][11] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organostannane (R²-SnR₃) then reacts with the Pd(II) complex in the rate-determining step, transferring the R² group to the palladium center and forming a new Pd(II) intermediate.

  • Reductive Elimination: This intermediate then undergoes reductive elimination to form the desired carbon-carbon bond (R¹-R²) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX R¹-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 R²-SnR₃ Transmetalation->PdII_R1R2 SnX X-SnR₃ Transmetalation->SnX PdII_R1R2->Pd0 reductive elimination ReductElim Reductive Elimination Product R¹-R² PdII_R1R2->Product ReductElim->Pd0 Regeneration ReductElim->Product Stannane R²-SnR₃ Stannane->Transmetalation Halide R¹-X Halide->OxAdd Synthesis_Workflow Start Start: Terminal Alkyne Deprotonation Deprotonation (e.g., n-BuLi in THF at -78°C) Start->Deprotonation Lithium_Acetylide Lithium Acetylide Intermediate Deprotonation->Lithium_Acetylide Stannylation Stannylation (e.g., Bu₃SnCl) Lithium_Acetylide->Stannylation Crude_Product Crude Alkynylstannane Stannylation->Crude_Product Workup Aqueous Workup (Quench, Extract, Dry) Crude_Product->Workup Purification Purification (Chromatography or Distillation) Workup->Purification Final_Product Pure Alkynylstannane Purification->Final_Product

References

An In-depth Technical Guide to Safety Precautions and Handling of Organotin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety precautions and handling guidelines for organotin compounds. As a class of chemicals with significant utility in research and development, their inherent toxicity necessitates a robust understanding and implementation of stringent safety protocols. This document moves beyond a simple checklist, offering a scientifically grounded framework for risk assessment and control to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard: Toxicological Profile of Organotin Compounds

Organotin compounds are a diverse class of organometallic chemicals characterized by at least one tin-carbon bond.[1] Their biological activity and toxicity are highly dependent on the number and nature of the organic substituents attached to the tin atom.

Toxicity Classification:

The toxicity of organotin compounds generally follows this trend, with tri-substituted organotins being the most hazardous:

  • Tri-substituted (R3SnX): These are the most toxic class of organotins.[2] Compounds like trimethyltin and triethyltin are potent neurotoxins, while tributyltin (TBT) and triphenyltin (TPT) are known immunotoxins.[3][4] Their use in applications like anti-fouling paints has been restricted due to severe environmental and health impacts.[5][6][7]

  • Di-substituted (R2SnX2): These compounds are generally less toxic than their tri-substituted counterparts but still pose significant health risks, including immunotoxicity.[3][8] They are commonly used as heat stabilizers in PVC plastics.[5][7]

  • Mono-substituted (RSnX3): This class exhibits the lowest toxicity among the organotins and has limited biocidal activity.[2]

  • Tetra-substituted (R4Sn): While less toxic than tri-substituted forms, they can be metabolized in the body to the more toxic tri-substituted compounds.[4]

Routes of Exposure and Health Effects:

Exposure to organotin compounds can occur through inhalation, ingestion, and dermal contact.[9][10] It is crucial to recognize that dermal absorption can be a significant route of occupational exposure.[3]

  • Acute Exposure: High-level, short-term exposure can lead to skin and eye irritation, respiratory distress, gastrointestinal issues (nausea, vomiting), and severe neurological problems.[9][11] In some cases, neurological symptoms have persisted for years after the initial poisoning.[3][9] Fatalities have been reported following acute exposure to high concentrations.[11]

  • Chronic Exposure: Long-term exposure can damage the central nervous system and the immune system.[12] Animal studies suggest potential reproductive and developmental harm, though this is not conclusively established in humans.[3][9]

The Hierarchy of Controls: A Framework for Safety

The most effective approach to mitigating the risks associated with organotin compounds is to follow the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

HierarchyOfControls cluster_0 Hierarchy of Controls for Organotin Compounds Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls Elimination->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

2.1. Elimination and Substitution

Before using an organotin compound, a thorough risk assessment should be conducted to determine if a less hazardous alternative could be employed to achieve the desired scientific outcome. While not always feasible, this is the most effective way to eliminate the hazard.

2.2. Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the hazard. For all work involving organotin compounds, the following are mandatory:

  • Fume Hoods: All manipulations of organotin compounds must be performed inside a certified chemical fume hood to prevent the inhalation of vapors, dusts, or mists.[12] The sash should be kept as low as possible.[12]

  • Ventilation Systems: Laboratory ventilation should be designed to prevent the accumulation or recirculation of organotin contaminants in the workplace.[13] These systems require regular maintenance and performance verification.[13]

  • Glove Boxes: For highly toxic or air-sensitive organotin compounds, the use of a glove box provides an additional layer of containment.

2.3. Administrative Controls: Safe Work Practices

Administrative controls are the policies and procedures that guide safe work.

  • Designated Areas: All work with organotin compounds should be restricted to a clearly marked, designated area within the laboratory.[12]

  • Standard Operating Procedures (SOPs): Detailed, compound-specific SOPs must be developed and strictly followed. These should cover every aspect of the workflow, from preparation to disposal.

  • Training: All personnel handling organotin compounds must receive comprehensive training on their hazards, safe handling procedures, emergency protocols, and waste disposal requirements before commencing any work.[12][14]

  • Personal Hygiene: Smoking, eating, and drinking are strictly prohibited in areas where organotins are handled.[13] Hands must be washed thoroughly with soap and water after handling these compounds and before leaving the laboratory.[13]

2.4. Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be relied upon as the sole means of protection. It is the last line of defense after engineering and administrative controls have been implemented.

PPE Item Specification and Rationale
Gloves Chemically resistant gloves are mandatory.[12] Given that some organotins can penetrate standard laboratory gloves, it is crucial to consult glove manufacturer compatibility charts. Double-gloving is often recommended.
Eye Protection Chemical safety goggles or a face shield in combination with goggles must be worn at all times to protect against splashes.[12][13]
Lab Coat A flame-retardant or cotton lab coat should be worn and kept buttoned.[12] This coat should be dedicated to organotin work and laundered professionally. It should not be taken home.
Respiratory Protection Typically not required when working in a properly functioning fume hood. However, a respirator may be necessary during spill cleanup or in the event of a ventilation failure.[8][13] NIOSH provides specific recommendations for respirator types based on airborne concentrations.[15]

Standard Operating Protocol: Handling Organotin Compounds

The following protocol outlines the essential steps for safely handling organotin compounds in a laboratory setting.

3.1. Preparation and Pre-Handling

  • Review Safety Data Sheet (SDS): Before any new procedure, thoroughly review the SDS for the specific organotin compound.

  • Designate Work Area: Cordon off and label the designated work area within the fume hood.

  • Assemble Materials: Ensure all necessary equipment, reagents, and waste containers are inside the fume hood before starting.

  • Don PPE: Put on all required PPE as specified in the table above.

3.2. Handling Air-Sensitive Organotins (e.g., Tributyltin Hydride)

Many organotin reagents are air-sensitive and may react with water to produce flammable gas.[12]

  • Use Dry Glassware: All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Inert Atmosphere Transfer: Use Sure/Seal™ bottles and transfer the reagent using a dry syringe and needle under an inert atmosphere.[12]

  • Quenching: After the reaction is complete, any residual reactive organotin hydride should be carefully quenched. This is often done by slowly adding a proton source like isopropanol.

3.3. Post-Handling and Storage

  • Secure Containers: Tightly close all containers of organotin compounds when not in use.[13]

  • Proper Storage: Store in a well-ventilated, designated area away from strong oxidizers.[13]

  • Labeling: All containers must be clearly labeled with the chemical name and associated hazards.[13]

Emergency Procedures: Spill and Exposure Management

Prompt and correct response to emergencies is critical to minimizing harm.

4.1. Spill Management Protocol

SpillResponse Start Spill Occurs Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess Spill Size (Small vs. Large) Evacuate->Assess SmallSpill Small Spill (Contained in Hood) Assess->SmallSpill Small LargeSpill Large Spill (Outside Hood) Assess->LargeSpill Large Cleanup Don Appropriate PPE Absorb with inert material Place in sealed container SmallSpill->Cleanup ContactEHS Contact EHS/ Emergency Services LargeSpill->ContactEHS Decontaminate Decontaminate Area Follow protocol Cleanup->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose End Report Incident Dispose->End ContactEHS->End

Caption: Workflow for responding to an organotin compound spill.

For a small, contained spill inside a fume hood:

  • Alert Personnel: Inform others in the lab.

  • Containment: Use an absorbent material or spill pillow to absorb the liquid. For solids, carefully sweep them up.[8]

  • Collection: Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[8]

  • Decontamination: Clean the spill area following the decontamination protocol in Section 5.

For a large spill or any spill outside of a fume hood:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency services immediately. Do not attempt to clean it up yourself.

4.2. First Aid for Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][13] Seek immediate medical attention.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Decontamination and Waste Disposal

Proper decontamination and disposal are critical to prevent cross-contamination and environmental release.

5.1. Protocol for Glassware and Equipment Decontamination

Residual organotin compounds can be difficult to remove and may interfere with future experiments or pose an exposure risk.

  • Initial Rinse: In a fume hood, rinse the glassware with an appropriate organic solvent (e.g., toluene or hexanes) to remove the bulk of the organotin residue.[12] Collect this rinse as hazardous waste.

  • Oxidative Treatment: Immerse the glassware in a container of commercial bleach (sodium hypochlorite solution) or a 10% hydrogen peroxide solution overnight.[16][17] This oxidizes the organotin compounds to less toxic tin oxides.[16]

  • Final Cleaning: After the oxidative soak, rinse the glassware thoroughly with water and then wash using standard laboratory procedures (e.g., with a laboratory detergent).

5.2. Waste Disposal

All organotin waste is considered hazardous and must be disposed of accordingly.

  • Waste Streams: Maintain separate, clearly labeled waste containers for:

    • Solid waste (contaminated gloves, paper towels, absorbent materials).

    • Liquid waste (reaction mixtures, solvent rinses).

  • Container Management: Waste containers must be kept sealed and stored in a designated secondary containment area.[1]

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program.[8][14][18] Do not pour organotin waste down the drain or dispose of it in regular trash.[1]

Occupational Exposure Limits

Regulatory bodies have established exposure limits to protect workers. Adherence to the handling guidelines in this document is designed to keep exposures well below these limits.

Agency Exposure Limit (Time-Weighted Average)
OSHA (PEL) 0.1 mg/m³ (as Sn)[9][15]
NIOSH (REL) 0.1 mg/m³ (as Sn)[9][13]
ACGIH (TLV) 0.1 mg/m³ (as Sn)[19]

Note: These limits apply to all organotin compounds, measured as tin.

Conclusion

Organotin compounds are valuable tools in research and development, but their safe use is paramount. By understanding their toxicological properties and rigorously applying the hierarchy of controls—from engineering solutions and administrative procedures to the correct use of personal protective equipment—researchers can mitigate the associated risks. The protocols outlined in this guide provide a framework for establishing a culture of safety, ensuring that scientific advancement does not come at the cost of personal health or environmental integrity.

References

The Solubility Profile of Trimethyl((tributylstannyl)ethynyl)silane: A Technical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trimethyl((tributylstannyl)ethynyl)silane, a bifunctional organometallic reagent, is a cornerstone in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1][2] Its utility in the formation of carbon-carbon bonds is unparalleled, enabling the synthesis of complex molecular architectures. However, the successful application of this reagent is fundamentally dependent on its behavior in solution. This technical guide provides an in-depth analysis of the solubility of this compound in common organic solvents, offering both theoretical insights and practical guidance for researchers, scientists, and professionals in drug development.

Physicochemical Properties at a Glance

A foundational understanding of the physical properties of this compound is essential for predicting its solubility and ensuring proper handling.

PropertyValueReference
Molecular Formula C₁₇H₃₆SiSn[3]
Molecular Weight 387.26 g/mol [3]
Appearance Colorless to yellow liquid
Density 1.04 g/mL at 25 °C
Boiling Point 102-103 °C at 0.5 mmHg
Refractive Index n20/D 1.488

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its molecular structure is the primary determinant of its solubility characteristics.

The molecule possesses a nonpolar character dominated by the three butyl groups attached to the tin atom and the three methyl groups on the silicon atom. The presence of the tin and silicon atoms, connected by an ethynyl bridge, introduces some polarity, but the overall molecule is largely lipophilic. This structure dictates its high affinity for nonpolar organic solvents and its immiscibility with polar solvents like water.

Qualitative Solubility Assessment

Based on its nonpolar nature, this compound is readily soluble in a range of common organic solvents. Published literature and supplier information confirm its solubility in the following solvents:

  • Ethers: Tetrahydrofuran (THF), Diethyl ether

  • Halogenated Solvents: Dichloromethane (CH₂Cl₂)

  • Alcohols: Methanol (MeOH)

  • Alkanes: Hexane

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF)[4]

Conversely, it is established to be insoluble in water . This is a critical consideration for reaction workups and purification procedures, where aqueous washes can be effectively used to remove water-soluble impurities.

Quantitative Solubility Data

While precise quantitative solubility data (e.g., in g/100 mL) for this compound is not extensively reported in the literature, its use as a reagent in synthetic protocols provides practical insights. For instance, in Stille coupling reactions, it is typically used in concentrations ranging from 1.0 to 1.5 equivalents relative to the substrate, and it readily dissolves in solvents like THF and DMF to form homogeneous reaction mixtures.[4] This indicates a high degree of solubility in these solvents.

For research applications requiring precise solubility values, experimental determination is recommended. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

This protocol outlines a gravimetric method for determining the solubility of liquid this compound in an organic solvent. Given the air and moisture sensitivity of many organometallic compounds, this procedure should be performed under an inert atmosphere (e.g., nitrogen or argon).

G cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation prep1 Dry glassware thoroughly prep2 Prepare saturated solution prep1->prep2 prep3 Equilibrate at constant temperature prep2->prep3 measure1 Withdraw an aliquot of the clear supernatant prep3->measure1 Careful sampling measure2 Transfer to a pre-weighed vial measure1->measure2 measure3 Evaporate the solvent measure2->measure3 measure4 Weigh the vial with the residue measure3->measure4 calc1 Determine the mass of the residue measure4->calc1 Data input calc2 Calculate solubility (g/100 mL) calc1->calc2 G cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_emergency Emergency Procedures ppe1 Safety Goggles handle1 Work in a Fume Hood ppe1->handle1 ppe2 Lab Coat ppe2->handle1 ppe3 Chemically Resistant Gloves ppe3->handle1 handle2 Use Inert Atmosphere handle1->handle2 emergency3 Spill: Absorb and Dispose as Hazardous Waste handle1->emergency3 handle3 Avoid Inhalation and Skin Contact handle2->handle3 emergency1 Eye Contact: Flush with Water handle3->emergency1 emergency2 Skin Contact: Wash with Soap and Water handle3->emergency2

References

Methodological & Application

Application Notes & Protocols for Stille Coupling Reactions Using Trimethyl((tributylstannyl)ethynyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Silyl-Protected Alkynylstannanes in Modern Synthesis

The Stille cross-coupling reaction stands as a pillar in the edifice of modern organic synthesis, celebrated for its remarkable functional group tolerance and its capacity to forge carbon-carbon bonds under generally mild conditions.[1][2][3] This palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide has been instrumental in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients.[1][4][5] Within the diverse arsenal of organostannane reagents, alkynylstannanes are particularly reactive and valuable for introducing alkyne moieties.[1]

This guide focuses on a specialized yet highly versatile reagent: Trimethyl((tributylstannyl)ethynyl)silane . The dual-functional nature of this compound, featuring both a reactive tributylstannyl group for the Stille coupling and a protective trimethylsilyl (TMS) group on the alkyne, offers significant strategic advantages. The TMS group serves as a robust protecting group for the terminal alkyne's acidic proton, preventing undesired side reactions and enabling its use in complex synthetic sequences.[6] This protection can be selectively removed post-coupling, unmasking the terminal alkyne for subsequent transformations. This application note provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and expert insights for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic tool.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Stille coupling reaction is rooted in a well-elucidated catalytic cycle centered on a palladium(0) complex.[1][7] Understanding each step is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The cycle commences with the oxidative addition of the organic electrophile (R¹-X, typically an aryl or vinyl halide/triflate) to the active Pd(0) catalyst. This step forms a Pd(II) intermediate.[1][7] The choice of palladium precursor is flexible; Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be used, as they are reduced in situ to the active Pd(0) species.[7]

  • Transmetalation : This is often the rate-determining step of the catalytic cycle. The organostannane reagent, in this case, this compound, exchanges its alkynyl group with the halide on the Pd(II) complex.[1] This step is believed to proceed through an associative mechanism, where the organostannane coordinates to the palladium center, forming a transient pentavalent intermediate before ligand exchange.[1]

  • Reductive Elimination : The final step involves the reductive elimination of the newly formed carbon-carbon bond from the Pd(II) complex, yielding the desired product (R¹-C≡C-TMS) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Stille_Coupling_Cycle pd0 Pd(0)L_n pd2_oxidative R¹-Pd(II)L_n-X pd0->pd2_oxidative Oxidative Addition + R¹-X pd2_transmetalation R¹-Pd(II)L_n-C≡C-TMS pd2_oxidative->pd2_transmetalation Transmetalation + Me₃Si-C≡C-SnBu₃ - Bu₃Sn-X pd2_transmetalation->pd0 Reductive Elimination + R¹-C≡C-TMS inv1 inv2

Caption: The catalytic cycle of the Stille coupling reaction.

Experimental Protocols: A Step-by-Step Guide

General Considerations and Reagent Selection

The success of a Stille coupling reaction hinges on the judicious selection of catalysts, ligands, and solvents.

ParameterRecommended Choices & Rationale
Palladium Catalyst Pd(PPh₃)₄, [Pd₂(dba)₃], PdCl₂(PPh₃)₂ Rationale: These are common and effective catalysts. Pd(PPh₃)₄ is a Pd(0) source, while others are Pd(II) precursors that are reduced in situ. Catalyst loading is typically 1-5 mol%.[4][7]
Ligand PPh₃, XPhos, AsPh₃ Rationale: Phosphine ligands stabilize the palladium catalyst. For challenging substrates, such as aryl chlorides, bulky, electron-rich ligands like XPhos can be highly effective.[8]
Solvent Toluene, Dioxane, THF, DMF Rationale: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation. The choice of solvent can influence reaction rates and solubility of reagents.[4]
Additives Cu(I) salts (e.g., CuI), LiCl, CsF Rationale: Additives can accelerate the transmetalation step. Cu(I) salts are particularly effective for coupling with alkynylstannanes. LiCl can facilitate the reaction by forming more reactive organostannane species.[3][9]

Safety Precautions: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.[1][2][4]

Protocol 1: Stille Coupling of an Aryl Iodide with this compound

This protocol describes a general procedure for the coupling of an aryl iodide with this compound.

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.2 equiv)[10]

  • Pd(PPh₃)₄ (3 mol%)

  • CuI (5 mol%)

  • Anhydrous, degassed THF

  • Schlenk flask or oven-dried round-bottom flask with a condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv), Pd(PPh₃)₄ (3 mol%), and CuI (5 mol%).

  • Solvent Addition: Add anhydrous, degassed THF via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl iodide.

  • Reagent Addition: Stir the mixture at room temperature for 5 minutes. Then, add this compound (1.2 equiv) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of KF. This helps to remove the tin byproducts by forming insoluble tributyltin fluoride.[3] Stir vigorously for 30 minutes.

    • Filter the resulting precipitate through a pad of Celite, washing with diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired TMS-protected arylalkyne.

Experimental_Workflow start Start: Reagents & Glassware setup 1. Reaction Setup (Flask under Inert Gas) start->setup add_solvents 2. Add Anhydrous Solvent setup->add_solvents add_reagents 3. Add Organostannane add_solvents->add_reagents react 4. Heat & Monitor Reaction add_reagents->react workup 5. Aqueous Workup (KF wash) react->workup purify 6. Column Chromatography workup->purify product Final Product: TMS-Protected Alkyne purify->product

Caption: A typical experimental workflow for Stille coupling.

Protocol 2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS group can be readily removed to yield the terminal alkyne, which can be used in subsequent reactions like Sonogashira couplings or click chemistry.

Materials:

  • TMS-protected alkyne (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (0.2 equiv)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the TMS-protected alkyne in methanol in a round-bottom flask.

  • Reagent Addition: Add potassium carbonate to the solution.[11][12]

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dilute the residue with diethyl ether or ethyl acetate and wash with water to remove inorganic salts.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The resulting terminal alkyne is often pure enough for the next step, but can be further purified by column chromatography if necessary.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Poor quality solvent/reagents; Sterically hindered substrates.Use a fresh batch of palladium catalyst. Ensure solvents are anhydrous and properly degassed. For hindered substrates, switch to a more active ligand system (e.g., XPhos), increase the temperature, or prolong the reaction time.
Homocoupling of Organostannane Reaction temperature is too high; Catalyst deactivation.Reduce the reaction temperature. Ensure a strictly inert atmosphere is maintained. The homocoupling of the organostannane reagent can be a competing side reaction.[1][2]
Difficulty Removing Tin Byproducts Incomplete precipitation with KF.Increase the duration and vigor of the KF wash. An alternative is to use 1 M HCl in methanol to protonate and remove the tin species. Careful column chromatography is also essential.[3]
Incomplete TMS Deprotection Insufficient base or reaction time.Increase the amount of K₂CO₃ or switch to a stronger deprotecting agent like tetrabutylammonium fluoride (TBAF) in THF for more resistant substrates.[6][12]

Applications in Drug Development and Complex Molecule Synthesis

The ability to introduce a protected alkyne functionality via Stille coupling is of immense value in medicinal chemistry and natural product synthesis. Alkynes are versatile handles for further elaboration. For instance, the resulting TMS-protected alkynes can be deprotected and then subjected to:

  • Sonogashira Coupling: To form conjugated enynes, which are structural motifs in various natural products and liquid crystals.[13][14]

  • Click Chemistry (CuAAC): To synthesize 1,2,3-triazoles, a common scaffold in pharmaceuticals.

  • Further Functionalization: The terminal alkyne can be converted into a wide array of other functional groups.

The Stille reaction's tolerance for a broad range of functional groups, including esters, amides, and ketones, makes it suitable for late-stage functionalization in complex synthetic routes.[2] This is particularly advantageous in drug development, where rapid diversification of lead compounds is often required. The use of this compound provides a reliable method for incorporating a versatile alkyne building block into heterocyclic systems, which are prevalent in many drug candidates.

Conclusion

The Stille coupling reaction using this compound is a robust and highly strategic method for the synthesis of silyl-protected alkynes. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can effectively employ this reaction to construct complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for scientists in both academic and industrial settings, facilitating the successful application of this powerful synthetic transformation.

References

Application Note & Protocol: Sonogashira-Type Cross-Coupling with Trimethyl((tributylstannyl)ethynyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthesis of Silylated Arylalkynes

Preamble: Redefining the "Sonogashira" with an Organostannane Substrate

The Sonogashira cross-coupling is a cornerstone of modern organic synthesis, celebrated for its efficiency in forging C(sp²)-C(sp) bonds between aryl/vinyl halides and terminal alkynes.[1][2][3] This reaction traditionally relies on a dual catalytic system of palladium and copper(I) in the presence of an amine base.[1][4][5] However, the landscape of cross-coupling is vast, and the introduction of substrates like Trimethyl((tributylstannyl)ethynyl)silane necessitates a more nuanced mechanistic perspective.

While the objective—forming an aryl-alkyne bond—is identical to the Sonogashira reaction, the use of an organostannane alkyne fundamentally shifts the mechanism towards that of a Stille cross-coupling .[6] The key reactive site is the carbon-tin bond, which is significantly more labile and prone to transmetalation with palladium than a terminal C-H or the robust C-Si bond.[7][8]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, mechanistic insights, and a field-proven protocol for leveraging this unique substrate. We will explore the causality behind the experimental design, highlighting why this reaction, while achieving a Sonogashira-like outcome, operates under the principles of a Stille coupling.

Mechanistic Deep Dive: The Stille Catalytic Cycle

Understanding the catalytic cycle is paramount to mastering the reaction and troubleshooting potential issues. Unlike a true Sonogashira coupling, which involves two interconnected catalytic cycles for palladium and copper, the coupling of an alkynylstannane proceeds through a single, well-defined Stille cycle.[6] A copper co-catalyst is generally not required and can even be detrimental.[9]

The key steps are as follows:

  • Reductive Elimination & Catalyst Activation : The reaction begins with a Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, which is reduced in situ to the active Pd(0) species, typically Pd(PPh₃)₂.[1][2]

  • Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate. This step is often the rate-limiting step of the entire cycle.[1][10]

  • Transmetalation : This is the defining step of the Stille reaction. The alkynyl group is transferred from the tributyltin moiety to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The tin-carbon bond is selectively cleaved due to its higher reactivity.[6][8]

  • Reductive Elimination : The final step involves the reductive elimination of the desired product—the silylated arylalkyne—from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Stille_Cycle Catalytic Cycle for Alkynylstannane Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Complex [Ar-Pd(II)(X)L₂] pd0->oxidative_addition Oxidative Addition diorgano_pd Diorganopalladium(II) Complex [Ar-Pd(II)(C≡C-TMS)L₂] oxidative_addition->diorgano_pd Transmetalation transmetalation Transmetalation transmetalation->diorgano_pd sn_out X-SnBu₃ transmetalation->sn_out diorgano_pd->pd0 Reductive Elimination reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination product_out Ar-C≡C-TMS reductive_elimination->product_out arx_in Ar-X arx_in->oxidative_addition stannane_in TMS-C≡C-SnBu₃ stannane_in->transmetalation Workflow Experimental Workflow start Start setup Assemble and flame-dry glassware under Argon start->setup add_reagents Add Aryl Bromide, Stannane, and Toluene to Schlenk flask setup->add_reagents degas Degas solvent via freeze-pump-thaw (3x) or Argon bubbling (15 min) add_reagents->degas add_catalyst Backfill with Argon and add Pd(PPh₃)₄ catalyst degas->add_catalyst react Heat reaction to 100 °C and stir for 12-24h add_catalyst->react monitor Monitor progress by TLC (stain with KMnO₄) react->monitor monitor->react Incomplete workup Cool to RT, add Et₂O. Wash with sat. aq. KF (2x) then brine (1x) monitor->workup Reaction Complete purify Dry organic layer (MgSO₄), filter, and concentrate. Purify via column chromatography workup->purify characterize Characterize product via ¹H NMR, ¹³C NMR, and MS purify->characterize end End characterize->end

References

Application Notes and Protocols for Trimethyl((tributylstannyl)ethynyl)silane in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern synthetic chemist navigating the intricate pathways of natural product synthesis, the strategic introduction of small, functionalized building blocks is paramount. Trimethyl((tributylstannyl)ethynyl)silane has emerged as a versatile and powerful bifunctional reagent, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, grounded in mechanistic understanding and supplemented with detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: A Bifunctional Linchpin for Complex Synthesis

This compound, with the chemical formula [CH₃(CH₂)₃]₃SnC≡CSi(CH₃)₃, is a unique organometallic reagent that marries the reactivity of an organostannane with the versatility of a protected alkyne.[1][2] This duality is the cornerstone of its utility, allowing for sequential, chemoselective transformations that build molecular complexity in a controlled manner. The tributylstannyl group serves as a handle for palladium-catalyzed Stille cross-coupling reactions, while the trimethylsilyl (TMS) group acts as a robust protecting group for the terminal alkyne, which can be cleaved or employed in subsequent coupling reactions.[3][4]

The primary advantages of this reagent lie in its stability, predictable reactivity, and the ability to introduce a protected ethynyl moiety into complex scaffolds. Organotin reagents are known for their tolerance of a wide array of functional groups and their stability to air and moisture, making them amenable to a broad range of synthetic contexts.[3]

Physicochemical Properties & Handling

A clear, colorless to yellow liquid, this compound should be handled with care due to the high toxicity of organotin compounds.[5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

PropertyValueReference
CAS Number 17955-46-3[5]
Molecular Formula C₁₇H₃₆SiSn[2]
Molecular Weight 387.26 g/mol [2]
Boiling Point 102-103 °C at 0.5 mmHg[5]
Density 1.04 g/mL at 25 °C[5]

Core Application: The Stille Cross-Coupling Reaction

The most prominent application of this compound in natural product synthesis is as a nucleophilic partner in the Stille cross-coupling reaction.[3] This palladium-catalyzed process forms a new carbon-carbon bond by coupling the stannane with an organic electrophile, typically a vinyl or aryl halide or triflate.[3] The Stille reaction is renowned for its mild conditions and broad functional group tolerance, making it a powerful tool in the late-stage functionalization of complex intermediates.[6]

The Causality of Chemoselectivity

A key feature of this reagent is the significant difference in reactivity between the C-Sn and C-Si bonds in the context of palladium-catalyzed cross-coupling. The transmetalation step in the Stille catalytic cycle, where the organic group is transferred from tin to palladium, is facile for organostannanes.[3] In contrast, the C-Si bond is significantly more robust and does not typically participate in the Stille coupling, allowing the TMS group to function as a spectator. This inherent chemoselectivity is the foundation of its utility as a bifunctional reagent.

Mechanistic Overview of the Stille Coupling

The catalytic cycle of the Stille reaction is a well-established paradigm in cross-coupling chemistry.[3]

Stille_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-SnBu3) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination Product Product R1-Pd(II)-R2(L2)->Product R1-R2

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

Protocol: Stille Coupling of this compound with a Vinyl Iodide

This protocol provides a representative procedure for the coupling of the title reagent with a vinyl iodide, a common transformation in the synthesis of enyne moieties found in numerous natural products.

Materials:

  • This compound

  • Vinyl iodide substrate

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂ (dba)₃ with a phosphine ligand)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the vinyl iodide (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and any additional ligands.

  • Dissolve the solids in the anhydrous, degassed solvent.

  • Add this compound (1.1-1.5 equiv) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 1-2 hours to precipitate the tributyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Self-Validation: The successful formation of the desired product can be confirmed by ¹H and ¹³C NMR spectroscopy, and high-resolution mass spectrometry. The disappearance of the starting vinyl iodide and the appearance of a new set of signals corresponding to the silylated enyne product are indicative of a successful reaction. The presence of the TMS group can be confirmed by a characteristic singlet at approximately 0.2 ppm in the ¹H NMR spectrum.

Application in Acylsilane Synthesis

Beyond its role in Stille couplings, trimethyl((tributylstannyl)silane) can also serve as a precursor for the synthesis of acylsilanes.[1] Acylsilanes are valuable synthetic intermediates, acting as acyl anion equivalents and participating in various transformations.[1]

Reaction Principle

In this application, the reagent undergoes a palladium-catalyzed coupling with an acid chloride. The greater reactivity of the Si-Sn bond compared to a Si-Si bond allows for a more efficient transfer of the silyl group to the acyl chloride, forming the corresponding acylsilane.[1]

Acylsilane_Synthesis Acid_Chloride R-COCl Acylsilane R-COSiMe3 Acid_Chloride->Acylsilane Reagent Bu3Sn-SiMe3 Reagent->Acylsilane Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Acylsilane Byproduct Bu3SnCl Acylsilane->Byproduct forms

Figure 2: Workflow for the synthesis of acylsilanes.

Protocol: Synthesis of an Aliphatic Acylsilane

This protocol is adapted from the work of Maleczka and Geng for the synthesis of aliphatic acylsilanes.[1]

Materials:

  • Trimethyl((tributylstannyl)silane)

  • Aliphatic acid chloride

  • Palladium catalyst (e.g., [(π³-C₃H₅)PdCl]₂)

  • Triethyl phosphite

  • Carbon monoxide (optional, but can improve yields)

Procedure:

  • In a round-bottom flask protected from light and under a carbon monoxide atmosphere (1 atm), add the palladium catalyst and triethyl phosphite.

  • Add trimethyl((tributylstannyl)silane (1.2 equiv) via syringe and stir for 3 minutes at room temperature.

  • Add the aliphatic acid chloride (1.0 equiv) and heat the mixture to 75 °C.

  • Monitor the reaction for the precipitation of palladium metal (typically after 12 hours).

  • Cool the reaction and directly load it onto a silica gel column wrapped in foil.

  • Elute with an appropriate solvent system (e.g., 3% diethyl ether in pentane) to isolate the acylsilane.

The Fate of the Trimethylsilyl Group: A Gateway to Further Functionalization

A significant advantage of using this compound is the synthetic versatility of the resulting trimethylsilyl-protected alkyne. This moiety is not merely a placeholder but a functional handle for subsequent transformations.

  • Deprotection to the Terminal Alkyne: The TMS group can be readily cleaved under mild conditions, such as treatment with a fluoride source (e.g., TBAF) or potassium carbonate in methanol, to reveal the terminal alkyne. This terminal alkyne can then participate in a variety of classical alkyne reactions, including Sonogashira coupling, click chemistry, or hydration.

  • Direct Use in Further Cross-Coupling: Under specific conditions, the C-Si bond can be activated for further cross-coupling reactions, such as the Hiyama coupling. This allows for a sequential, one-pot, two-bond formation at the ethynyl scaffold, a highly efficient strategy in complex molecule synthesis.

Conclusion

This compound is a powerful and versatile reagent in the synthetic chemist's toolbox, particularly for the construction of complex natural products. Its bifunctional nature allows for chemoselective transformations, enabling the introduction of a protected ethynyl group via the robust and reliable Stille cross-coupling reaction. The resulting silylated alkyne provides a versatile handle for further synthetic manipulations. The application of this reagent in the synthesis of acylsilanes further underscores its utility. By understanding the underlying mechanistic principles and employing the detailed protocols provided, researchers can effectively leverage this reagent to streamline synthetic routes and access novel molecular architectures. As with all organotin compounds, appropriate safety precautions are essential to mitigate the risks associated with their toxicity.

References

Application Notes & Protocols: Selective Deprotection of the Trimethylsilyl Group in Ethynylsilane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trimethylsilyl (TMS) group is a cornerstone protecting group for terminal alkynes in modern organic synthesis, valued for its low cost, ease of introduction, and versatile reactivity. Its strategic removal—protiodesilylation—is a critical step that dictates the success of many synthetic routes, particularly in the development of pharmaceuticals and advanced materials. This guide provides an in-depth analysis of the primary methods for selective TMS deprotection, explaining the mechanistic rationale behind experimental choices. We present detailed, field-proven protocols for carbonate-based, fluoride-mediated, and silver-catalyzed methods, complete with troubleshooting insights and guidance on chemoselectivity to empower researchers in making informed decisions for their specific synthetic challenges.

The Strategic Role of TMS in Alkyne Synthesis

Terminal alkynes are fundamental building blocks, but their acidic proton (pKa ≈ 25) presents a significant challenge, being incompatible with many organometallic reagents and strong bases. The TMS group serves as an inert, sterically minimal surrogate for this proton, enabling a wide range of transformations such as Sonogashira couplings, C-H functionalization, and cycloadditions without undesired side reactions.[1]

The ideal deprotection strategy must be robust and high-yielding, but more importantly, it must be selective. In complex molecule synthesis, a TMS-protected alkyne often coexists with other sensitive functionalities, including other silyl ethers (e.g., TBS, TIPS) which are themselves vital protecting groups. The ability to cleave the C(sp)-Si bond while preserving O-Si bonds is a frequent and critical challenge. This guide focuses on methods that offer high degrees of chemoselectivity.

dot digraph "TMS_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=11];

// Node Definitions Start [label="Terminal Alkyne\n(R-C≡C-H)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protected [label="TMS-Protected Alkyne\n(R-C≡C-TMS)", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; Reaction [label="Key Synthetic\nTransformation\n(e.g., Sonogashira Coupling)", fillcolor="#FEF7E0", fontcolor="#202124", color="#FBBC05"]; Deprotection [label="Selective TMS\nDeprotection", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; Final [label="Deprotected Alkyne\n(R-C≡C-H)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Protected [label=" Protection \n(e.g., n-BuLi, TMSCl)"]; Protected -> Reaction [label=" Reaction on 'R' or Coupling "]; Reaction -> Deprotection [label=" Unmasking the Alkyne "]; Deprotection -> Final [label=" Final Product "]; } caption [label="Fig 1: General workflow of TMS protection/deprotection.", shape=plaintext, fontsize=10];

Mechanistic Pillars of TMS Deprotection

Understanding the underlying mechanisms is paramount to selecting the right conditions and troubleshooting reactions. Two primary pathways dominate TMS alkyne deprotection.

Fluoride-Mediated Deprotection: The Pentacoordinate Intermediate

Fluoride sources, most commonly tetrabutylammonium fluoride (TBAF), are highly effective due to the exceptional thermodynamic stability of the silicon-fluoride (Si-F) bond. The reaction proceeds through a hypervalent, pentacoordinate silicon intermediate.

The mechanism involves:

  • Nucleophilic Attack: The fluoride ion attacks the electrophilic silicon atom of the TMS group.

  • Intermediate Formation: A transient trigonal bipyramidal "ate" complex is formed.

  • C-Si Bond Cleavage: This intermediate collapses, cleaving the relatively weak C(sp)-Si bond to form an alkynyl anion and fluorotrimethylsilane.

  • Protonation: The alkynyl anion is subsequently protonated by a proton source in the reaction mixture (e.g., solvent, trace water) to yield the terminal alkyne.[2]

dot digraph "Fluoride_Mechanism" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

// Structures sub [label=<

R-C≡C-Si(CH3)3 + F-
TMS-AlkyneFluoride

>];

intermediate [label=<

[R-C≡C-Si(CH3)3(F)]-
Pentacoordinate Intermediate

>];

products [label=<

R-C≡C- + F-Si(CH3)3
Alkynyl Anion

>];

final [label=<

R-C≡C-H
Terminal Alkyne

>];

// Edges sub -> intermediate [label="Nucleophilic Attack"]; intermediate -> products [label="C-Si Cleavage"]; products -> final [label="Protonation\n(from solvent)"]; } caption [label="Fig 2: Fluoride-mediated TMS deprotection mechanism.", shape=plaintext, fontsize=10];

Base-Catalyzed Deprotection: The Role of a Protic Solvent

In the presence of a protic solvent like methanol, bases such as potassium carbonate (K₂CO₃) facilitate deprotection through a similar, yet distinct, mechanism.

The mechanism involves:

  • Methoxide Formation: K₂CO₃ deprotonates methanol to generate a catalytic amount of the methoxide anion (CH₃O⁻).

  • Nucleophilic Attack: The potent methoxide nucleophile attacks the silicon atom.

  • Intermediate & Cleavage: A pentacoordinate intermediate is formed, which then collapses, cleaving the C(sp)-Si bond to generate the alkynyl anion and methoxytrimethylsilane.

  • Protonation & Catalyst Regeneration: The alkynyl anion is protonated by methanol, yielding the terminal alkyne and regenerating the methoxide catalyst.[3]

dot digraph "Base_Mechanism" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, penwidth=1.5, color="#34A853"];

// Structures sub [label=<

R-C≡C-Si(CH3)3 + -OCH3
TMS-AlkyneMethoxide

>];

intermediate [label=<

[R-C≡C-Si(CH3)3(OCH3)]-
Pentacoordinate Intermediate

>];

products [label=<

R-C≡C- + CH33)3
Alkynyl Anion

>];

final [label=<

R-C≡C-H + -OCH3
Terminal AlkyneCatalyst Regenerated

>];

// Edges sub -> intermediate [label="Nucleophilic Attack"]; intermediate -> products [label="C-Si Cleavage"]; products -> final [label="Protonation\n(from CH₃OH)"]; } caption [label="Fig 3: Base-catalyzed TMS deprotection mechanism.", shape=plaintext, fontsize=10];

Method Selection and Protocols

Choosing the correct deprotection method is critical and depends on the substrate's sensitivity, the presence of other protecting groups, and desired reaction kinetics.

G

Method 1: Potassium Carbonate in Methanol (Mild & Selective)

This is often the first-choice method due to its mildness, low cost, and operational simplicity. It is highly selective for TMS-alkynes over more sterically hindered silyl ethers like TBDMS, TIPS, and TBDPS.[4][5]

  • Expert Insights: This method is ideal for robust substrates without base-labile functionality (e.g., sensitive esters). The reaction is typically clean, and the workup is straightforward. However, reaction times can be longer than with fluoride methods, and substrates with poor solubility in methanol may require co-solvents (e.g., THF, DCM).[6] Be aware that prolonged reaction times can sometimes lead to yield reduction with certain substrates.[7]

Protocol 1: General Procedure for K₂CO₃ Deprotection [7][8]

  • Dissolution: Dissolve the TMS-protected alkyne (1.0 eq) in methanol (approx. 0.1–0.2 M concentration). If solubility is an issue, a co-solvent like THF or CH₂Cl₂ can be added.

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.2–0.5 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: a. Concentrate the reaction mixture in vacuo to remove the methanol. b. Dilute the residue with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and water. c. Separate the organic layer, and wash it sequentially with water and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel as required.

Method 2: Tetrabutylammonium Fluoride (TBAF) in THF (Potent & Fast)

TBAF is a more powerful reagent, enabling rapid deprotection, often at room temperature or below. It is the reagent of choice for more sterically hindered or less reactive substrates.

  • Expert Insights: The primary drawback of TBAF is its basicity, which can be problematic for substrates with base-sensitive groups. Commercial TBAF solutions in THF contain trace amounts of water and hydroxide, which can cause side reactions.[4] For extremely sensitive substrates, buffering TBAF with acetic acid may be necessary. Work-up can be challenging due to the non-volatile tetrabutylammonium salts. A non-aqueous workup using an ion-exchange resin is highly recommended for polar, water-soluble products.[9] In some cases, TBAF can promote isomerization of the resulting alkyne to an allene.[10]

Protocol 2: General Procedure for TBAF Deprotection

  • Dissolution: Dissolve the TMS-protected alkyne (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a 1.0 M solution of TBAF in THF (1.1–1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC.

  • Work-up (Aqueous): a. Quench the reaction with saturated aqueous NH₄Cl solution or water. b. Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). c. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Work-up (Non-Aqueous, Kishi Protocol): [9] a. Upon reaction completion, add methanol (1-2 volumes relative to THF), powdered calcium carbonate (CaCO₃, ~1.5 g per mmol of TBAF), and a strong cation-exchange resin like DOWEX® 50WX8 (H⁺ form, ~5 g per mmol of TBAF). b. Stir the resulting suspension vigorously for 1 hour at room temperature. c. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with methanol or ethyl acetate. d. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Method 3: Catalytic Silver(I) Nitrate (Highly Chemoselective)

Silver(I) salts catalyze the protiodesilylation of TMS-alkynes under exceptionally mild, neutral conditions. This method exhibits remarkable chemoselectivity, leaving common silyl ethers (TBDMS, TBDPS) completely intact, making it invaluable for complex molecule synthesis.[11][12]

  • Expert Insights: The reaction is believed to proceed via coordination of the silver ion to the alkyne, which facilitates nucleophilic attack by a solvent molecule (e.g., water, methanol) on the silicon atom. This method is particularly advantageous when both base- and fluoride-sensitive groups are present in the molecule. Acetone/water is a common solvent system, and AgNO₃ is the most cost-effective catalyst.[11]

Protocol 3: Silver(I)-Catalyzed Deprotection [11]

  • Dissolution: Dissolve the TMS-protected alkyne (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v, at a concentration of ~0.1 M).

  • Catalyst Addition: Add silver(I) nitrate (AgNO₃, 0.1 eq) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-3 hours. The reaction is often complete within this timeframe. Monitor by TLC for the disappearance of the starting material.

  • Work-up: a. Dilute the reaction mixture with diethyl ether. b. Wash the organic layer with a small amount of saturated aqueous NaCl solution to precipitate silver salts, followed by water and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Data Summary & Troubleshooting

MethodReagent & ConditionsTypical TimeSelectivity ProfileKey AdvantagesCommon Issues & Solutions
Carbonate-Based K₂CO₃ (cat.), MeOH, RT1–4 hExcellent: TMS >> TIPS/TBDPSMild, inexpensive, easy work-upSlower kinetics; poor solubility of some substrates (use co-solvent); potential degradation on long exposure.[7]
Fluoride-Mediated TBAF (1.1 eq), THF, 0°C to RT0.5–2 hGood: TMS > TES > TBDMS/TIPSFast, highly effective, reliableBasicity can cause side reactions; difficult work-up for polar products (use Kishi protocol); potential allene formation.[9][10]
Silver-Catalyzed AgNO₃ (10 mol%), Acetone/H₂O, RT1–3 hSuperb: Cleaves TMS-alkyne onlyExtremely mild (neutral pH); excellent chemoselectivity for other silyl ethers.[11][12]Higher cost of silver reagent; potential for alkyne dimerization with other metals (e.g., copper).[12]
Troubleshooting Common Problems:
  • Low Yield / Incomplete Reaction:

    • K₂CO₃ Method: Ensure K₂CO₃ is anhydrous. Increase reaction time or temperature slightly (e.g., to 40 °C). If solubility is the issue, add THF as a co-solvent.

    • TBAF Method: Use a fresh bottle of TBAF solution, as older solutions can absorb water and lose potency. Ensure your substrate is fully dissolved.

  • Side Reactions with Sensitive Substrates:

    • If K₂CO₃/MeOH causes undesired reactions (e.g., nucleophilic aromatic substitution on an electron-deficient ring), switch to a non-nucleophilic fluoride-based method.[9]

    • If TBAF's basicity is problematic, consider buffering with glacial acetic acid or switching to the much milder AgNO₃ method.

  • Difficulty in Purification:

    • For TBAF reactions producing polar compounds, aqueous work-up is often inefficient. The Kishi protocol using ion-exchange resin is strongly recommended.[9]

    • Residual silanols (from the TMS group) can sometimes streak on silica gel. A flush with a slightly more polar eluent system can help.

References

Application Notes and Protocols: Enhancing the Efficiency of Trimethyl((tributylstannyl)ethynyl)silane Cross-Coupling through Strategic Ligand Selection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of Silylated Alkynes via Stille Coupling

The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and stereospecificity.[1] This reaction involves the coupling of an organostannane with an organic electrophile.[2] Among the vast array of organostannanes, Trimethyl((tributylstannyl)ethynyl)silane stands out as a particularly valuable reagent for the introduction of a protected ethynyl moiety. The resulting silyl-protected alkynes are versatile intermediates in the synthesis of complex molecules, finding widespread application in pharmaceuticals, natural products, and materials science.

The efficiency of the Stille coupling is profoundly influenced by the choice of the ancillary ligand coordinated to the palladium center.[3] The ligand not only stabilizes the active catalytic species but also modulates its reactivity, directly impacting reaction rates, yields, and the suppression of side reactions.[4] This document provides a detailed guide for researchers, scientists, and drug development professionals on understanding and leveraging ligand effects to optimize the cross-coupling of this compound. We will delve into the mechanistic underpinnings of ligand influence and provide robust, validated protocols for ligand screening and reaction optimization.

The Catalytic Cycle and the Pivotal Role of Ligands

The Stille cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2] The ligand, typically a phosphine, plays a critical role in each of the three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the organic electrophile (e.g., an aryl halide) to the Pd(0) complex. Electron-rich and sterically bulky ligands generally accelerate this step by promoting the formation of a coordinatively unsaturated, highly reactive Pd(0) species.[4][5]

  • Transmetalation: This is often the rate-determining step of the cycle.[2] The organostannane transfers its organic group to the palladium(II) intermediate. The ligand's steric bulk can facilitate this step by promoting the dissociation of a ligand, creating a vacant coordination site for the incoming organostannane.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the Pd(0) catalyst. The electronic properties of the ligand are crucial here; electron-donating ligands can enhance the electron density on the palladium center, facilitating the reductive elimination process.[4]

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ligand influences rate) Pd(0)L2->Oxidative_Addition + R-X R-X R-X R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative_Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation (Often rate-determining) (Ligand steric & electronic effects) R-Pd(II)(X)L2->Transmetalation + Me3SiC≡CSnBu3 R'-SnBu3 Me3SiC≡CSnBu3 R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 Reductive_Elimination Reductive Elimination (Forms C-C bond) (Ligand electronics are key) R-Pd(II)(R')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 regenerates catalyst R-R' Product (Ar-C≡CSiMe3) Reductive_Elimination->R-R'

Figure 1: The Stille catalytic cycle for the cross-coupling of this compound with an aryl halide (R-X).

Comparative Analysis of Common Phosphine Ligands

The choice of phosphine ligand is a critical parameter in optimizing the Stille coupling. Below is a comparative overview of commonly employed phosphine ligands, highlighting their key characteristics and typical performance in cross-coupling reactions.

LigandStructureKey CharacteristicsTypical Performance
Triphenylphosphine (PPh₃) P(C₆H₅)₃- Commercially available and inexpensive- Moderate electron donor- Moderate steric bulk- Often requires higher catalyst loadings and temperatures- Can be effective for simple substrates
Tri(o-tolyl)phosphine (P(o-tol)₃) P(C₆H₄-CH₃)₃- Increased steric bulk compared to PPh₃- Similar electronic properties to PPh₃- Can improve yields for more challenging substrates
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl- Very bulky and electron-rich biaryl phosphine- Promotes oxidative addition and reductive elimination- Highly effective for a broad range of substrates, including aryl chlorides- Allows for lower catalyst loadings and milder reaction conditions[5]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl- Bulky and electron-rich biaryl phosphine- The methoxy groups enhance electron-donating ability- Excellent for challenging couplings, often providing high yields where other ligands fail
Triphenylarsine (AsPh₃) As(C₆H₅)₃- Less basic than PPh₃- Can be a useful alternative to phosphine ligands- May offer different selectivity and reactivity profiles[6]

Experimental Protocols

The following protocols provide a framework for the systematic screening of ligands to identify the optimal conditions for the cross-coupling of this compound with a model aryl halide.

Protocol 1: General Procedure for Ligand Screening

This protocol is designed for the parallel screening of multiple ligands under identical conditions to ensure a valid comparison.

Materials:

  • Aryl halide (e.g., 4-iodoanisole, 1.0 mmol)

  • This compound (1.1 mmol, 1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (0.04 mmol, 4 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the aryl halide, palladium(II) acetate, and the respective ligand to each reaction vial.

  • Solvent Addition: Add the anhydrous, degassed solvent to each vial.

  • Reagent Addition: Add the this compound to each vial via syringe.

  • Reaction: Seal the vials and place them in a pre-heated aluminum block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Work-up: Upon completion, cool the reaction mixtures to room temperature. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.[7]

  • Extraction: Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate). Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield.

Ligand_Screening_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis prep_reagents Dispense Aryl Halide, Pd(OAc)₂, and Ligand into reaction vials add_solvent Add Anhydrous, Degassed Solvent prep_reagents->add_solvent add_stannane Add this compound add_solvent->add_stannane heat Heat to Desired Temperature (e.g., 100 °C) add_stannane->heat monitor Monitor by TLC/GC-MS (1, 4, 8, 24 h) heat->monitor quench Cool and Quench with aq. KF monitor->quench filter_extract Filter through Celite and perform aqueous work-up quench->filter_extract analyze Analyze by ¹H NMR/GC-MS to determine yield filter_extract->analyze

Figure 2: Experimental workflow for ligand screening in the Stille cross-coupling reaction.

Protocol 2: Optimized Procedure with a High-Performance Ligand (XPhos)

This protocol outlines the reaction conditions for achieving high efficiency using a state-of-the-art biaryl phosphine ligand.

Materials:

  • Aryl halide (e.g., 4-chloroanisole, 1.0 mmol)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • XPhos (0.022 mmol, 2.2 mol%)

  • Cesium fluoride (CsF, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, CsF, and the aryl halide.

  • Solvent and Reagent Addition: Add the anhydrous, degassed 1,4-dioxane followed by this compound via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring and Work-up: Follow the monitoring and work-up procedures as described in Protocol 1. The use of CsF can aid in the activation of the organostannane, particularly with less reactive aryl chlorides.[5]

Troubleshooting and Self-Validation

A successful protocol is a self-validating one. Below are common issues and steps to ensure the integrity of your results.

IssuePossible CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents- Use freshly opened or properly stored catalyst and ligands.- Ensure anhydrous and oxygen-free conditions by properly degassing solvents.[7]- Increase the reaction temperature in 10 °C increments.- Verify the purity of the starting materials.
Formation of Homocoupled Byproducts - Presence of oxygen- Catalyst decomposition- Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas.[7]- Consider a more stable palladium precursor or a higher ligand-to-metal ratio.
Difficulty in Removing Tin Byproducts - Incomplete precipitation- Increase the stirring time with aqueous KF or use a larger volume of the KF solution.[7]- Consider alternative work-up procedures such as chromatography on fluoride-impregnated silica gel.

Conclusion

The strategic selection of ligands is paramount to the successful and efficient Stille cross-coupling of this compound. While traditional ligands like triphenylphosphine can be effective in some cases, the use of bulky and electron-rich biaryl phosphine ligands such as XPhos and SPhos has revolutionized the field, enabling the coupling of a wider range of substrates under milder conditions and with lower catalyst loadings.[4] By understanding the mechanistic role of the ligand and employing systematic screening protocols, researchers can unlock the full synthetic potential of this powerful carbon-carbon bond-forming reaction.

References

Application Notes and Protocols for the Synthesis of Conjugated Polymers and Organic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Benchtop to Breakthrough

To the researchers, scientists, and pioneers in materials science and drug development, this guide serves as more than a collection of protocols. It is a distillation of field-proven insights into the synthesis of conjugated polymers—the vibrant heart of next-generation organic electronics, bio-interfacing materials, and advanced therapeutics. The journey from monomer to functional material is one of precision, control, and a deep understanding of the underlying chemistry. Herein, we move beyond rote procedural lists to explore the causality behind our choices, empowering you to not only replicate but innovate. We will treat each synthesis not as a mere sequence of steps, but as a self-validating system where careful execution and characterization lead to materials with predictable, high-performance properties. This document is built on a foundation of authoritative, peer-reviewed science, ensuring that the methods described are both robust and reliable.

Chapter 1: The Strategic Pillars of Conjugated Polymer Synthesis

The remarkable optical and electronic properties of conjugated polymers stem from their backbone of alternating single and double bonds, which creates a delocalized π-electron system.[1] The ability to synthetically control the structure of this backbone is paramount to tuning the material's properties for specific applications, from organic light-emitting diodes (OLEDs) and photovoltaics (OPVs) to advanced biosensors.[2][3][4]

The modern synthesis of these materials largely relies on transition-metal-catalyzed cross-coupling reactions. These methods have revolutionized the field, offering a powerful toolkit for constructing complex, well-defined polymer architectures under relatively mild conditions.[5][6] The choice of synthetic strategy is a critical decision, dictated by factors such as monomer availability, functional group tolerance, desired polymer molecular weight, and scalability.

This guide will focus on the most powerful and versatile of these methods, providing both the mechanistic rationale and detailed protocols for their successful implementation.

Chapter 2: The Workhorse of C-C Bond Formation: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are the undisputed workhorses for the synthesis of a vast array of conjugated polymers. Their success lies in a reliable and well-understood catalytic cycle, which allows for the precise formation of C-C bonds between aromatic monomers.

Diagram: The Generalized Palladium Cross-Coupling Catalytic Cycle

The core mechanism for reactions like Suzuki, Stille, and Negishi coupling follows a similar pathway, illustrated below. Understanding this cycle is key to troubleshooting and optimizing your polymerizations.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex (R¹-Pd(II)-X)L_n Pd0->OxAdd + R¹-X (Aryl Halide) Transmetalation Transmetalation Complex (R¹-Pd(II)-R²)L_n OxAdd->Transmetalation + R²-M (Organometallic Reagent) Transmetalation->Pd0 Reductive Elimination R¹-R² (Coupled Product) center_node Catalytic Cycle

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond of a monomer, forming a Pd(II) complex.

  • Transmetalation: The second monomer, activated with an organometallic group (like boronic acid or organotin), transfers its organic moiety to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, reforming the C-C bond and regenerating the active Pd(0) catalyst.

Suzuki-Miyaura Polycondensation: The Gold Standard

The Suzuki-Miyaura coupling is arguably the most widely used method for conjugated polymer synthesis.[5][7]

  • Expertise & Experience: Its popularity stems from its exceptional functional group tolerance, the use of generally stable and less toxic organoboron reagents, and mild reaction conditions.[7][8] The boronic acids or esters are often commercially available or readily prepared. A critical aspect of a successful Suzuki polycondensation (SPC) is the choice of base, which activates the organoboron species, and the ligand, which stabilizes the palladium catalyst and facilitates the catalytic steps.[7][9]

F8BT is a classic, highly luminescent copolymer widely used in OLED and OPV research. This protocol details its synthesis via Suzuki polycondensation.

Workflow Diagram: Suzuki Polycondensation

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Purification & Isolation Monomers 1. Weigh Monomers (Fluorene-diboronic ester & Dibromo-benzothiadiazole) Solvent 2. Add Anhydrous Solvent (e.g., Toluene) Monomers->Solvent Degas 3. Degas Mixture (Ar sparge, 30 min) Solvent->Degas AddBase 6. Add Base to Monomers Degas->AddBase Catalyst 4. Prepare Catalyst Solution (Pd₂(dba)₃ + Ligand) AddCat 7. Add Catalyst Solution Catalyst->AddCat Base 5. Prepare Aqueous Base (e.g., 2M K₂CO₃) Base->AddBase AddBase->AddCat Heat 8. Heat to 90°C (Under Argon, 48h) AddCat->Heat EndCap 9. End-Capping (Add Phenylboronic Acid) Heat->EndCap Precipitate 10. Precipitate in Methanol EndCap->Precipitate Filter 11. Filter the Polymer Precipitate->Filter Soxhlet 12. Soxhlet Purification (Acetone, Hexane, Chloroform) Filter->Soxhlet Dry 13. Dry under Vacuum Soxhlet->Dry

Caption: Step-by-step workflow for Suzuki Polycondensation.

Materials & Reagents:

  • Monomer A: 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene

  • Monomer B: 4,7-dibromo-2,1,3-benzothiadiazole

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Base: 2 M aqueous potassium carbonate (K₂CO₃), degassed

  • Solvent: Anhydrous toluene

  • End-capping agent: Phenylboronic acid

  • Precipitation solvent: Methanol

  • Soxhlet solvents: Acetone, hexane, chloroform

Protocol:

  • Monomer Preparation: In a Schlenk flask equipped with a condenser, add equimolar amounts of Monomer A and Monomer B (e.g., 1.00 mmol each).

  • Solvent Addition & Degassing: Add anhydrous toluene (to achieve a monomer concentration of ~0.1 M). Degas the solution thoroughly by sparging with argon for at least 30 minutes. Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Rigorous degassing is non-negotiable for achieving high molecular weight polymers.

  • Catalyst & Ligand Addition: In a separate vial, dissolve the palladium catalyst (e.g., 0.015 mmol Pd₂(dba)₃, 3 mol% Pd) and ligand (e.g., 0.066 mmol P(o-tol)₃) in a small amount of degassed toluene.

  • Reaction Initiation: Add the degassed aqueous base (e.g., 5 mL of 2M K₂CO₃) to the monomer solution. Heat the mixture to 90 °C. Add the catalyst solution via syringe.

  • Polymerization: Allow the reaction to proceed under a positive pressure of argon at 90 °C for 48 hours. The solution will become viscous and may show strong fluorescence.

  • End-Capping: To ensure chain termination and improve polymer stability, add a small amount of phenylboronic acid and continue heating for 4 hours. This reacts with any remaining aryl bromide end groups.

  • Isolation: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel, wash with water and brine. Precipitate the polymer by slowly adding the organic phase to a large volume of stirring methanol.

  • Purification: Collect the fibrous polymer by filtration. The crude polymer must be purified to remove catalyst residues and low molecular weight oligomers, which are detrimental to device performance. Perform sequential Soxhlet extractions with acetone (removes catalyst/ligand), hexane (removes oligomers), and finally chloroform to extract the desired polymer fraction.

  • Final Product: Precipitate the chloroform fraction in methanol, filter, and dry the final polymer under high vacuum.

Stille Polycondensation: A Powerful Alternative

The Stille coupling utilizes organotin (stannane) reagents.

  • Expertise & Experience: While the toxicity of organotin compounds is a significant drawback, the Stille reaction is often highly efficient and less sensitive to steric hindrance than Suzuki coupling.[6][10] It is particularly effective for synthesizing polythiophenes and other electron-rich polymers.[5][10] The key to a successful Stille polymerization is the purity of the monomers and the complete removal of the tin byproducts from the final polymer.

P3HT is a benchmark semiconductor in organic electronics. This protocol uses the GRIM (Grignard Metathesis) method followed by a Kumada-type catalyst transfer polycondensation, a related nickel-catalyzed process that provides excellent control over regioregularity.

Materials & Reagents:

  • Monomer: 2,5-dibromo-3-hexylthiophene

  • Grignard Reagent: t-Butylmagnesium chloride (t-BuMgCl) in THF

  • Catalyst: [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Solvent: Anhydrous tetrahydrofuran (THF)

Protocol:

  • Monomer Preparation: To a flame-dried Schlenk flask under argon, add the monomer, 2,5-dibromo-3-hexylthiophene (e.g., 1.00 g). Dissolve in anhydrous THF.

  • Grignard Metathesis: Cool the solution to 0 °C. Slowly add one equivalent of t-BuMgCl solution. Stir for 90 minutes. This step selectively forms the magnesiated monomer at the 5-position. Causality: This in-situ formation of the organometallic species is crucial for the catalyst-transfer mechanism that ensures high regioregularity.

  • Polymerization: In a separate vial, suspend the Ni(dppp)Cl₂ catalyst in THF. Add this catalyst slurry to the monomer solution. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching: Quench the reaction by adding 5 M HCl.

  • Isolation & Purification: Precipitate the polymer in methanol. Collect the solid by filtration. The purification is identical to the Suzuki protocol: wash with water, then perform sequential Soxhlet extractions with methanol, hexane, and chloroform to isolate the high molecular weight, regioregular P3HT.

Parameter Suzuki Polycondensation Stille Polycondensation
Organometallic Reagent Boronic Acids/EstersOrganostannanes
Toxicity Generally lowHigh (organotin reagents)
Byproducts Borates (water-soluble)Stannanes (difficult to remove)
Functional Group Tolerance ExcellentVery Good
Common Applications Wide variety of copolymers (e.g., F8BT)Polythiophenes, electron-rich polymers

Chapter 3: Advancing the Frontier: Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) is a more recent, "greener" alternative to traditional cross-coupling methods.[11][12]

  • Expertise & Experience: DArP's primary advantage is atom economy. It forges C-C bonds by activating a C-H bond on one monomer and coupling it with an aryl halide on another, eliminating the need to pre-functionalize monomers with organometallic groups (boron, tin).[11][12] This reduces synthetic steps and waste.[11] However, controlling the selectivity of C-H activation can be challenging, potentially leading to defects like homocoupling or branching if the wrong C-H bond is activated.[13][14] Careful selection of monomers, catalysts, and reaction conditions is critical to minimize these side reactions.

Diagram: DArP vs. Traditional Cross-Coupling

DARP_vs_Traditional Synthetic routes comparison cluster_trad Traditional (e.g., Suzuki) cluster_darp Direct Arylation (DArP) trad_start Aryl-H trad_step1 Halogenation (X = Br, I) trad_start->trad_step1 trad_step2 Borylation (-BX₂) trad_step1->trad_step2 trad_step3 Polymerization (Pd catalyst) trad_step2->trad_step3 darp_start Aryl-H darp_step1 Halogenation (X = Br, I) darp_start->darp_step1 darp_step2 Polymerization (Pd catalyst) darp_step1->darp_step2

Caption: DArP streamlines synthesis by removing the organometallic functionalization step.

Materials & Reagents:

  • Monomer A (C-H activated): e.g., a dialkylthiophene

  • Monomer B (Halogenated): e.g., a dibrominated benzothiadiazole derivative

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: e.g., a bulky phosphine like tricyclohexylphosphine (PCy₃)

  • Base: Potassium carbonate (K₂CO₃) or Piv-OH (pivalic acid) as an additive

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) or other polar aprotic solvent

Protocol:

  • Reaction Setup: In a Schlenk tube, combine equimolar amounts of Monomer A and Monomer B, the catalyst (2-5 mol%), ligand, and base.

  • Solvent & Degassing: Add the anhydrous solvent and thoroughly degas the mixture.

  • Polymerization: Heat the reaction to 100-120 °C under an argon atmosphere for 24-72 hours.

  • Workup and Purification: The workup is similar to the Suzuki/Stille protocols. Cool the reaction, dilute with a solvent like chloroform, wash with water to remove salts, and precipitate the polymer into methanol. Soxhlet purification is essential to remove catalyst residues and oligomers. Trustworthiness: The NMR and GPC characterization of the final product are critical to validate the success of the DArP reaction, specifically looking for the absence of homocoupled byproducts.

Chapter 4: Essential Characterization Techniques

Synthesizing a polymer is only half the battle. Rigorous characterization is required to confirm its structure, molecular weight, and purity, which are directly linked to its performance in a device.

TechniqueInformation ObtainedWhy It's Critical
¹H and ¹³C NMR Spectroscopy Confirms the chemical structure, regioregularity (for polymers like P3HT), and absence of monomer/catalyst residues.Provides the primary validation of the polymer's identity and structural purity.
Gel Permeation Chromatography (GPC) Determines the number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn).Molecular weight is directly correlated with film-forming properties and charge transport efficiency. A low PDI indicates a more controlled polymerization.
UV-Visible Spectroscopy Reveals the optical absorption profile and allows for the determination of the optical bandgap (Eg).[15]The bandgap dictates which wavelengths of light the material absorbs/emits, a key parameter for solar cells and LEDs.
Cyclic Voltammetry (CV) Measures the electrochemical oxidation and reduction potentials, allowing for estimation of the HOMO and LUMO energy levels.[15]These energy levels determine charge injection/extraction efficiency and are critical for designing multi-layered electronic devices.

Conclusion: The Future is Synthesized

The field of conjugated materials is a dynamic and rapidly evolving landscape. While foundational methods like Suzuki and Stille coupling remain indispensable, the push towards more sustainable and atom-economical processes like Direct Arylation Polymerization is reshaping the future of polymer synthesis.[11][12] By understanding the core principles and mastering the detailed protocols outlined in this guide, researchers are well-equipped to not only produce high-quality, well-defined materials but also to innovate and design the next generation of conjugated polymers that will drive future technological breakthroughs.

References

Troubleshooting & Optimization

Preventing homocoupling of Trimethyl((tributylstannyl)ethynyl)silane in Stille reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Homocoupling of Trimethyl((tributylstannyl)ethynyl)silane

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Stille cross-coupling reactions and encountering challenges with the homocoupling of alkynylstannane reagents, specifically this compound. As Senior Application Scientists, our goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Troubleshooting Guide: Diagnosis and Corrective Actions

This section is formatted as a direct Q&A to address common issues observed during the Stille coupling of this compound.

Q1: My primary reaction product is the symmetrical diyne (bis(trimethylsilylethynyl)), the homocoupled product of my stannane reagent. What is the most likely cause?

A1: The most frequent cause of excessive stannane homocoupling is the presence of oxygen.[1] Homocoupling can proceed via multiple mechanisms, including a radical process involving the Pd(0) catalyst, which is known to be accelerated by oxygen.[2][3] Another pathway involves the reaction of two equivalents of the organostannane with a Pd(II) species.[2]

Immediate Corrective Actions:

  • Rigorous Degassing: Ensure your solvent is thoroughly deoxygenated before use. Standard methods include freeze-pump-thaw cycles (at least three) or sparging with an inert gas (Argon or Nitrogen) for a minimum of 30-45 minutes.

  • Inert Atmosphere: The entire reaction setup, including reagent transfers, must be conducted under a strict inert atmosphere. Use Schlenk line techniques or a glovebox.

  • Catalyst Quality: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the active Pd(0) species must be efficient. If this step is slow, the lingering Pd(II) can facilitate homocoupling. Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[4]

Q2: I've improved my inert atmosphere technique, but homocoupling is still a significant side reaction (>15%). What other parameters should I investigate?

A2: If oxygen has been eliminated as the primary culprit, the issue likely lies in the relative rates of the key steps in the catalytic cycle. The goal is to accelerate the desired transmetalation and reductive elimination steps of the cross-coupling pathway so they significantly outcompete the homocoupling pathway.

Key Parameters to Optimize:

  • Ligand Choice: Standard triphenylphosphine (PPh₃) may not be optimal. Electron-rich, sterically hindered phosphine ligands can accelerate the overall coupling reaction, tipping the balance away from side reactions.[5][6]

  • Crucial Additives: The addition of co-catalysts or salts can dramatically alter the reaction landscape:

    • Copper(I) Iodide (CuI): The "copper effect" is well-documented to accelerate Stille couplings. CuI is believed to scavenge free phosphine ligands that can inhibit the reaction or, alternatively, to participate in a Sn-Cu transmetalation that facilitates the transfer of the alkynyl group to palladium.[5][7]

    • Lithium Chloride (LiCl): LiCl can increase the rate of transmetalation by enhancing the polarity of the solvent and may also stabilize intermediates in the catalytic cycle.[4][8]

    • Fluoride Source (CsF or TBAF): Fluoride ions can coordinate to the tin atom, forming a hypervalent, more nucleophilic organostannane.[5] This increased reactivity can significantly accelerate the desired transmetalation step, making it kinetically favored over homocoupling.

The following diagram illustrates the desired Stille catalytic cycle. Optimizing conditions to favor this pathway is key.

Stille_Cycle Figure 1: The Stille Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)(X)L₂ pd0->pd2_ox Oxidative Addition (+ R¹-X) pd2_trans R¹-Pd(II)(R²)L₂ pd2_ox->pd2_trans Transmetalation (+ R²-SnBu₃) (- X-SnBu₃) pd2_trans->pd0 Regenerates Catalyst product R¹-R² pd2_trans->product Reductive Elimination dummy1 product->dummy1 dummy2

Figure 1: The Stille Catalytic Cycle

Frequently Asked Questions (FAQs)

What is the mechanism of stannane homocoupling?

Stannane homocoupling is a primary side reaction in Stille coupling and is believed to occur via two main pathways[2]:

  • Pd(II)-Mediated Dimerization: Two molecules of the organostannane (R²-SnBu₃) react with the Pd(II) intermediate formed after oxidative addition, leading to a reductive elimination that forms the R²-R² dimer.

  • Radical Pathway: The Pd(0) catalyst itself can initiate a radical process, particularly in the presence of oxygen, leading to the formation of the homocoupled product.[3]

The diagram below contrasts the desired pathway with the competing homocoupling side reaction.

Competing_Pathways Figure 2: Competing Pathways in Stille Coupling cluster_stille Desired Stille Cycle cluster_homo Undesired Homocoupling pd0_stille Pd(0)L₂ pd2_ox R¹-Pd(II)(X)L₂ pd0_stille->pd2_ox + R¹-X pd2_trans R¹-Pd(II)(R²)L₂ pd2_ox->pd2_trans + R²-SnBu₃ product Cross-Coupled Product (R¹-R²) pd2_trans->product product->pd0_stille Reductive Elimination pd0_homo Pd(0)L₂ homo_product Homocoupled Product (R²-R²) pd0_homo->homo_product Radical or Pd(II) Mediated stannane 2 R²-SnBu₃ stannane->homo_product start start->pd0_stille start->pd0_homo

Figure 2: Competing Pathways in Stille Coupling
Which palladium catalyst is best for coupling with this compound?

Both Pd(0) and Pd(II) precatalysts can be effective.

  • Pd(0) sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and directly enter the catalytic cycle. Pd(PPh₃)₄ is often used directly.[9]

  • Pd(II) sources: Palladium(II) acetate (Pd(OAc)₂) and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are also widely used but require in situ reduction to Pd(0), which is usually achieved by reaction with the organostannane or added phosphine ligands.[4]

For sensitive reactions where minimizing homocoupling is critical, starting with a well-defined Pd(0) catalyst can provide more control.

How do I choose the right solvent?

The choice of solvent can influence reaction rates by affecting polarity and solubility.[8] Common choices for Stille couplings include:

  • Toluene: A non-polar aprotic solvent, good for general-purpose couplings.

  • Tetrahydrofuran (THF) & 1,4-Dioxane: Ethereal, moderately polar aprotic solvents.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can accelerate the reaction, particularly the transmetalation step, due to its high polarity.[10]

For the coupling of this compound, DMF is often an excellent starting point, especially when used in conjunction with LiCl.[10]

Optimized Protocol to Minimize Homocoupling

This protocol incorporates best practices to favor the cross-coupling of an aryl iodide with this compound.

Materials:

  • Aryl Iodide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Triphenylarsine (AsPh₃) or another suitable ligand (10 mol%)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Inert Gas (Argon or high-purity Nitrogen)

Procedure:

  • Preparation: To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Iodide, Pd₂(dba)₃, AsPh₃, and CuI.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous, degassed DMF via syringe under a positive pressure of inert gas.

  • Reagent Addition: Add the this compound dropwise via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction and proceed with a standard aqueous work-up. To remove tin byproducts, washing the organic extracts with a saturated aqueous solution of potassium fluoride (KF) or filtering the crude product through a plug of silica gel treated with triethylamine is often effective.[10][11]

Summary of Recommended Parameter Adjustments
ParameterProblematic ConditionOptimized Condition to Reduce HomocouplingRationale
Atmosphere Air / Poor Inert TechniqueStrict Inert Atmosphere (Ar/N₂)Prevents oxygen-mediated radical homocoupling.[1][3]
Solvent Non-degassed solventRigorously degassed solvent (Freeze-Pump-Thaw or Sparging)Removes dissolved oxygen, a key promoter of homocoupling.[1]
Additives NoneCuI (5-10 mol%), LiCl (3 equiv), or CsF (2 equiv)Accelerates the desired transmetalation step, making it kinetically favorable.[4][5][8]
Ligand PPh₃ (if ineffective)Electron-rich/bulky phosphines or AsPh₃Can accelerate reductive elimination and stabilize the catalyst.
Temperature Excessively high (>120 °C)Moderate (60-90 °C)Provides sufficient energy without excessively promoting side reactions.

References

Technical Support Center: Optimizing Reactions with Trimethyl((tributylstannyl)ethynyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in reactions involving trimethyl((tributylstannyl)ethynyl)silane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent, primarily in Stille cross-coupling reactions. Here, we address common challenges and provide practical, field-proven insights in a direct question-and-answer format to ensure your experiments are successful, efficient, and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a key reagent in organic synthesis, predominantly used in palladium-catalyzed Stille cross-coupling reactions.[1] Its structure allows for the introduction of a protected ethynyl group (trimethylsilylethynyl) to various organic electrophiles.[2] This is particularly valuable in the synthesis of complex molecules, such as natural products and pharmaceuticals, where a terminal alkyne is required for subsequent transformations.[1] The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be selectively removed under mild conditions.[2]

Q2: Why is optimizing catalyst loading so critical for reactions with this reagent?

Optimizing catalyst loading is a crucial step to balance reaction speed, yield, and cost-effectiveness. Insufficient catalyst may lead to slow or incomplete reactions, while excessive catalyst can increase costs and potentially lead to the formation of byproducts through unwanted side reactions. A systematic approach to screen for the optimal catalyst loading ensures the desired conversion is achieved in an acceptable timeframe without generating excessive impurities.

Q3: What are the most common side reactions observed when using this compound in Stille coupling?

The most prevalent side reaction is the homocoupling of the stannane reagent to form a dimer of the transferred group.[1] Another potential side reaction, particularly when coupling with acyl chlorides, is the formation of acylstannanes.[3] Additionally, depending on the reaction conditions and the presence of certain additives like fluoride ions, desilylation of the trimethylsilyl group can occur.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My Stille coupling reaction with this compound is giving me a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A: Low or no yield in a Stille coupling reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction.

    • Cause: The Pd(0) active species may not be generating efficiently from the precatalyst, or it may have deactivated.

    • Solution:

      • Ensure you are using a reliable palladium source, such as Pd(PPh₃)₄ or generating the active catalyst from a Pd(II) source like PdCl₂(PPh₃)₂ with a suitable reductant.[5]

      • If catalyst deactivation is suspected, consider switching to a more robust ligand. Bulky, electron-rich phosphine ligands can enhance catalyst stability and activity.[6]

      • Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%) to overcome partial deactivation.

  • Reagent Purity: The quality of your starting materials is paramount.

    • Cause: Impurities in the this compound, the organic halide, or the solvent can poison the catalyst.

    • Solution:

      • Ensure your stannane reagent is pure. If it has been stored for a long time, consider purifying it by distillation or filtration through a plug of neutral alumina.

      • Use freshly distilled or anhydrous solvents to minimize water and oxygen, which can interfere with the catalytic cycle.

  • Reaction Conditions: The reaction environment plays a critical role.

    • Cause: The reaction temperature may be too low, or the chosen solvent may not be optimal for solubility and reactivity.

    • Solution:

      • Gradually increase the reaction temperature. Stille reactions often require heating to proceed at a reasonable rate.[7]

      • Screen different solvents. Toluene, THF, and DMF are commonly used for Stille couplings.[8] The choice of solvent can significantly impact the solubility of the reactants and the catalyst, thereby affecting the reaction rate.

Issue 2: Formation of Homocoupled Byproduct

Q: I am observing a significant amount of the homocoupled dimer of the ethynyl group in my reaction mixture. How can I suppress this side reaction?

A: Homocoupling is a common side reaction in Stille couplings.[1] It can occur through the reaction of two molecules of the organostannane with the palladium catalyst.

  • Optimize Catalyst and Ligands:

    • Cause: The choice of palladium precursor and ligands can influence the propensity for homocoupling.

    • Solution:

      • Using a well-defined Pd(0) catalyst like Pd(PPh₃)₄ can sometimes minimize side reactions compared to in situ generated catalysts.

      • Employing bulky phosphine ligands can sterically hinder the approach of a second stannane molecule to the palladium center, thus reducing homocoupling.[6]

  • Control Reaction Parameters:

    • Cause: Reaction temperature and concentration can affect the rates of the desired cross-coupling versus the undesired homocoupling.

    • Solution:

      • Lowering the reaction temperature may favor the cross-coupling pathway.

      • Ensure slow addition of the organostannane reagent to maintain a low concentration relative to the organic halide, which can disfavor the bimolecular homocoupling reaction.

Issue 3: Unwanted Desilylation

Q: The trimethylsilyl (TMS) group on my product is being cleaved during the reaction. What causes this and how can I prevent it?

A: The TMS group is generally stable but can be cleaved under certain conditions, particularly in the presence of fluoride ions or basic conditions.

  • Role of Additives:

    • Cause: Fluoride sources like CsF or TBAF, often added to accelerate the transmetalation step, are known to promote desilylation.[4][9]

    • Solution:

      • If using a fluoride additive, carefully screen the amount used. A lower concentration may still provide sufficient rate enhancement without significant desilylation.

      • Consider alternative additives to promote the reaction. Copper(I) salts, for example, can also accelerate Stille couplings, often without causing desilylation.[10] A combination of a copper(I) salt and a fluoride source can sometimes provide a synergistic effect, allowing for lower concentrations of both.[11]

  • Reaction Work-up:

    • Cause: The work-up procedure can inadvertently lead to desilylation.

    • Solution:

      • Avoid prolonged exposure to basic or acidic conditions during the work-up. A neutral aqueous wash is often sufficient.

      • If purification by chromatography on silica gel is required, be aware that silica can be slightly acidic and may cause some desilylation. This can sometimes be mitigated by neutralizing the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocols

Protocol 1: Screening for Optimal Catalyst Loading

This protocol outlines a general procedure for determining the optimal catalyst loading for a Stille coupling reaction between an aryl iodide and this compound.

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., Toluene)

  • Reaction vials with stir bars

  • Inert atmosphere setup (e.g., glovebox or Schlenk line)

Procedure:

  • Set up a series of parallel reactions in individual vials under an inert atmosphere.

  • To each vial, add the aryl iodide (1.0 mmol) and the chosen solvent (e.g., 5 mL of toluene).

  • Add the palladium catalyst at varying mol percentages (e.g., 0.5%, 1.0%, 2.0%, 3.0%, 5.0%).

  • Add the this compound (1.2 mmol) to each vial.

  • Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80 °C).

  • Monitor the progress of each reaction over time (e.g., at 1, 2, 4, 8, and 24 hours) by taking small aliquots and analyzing them by a suitable technique such as TLC, GC, or LC-MS.

  • Plot the conversion to product versus time for each catalyst loading to determine the optimal concentration that provides a good reaction rate with minimal byproduct formation.

Data Presentation:

Catalyst Loading (mol%)Time to >95% Conversion (h)Observed Byproducts
0.5> 24Starting material remains
1.012Trace homocoupling
2.06Minor homocoupling
3.04Minor homocoupling
5.04Increased homocoupling

Note: This is example data and actual results will vary depending on the specific substrates and conditions.

Visualization of the Optimization Workflow

Catalyst_Loading_Optimization cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Data Analysis Setup Prepare Parallel Reactions Vary_Catalyst Vary Catalyst Loading (0.5-5.0 mol%) Setup->Vary_Catalyst Run_Reaction Run Reactions at Constant Temperature Vary_Catalyst->Run_Reaction Initiate Reactions Monitor Monitor Progress (TLC, GC, LC-MS) Run_Reaction->Monitor Analyze Plot Conversion vs. Time Monitor->Analyze Collect Data Determine_Optimal Determine Optimal Catalyst Loading Analyze->Determine_Optimal Conclusion Conclusion Determine_Optimal->Conclusion Select best condition

Caption: Workflow for optimizing catalyst loading.

Mechanistic Insight: The Role of the Catalyst

The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Stille_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R²-SnBu₃ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 - X-SnBu₃ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 + R¹-R²

Caption: Catalytic cycle of the Stille reaction.

The efficiency of each step in this cycle—oxidative addition, transmetalation, and reductive elimination—is influenced by the choice of palladium source, ligands, and reaction conditions. For this compound, the transmetalation step, where the silylethynyl group is transferred to the palladium center, is often rate-limiting. Optimizing the catalyst and any additives is key to accelerating this step and achieving an efficient overall reaction.

References

Purification of crude Trimethyl((tributylstannyl)ethynyl)silane by distillation or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Trimethyl((tributylstannyl)ethynyl)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this valuable synthetic intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your success.

Choosing Your Purification Strategy

The first critical decision in purifying crude this compound is the choice between vacuum distillation and column chromatography. This choice is dictated by the scale of your reaction, the nature of the impurities, and the required final purity.

Purification_Decision_Tree start Crude Product This compound decision Primary Impurities? start->decision distillation Vacuum Distillation decision->distillation Yes chromatography Column Chromatography decision->chromatography No / Unsure impurities_high_bp High-boiling / Non-volatile (e.g., salts, catalyst residue) impurities_similar_bp Similar boiling point (e.g., hexabutylditin) distillation->impurities_high_bp chromatography->impurities_similar_bp

Caption: Decision workflow for purification method selection.

Purification via Vacuum Distillation

Vacuum distillation is an excellent choice for purifying this compound, especially on a larger scale, as it efficiently removes non-volatile impurities such as salts (e.g., LiCl from the synthesis) and catalyst residues. The key principle is to lower the boiling point of the compound by reducing the pressure, thereby avoiding high temperatures that could lead to thermal decomposition.

Key Distillation Parameters
Pressure (mmHg)Boiling Point (°C)Source
0.5102-103--INVALID-LINK--
0.6100-102--INVALID-LINK--[1]
22128--INVALID-LINK--

Note: These values are reported for similar, but not identical, compounds and should be used as a guide. It is recommended to use a nomograph to estimate the boiling point at your specific vacuum level.

Experimental Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using glassware free of any cracks or star fractures. Use a short-path distillation head to minimize product loss. A Claisen adapter is recommended to prevent bumping.

  • Stirring: Place a magnetic stir bar in the distillation flask. Crucially, do not use boiling chips , as the air trapped in their pores is rapidly removed under vacuum, rendering them ineffective.[2]

  • Greasing: Lightly grease all ground-glass joints to ensure a tight seal, which is critical for achieving a low and stable vacuum.

  • Initial Vacuum: Begin pulling a vacuum before applying heat. This will remove any residual low-boiling solvents (like THF from the synthesis) at room temperature, preventing violent bumping when heat is applied.[2]

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle or an oil bath.

  • Fraction Collection: Collect a forerun fraction of any low-boiling impurities before the main product begins to distill. Collect the product fraction at the expected boiling point for your system's pressure.

  • Shutdown: After collecting the product, remove the heat source and allow the system to cool to room temperature before venting the apparatus to atmospheric pressure. This prevents the hot residue from reacting with oxygen.[2]

Troubleshooting Guide: Distillation
IssuePotential Cause(s)Recommended Solution(s)
Bumping/Foaming - Residual low-boiling solvent. - Heating too rapidly. - Ineffective stirring.- Ensure all solvent is removed under vacuum before heating. - Apply heat gradually. - Use a larger flask (no more than 2/3 full) and vigorous stirring.
Product Not Distilling - Vacuum leak. - Insufficient heating. - Thermometer placed incorrectly.- Check all seals and connections for leaks. - Gradually increase the bath temperature. - Ensure the top of the thermometer bulb is level with the bottom of the condenser side-arm.
Darkening/Decomposition - Overheating due to high bath temperature or poor vacuum. Organotin compounds can be thermally sensitive.- Improve the vacuum to lower the required distillation temperature.[3] - Ensure the temperature of the heating bath is no more than 20-30 °C above the vapor temperature.
Unstable Vacuum - Leaks in the system. - Fluctuations in the vacuum source (e.g., water aspirator pressure changes).- Re-grease joints and check tubing for cracks. - Use a vacuum regulator or a high-quality vacuum pump for a more stable vacuum.[3]

Purification via Column Chromatography

Column chromatography is particularly useful for separating this compound from byproducts with similar boiling points, such as hexabutylditin (Bu₃SnSnBu₃), or unreacted tributyltin chloride. The primary challenge with using silica gel for organostannane purification is the acidic nature of standard silica, which can cause decomposition or destannylation of the product on the column.

The Challenge: Silica Gel Acidity

The surface of silica gel is covered in acidic silanol (Si-OH) groups. These can protonate the electron-rich alkyne or facilitate cleavage of the tin-carbon bond, leading to product loss and contamination of fractions with tin salts.

The Solution: Deactivated Silica Gel

To mitigate decomposition, the silica gel should be deactivated by treatment with a base. This can be achieved in two primary ways:

  • Triethylamine (TEA) in the Eluent: Adding a small amount of triethylamine (1-3%) to the eluent system can neutralize the acidic sites on the silica gel as the solvent front moves down the column.[4]

  • Potassium Carbonate (K₂CO₃) Mixed with Silica: Preparing a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel is a highly effective method for removing organotin impurities and preventing on-column degradation.[5][6] This method has been shown to reduce organotin impurities to as low as 15 ppm.[5]

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_silica Prepare K2CO3/Silica Gel (10% w/w) pack_column Pack Column prep_silica->pack_column prep_eluent Select Eluent via TLC (e.g., Hexane/EtOAc) prep_eluent->pack_column load_sample Load Crude Product pack_column->load_sample elute Elute and Collect Fractions load_sample->elute analyze_fractions Analyze Fractions (TLC/NMR) elute->analyze_fractions combine_pure Combine Pure Fractions & Concentrate analyze_fractions->combine_pure

Caption: Workflow for purification by column chromatography.

Experimental Protocol: Flash Chromatography on K₂CO₃-Treated Silica
  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Spot the crude material on a TLC plate and test various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. The desired product is relatively non-polar, so a high ratio of hexane will likely be required. Aim for an Rf value of ~0.3 for the product spot.

  • Prepare Stationary Phase: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[6]

  • Pack the Column: Prepare a slurry of the K₂CO₃/silica gel mixture in your chosen non-polar solvent (e.g., hexane) and pack your column.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elution: Elute the column with your chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide: Chromatography
IssuePotential Cause(s)Recommended Solution(s)
Product Streaking on TLC/Column - Sample is too concentrated. - Decomposition on the silica.- Dilute the sample before loading. - Ensure the silica is properly deactivated with K₂CO₃ or use triethylamine in the eluent.
Poor Separation of Product and Byproducts - Inappropriate solvent system.- Optimize the eluent using TLC. Try different solvent polarities (e.g., varying the hexane/ethyl acetate ratio).
Product Not Eluting - Eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution).
Tin Residues Still in Product - Incomplete reaction workup. - Ineffective chromatography.- Consider a pre-chromatography aqueous KF wash to precipitate Bu₃SnF, which can be filtered off.[7] - Ensure the K₂CO₃/silica is well-mixed and used in the correct ratio.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

Based on the common synthesis from trimethylsilylacetylene, butyllithium, and tributyltin chloride, the primary impurities are likely:

  • Tributyltin chloride (Bu₃SnCl): Unreacted starting material.

  • Hexabutylditin (Bu₃SnSnBu₃): From potential side reactions.

  • Lithium Chloride (LiCl): Salt byproduct from the reaction.

  • Unreacted Trimethylsilylacetylene: Volatile starting material.

Q2: My NMR shows unexpected peaks. What could they be?

Besides the impurities listed above, common contaminants in NMR spectra include residual solvents from the reaction or purification. For example:

  • Tetrahydrofuran (THF): Residual peaks around 3.7 and 1.8 ppm.

  • Hexanes: Multiple peaks between 0.8 and 1.4 ppm.

  • Silicone Grease: A broad singlet around 0.07 ppm.

Always run an NMR of your solvents and check standard impurity chemical shift tables.

Q3: Can I use alumina for chromatography instead of silica gel?

Yes, basic or neutral alumina can be a good alternative to silica gel, as it is less acidic and may reduce the risk of decomposition.[8] However, the deactivation of silica with potassium carbonate or triethylamine is a well-established and highly effective method.

Q4: How can I confirm the purity of my final product?

Purity should be assessed using a combination of techniques:

  • ¹H and ¹³C NMR: To confirm the structure and absence of proton- or carbon-containing impurities.

  • GC-MS: To determine the percentage purity and identify any volatile impurities.

  • Elemental Analysis: To confirm the elemental composition.

References

Additives to improve the rate and selectivity of reactions with Trimethyl((tributylstannyl)ethynyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Trimethyl((tributylstannyl)ethynyl)silane. As a key building block for the introduction of a protected ethynyl group in pharmaceutical and materials science synthesis, its effective use in cross-coupling reactions is paramount. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions, particularly the Stille cross-coupling, leveraging additives to enhance rate and selectivity.

As Senior Application Scientists, we understand that experimental success lies not just in following a protocol, but in understanding the underlying chemical principles. This center provides field-proven insights to navigate the common challenges associated with this versatile yet sometimes temperamental reagent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during experiments with this compound.

Q1: My Stille reaction is giving a very low yield or has stalled completely. What are the primary factors to investigate?

A1: A low yield is a common issue that can often be traced back to a few key areas. The rate-determining step in the Stille reaction is typically the transmetalation of the organic group from tin to the palladium catalyst.[1] For alkynylstannanes, this step can be sluggish without assistance. Before re-running the reaction, consider these points:

  • Catalyst Activity: Ensure your palladium catalyst, whether a Pd(0) or Pd(II) source, is active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ.

  • Anaerobic Conditions: Oxygen can deactivate the Pd(0) catalyst and promote homocoupling of the organostannane.[2] Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Additives: The most critical factor for this specific reagent is the use of additives. A copper(I) co-catalyst, a fluoride source, or a combination of both is often essential for achieving high yields.[3][4]

Q2: I am observing a significant amount of a homocoupled byproduct (dimerization of the stannane). How can this be minimized?

A2: Homocoupling is a frequent side reaction in Stille couplings, proceeding through either a reaction with the Pd(II) precatalyst or a radical process.[1] To minimize it:

  • Strictly Anaerobic Conditions: As mentioned, oxygen promotes this side reaction. Improve your degassing and inert atmosphere techniques.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources that require an initial reduction step.

  • Copper(I) Co-catalyst: The addition of copper(I) iodide (CuI) is highly effective at suppressing homocoupling by accelerating the desired cross-coupling pathway, making it outcompete the side reaction.[2]

Q3: My reaction works, but it's extremely slow. How can I accelerate it without compromising selectivity?

A3: Slow reaction rates are almost always linked to the transmetalation step.[1] The most effective way to accelerate the reaction is to increase the rate of this step using specific additives:

  • Copper(I) Iodide (CuI): CuI can increase the reaction rate by orders of magnitude (>10³ fold).[1] It is believed to work by first transmetalating with the alkynylstannane to form a highly reactive organocuprate intermediate, which then rapidly transmetalates with the palladium center.[1][5]

  • Fluoride Source (CsF, TBAF): Fluoride ions coordinate to the tin atom, forming a hypervalent, pentacoordinate stannate species.[6][7] This "activated" complex is more nucleophilic and transfers its alkynyl group to the palladium catalyst much faster.[7][8]

  • Synergistic Combination: The most powerful acceleration is often achieved by using both CuI and a fluoride source like cesium fluoride (CsF) together.[3]

Q4: Is it better to use an aryl iodide or an aryl bromide as my coupling partner?

A4: The choice of halide is critical. Aryl iodides are significantly more reactive than aryl bromides towards oxidative addition to the Pd(0) center.[1] If you are struggling with a reaction using an aryl bromide, switching to the corresponding aryl iodide will almost always result in a faster reaction and higher yield under milder conditions.[1] While modern catalyst systems with specialized ligands have made the coupling of aryl bromides (and even chlorides) more feasible, aryl iodides remain the most reliable choice.[3][9]

Part 2: Detailed Troubleshooting Guides & Protocols

This section provides a deeper dive into solving specific experimental challenges with actionable protocols and mechanistic explanations.

Guide 1: Overcoming Low Reaction Rates and Stalled Reactions

The Core Problem: A Sluggish Transmetalation Step

The transfer of the trimethylsilylethynyl group from the tributyltin moiety to the palladium complex is the bottleneck of the catalytic cycle. The additives discussed below are designed to break through this kinetic barrier.

G start Reaction Stalled or Rate is Too Slow q1 Are you using a Cu(I) co-catalyst? start->q1 q2 Are you using a fluoride source (e.g., CsF)? q1->q2 Yes sol1 Implement Protocol 1: Add 10-20 mol% CuI to the reaction. q1->sol1 No sol2 Implement Protocol 2: Use the synergistic CuI/CsF system. q2->sol2 No sol3 Consider switching from Ar-Br to Ar-I. q2->sol3 Yes

Caption: Troubleshooting workflow for slow Stille reactions.

This protocol is the first-line solution for accelerating the coupling of this compound with aryl iodides or triflates.

Step-by-Step Methodology:

  • Preparation: To an oven-dried flask, add the aryl halide (1.0 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and Copper(I) iodide (10 mol%).

  • Inert Atmosphere: Seal the flask, and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Add degassed anhydrous solvent (e.g., DMF or NMP) via syringe. Stir for 5 minutes to dissolve the solids.

  • Stannane Addition: Add this compound (1.1-1.2 equiv.) via syringe.

  • Reaction: Heat the reaction to the desired temperature (typically 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of KF or CsF to precipitate the tin byproducts. Filter through Celite®, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Causality: CuI acts as a transmetalation shuttle. It reacts with the alkynylstannane to generate a copper acetylide, which is far more reactive towards the palladium center than the original tin reagent, thereby dramatically increasing the overall catalytic turnover frequency.[1][5]

For particularly challenging substrates, such as sterically hindered aryl halides or less reactive aryl bromides, the combined effect of CuI and CsF provides the most robust solution.[3]

Step-by-Step Methodology:

  • Preparation: To an oven-dried flask, add the aryl halide (1.0 equiv.), Palladium catalyst (see table below), Copper(I) iodide (20 mol%), and Cesium Fluoride (CsF, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge thoroughly with dry nitrogen or argon.

  • Solvent and Reagent Addition: Add degassed anhydrous DMF via syringe and stir the slurry for 5 minutes.

  • Stannane Addition: Add this compound (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction (see table below) and monitor its progress.

  • Work-up: Follow the same work-up procedure as in Protocol 1. The CsF already present in the reaction mixture will aid in the precipitation of tin byproducts.

Data Presentation: Catalyst & Condition Selection

Electrophile PartnerRecommended Palladium CatalystTypical Temp.Expected OutcomeReference
Aryl Iodide / TriflatePd(PPh₃)₄ (2-5 mol%)60 - 80 °CHigh to quantitative yield[3]
Aryl BromidePdCl₂(PtBu₃)₂ (2-5 mol%)80 - 100 °CGood to high yield[3]
Hindered Aryl IodidePd(PPh₃)₄ (5 mol%)80 °CModerate to high yield[3]

Causality: This system leverages a multi-pronged attack on the rate-limiting steps. CuI facilitates the initial transmetalation, while CsF performs a triple role: (1) it forms the hypervalent stannate [R-Sn(F)Bu₃]⁻, increasing the alkynyl group's nucleophilicity; (2) it can exchange with the halide on the palladium complex to form a more reactive Ar-Pd-F species; and (3) it promotes the final reductive elimination step.[7][8]

Part 3: Mechanistic Visualization

Understanding the catalytic cycle and the points of intervention for additives is key to rational optimization.

Stille_Cycle center pd0 pd0 center->pd0 Pd(0)L₂ (Active Catalyst) pd0->center Ar-R (Product) pd2 Ar-Pd(II)-X L₂ pd0->pd2 Oxidative Addition (Ar-X) trans Ar-Pd(II)-R L₂ pd2->trans Transmetalation (R-SnBu₃) trans->pd0 Reductive Elimination stannane TMS-C≡C-SnBu₃ activated_stannane [TMS-C≡C-Sn(F)Bu₃]⁻ or TMS-C≡C-Cu stannane->activated_stannane cu_additive CuI Additive cu_additive->activated_stannane f_additive CsF Additive f_additive->activated_stannane activated_stannane->pd2 Accelerated Transmetalation

Caption: The Stille catalytic cycle and the intervention points of key additives.

The diagram above illustrates how both Copper(I) and Fluoride additives intercept the organostannane before the transmetalation step. They generate a more reactive "activated" intermediate, which then reacts with the Ar-Pd(II)-X complex. This circumvents the slow direct reaction between the palladium complex and the neutral organostannane, effectively catalyzing the catalyst.

References

Common impurities in commercial Trimethyl((tributylstannyl)ethynyl)silane and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Trimethyl((tributylstannyl)ethynyl)silane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with this versatile reagent. We will delve into the likely impurities, their origins, and provide detailed, field-proven protocols for their removal, ensuring the integrity of your subsequent experiments.

Frequently Asked Questions (FAQs)

Q1: I suspect my commercial this compound has impurities. What are the most common culprits?

A1: Commercial batches of this compound can contain several process-related impurities. Understanding their origin is key to effective removal. The most common impurities include:

  • Unreacted Starting Materials: The synthesis typically involves the reaction of a lithium salt of trimethylsilylacetylene with tributyltin chloride.[1] Consequently, residual amounts of tributyltin chloride or trimethylsilylacetylene may be present.

  • Other Tributyltin Species: Commercial tributyltin reagents can contain other alkyltin compounds. The principal impurities in related compounds like tributyltin oxide are often dibutyltin derivatives and tetrabutyltin.[2]

  • Hydrolysis and Degradation Products: Tributyltin compounds are susceptible to hydrolysis, which can occur with exposure to moisture, although it is more significant under extreme pH conditions.[2][3] This can lead to the formation of species like bis(tributyltin)oxide (TBTO) and dibutyltin oxide.[2][4]

  • Homocoupled Byproducts: In the context of Stille coupling reactions where this reagent is frequently used, homocoupling of the organostannane can occur, leading to the formation of hexabutyldistannane.[5]

Q2: My subsequent reaction (e.g., Stille coupling) is giving poor yields or unexpected side products. Could impurities in the this compound be the cause?

A2: Absolutely. The purity of your this compound is critical for the success of subsequent reactions, particularly palladium-catalyzed cross-couplings like the Stille reaction.[6][7] Impurities can interfere in several ways:

  • Catalyst Poisoning: Certain tin species can interact with the palladium catalyst, leading to deactivation and lower reaction yields.

  • Competing Reactions: Reactive impurities can participate in side reactions, consuming your starting materials and generating a complex mixture of byproducts. For instance, residual tributyltin chloride can compete in transmetalation steps.

  • Inaccurate Stoichiometry: The presence of non-reactive impurities means the actual concentration of your desired reagent is lower than calculated, leading to incorrect stoichiometry and incomplete conversion.

Q3: How can I assess the purity of my this compound before use?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹¹⁹Sn NMR Spectroscopy: This is one of the most powerful tools. ¹H NMR will show characteristic signals for the trimethylsilyl and tributyl groups. Impurities will present as additional, often complex, multiplets in the alkyl region. ¹¹⁹Sn NMR is highly informative for identifying different organotin species, as the chemical shifts are very sensitive to the substituents on the tin atom.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile components, and the mass spectrometer will help in identifying the parent peaks and fragmentation patterns of the desired product and any impurities.

  • Boiling Point Analysis: A sharp boiling point range during distillation is a good indicator of purity. The reported boiling point for this compound is around 100-103°C at 0.5-0.6 mmHg.[1][8]

Troubleshooting and Purification Guides

Impurity Profile and Physical Properties

For effective purification, it is crucial to know the physical properties of the desired product and potential impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound387.26100-103 @ 0.5-0.6 mmHg[1][8]
Tributyltin chloride325.59145 @ 10 mmHg
Tetrabutyltin347.16145 @ 10 mmHg
bis(Tributyltin)oxide (TBTO)596.08180 @ 2 mmHg
Hexabutyldistannane579.96168-170 @ 0.2 mmHg
Trimethylsilylacetylene98.2253
Purification Workflow Overview

The choice of purification method depends on the nature and level of impurities. Below is a general workflow to guide your decision-making process.

PurificationWorkflow start Impure Reagent check_volatility Are impurities significantly more or less volatile? start->check_volatility distillation Fractional Distillation under Reduced Pressure check_volatility->distillation Yes check_polarity Are impurities polar (e.g., hydrolysis products)? check_volatility->check_polarity No final_product Pure this compound distillation->final_product column Flash Chromatography (KF or K2CO3/Silica) check_polarity->column Yes extraction Aqueous Workup/ Liquid-Liquid Extraction check_polarity->extraction Minor Polar Impurities column->final_product extraction->column

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Purification by Fractional Vacuum Distillation

Principle: This method is highly effective for separating this compound from less volatile impurities such as TBTO, hexabutyldistannane, and other high-boiling organotin species, as well as more volatile impurities like trimethylsilylacetylene.

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus equipped with a short Vigreux column. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • Use a vacuum pump capable of reaching pressures below 1 mmHg, and a pressure gauge to monitor the vacuum.

    • Place a stirring bar in the distillation flask.

  • Procedure:

    • Charge the distillation flask with the impure this compound. Do not fill the flask to more than two-thirds of its capacity.

    • Slowly and carefully apply vacuum to the system.

    • Once the desired vacuum (0.5-0.6 mmHg) is stable, begin heating the distillation flask with a heating mantle.

    • Collect any low-boiling fractions first. This may include residual trimethylsilylacetylene.

    • Carefully collect the main fraction distilling at a stable temperature of 100-103°C.[1][8]

    • Stop the distillation before the flask is completely dry to avoid the potential decomposition of high-boiling residues.

    • Release the vacuum under a flow of inert gas.

  • Trustworthiness (Self-Validation):

    • A stable distillation temperature and a constant refractive index of the collected fractions indicate a successful purification.

    • Confirm the purity of the distilled product by ¹H NMR and/or GC-MS.

Protocol 2: Removal of Polar Organotin Impurities by Flash Chromatography

Principle: This method is particularly effective for removing polar organotin byproducts, such as dibutyltin oxide or hydrolysis products. The addition of potassium fluoride (KF) or potassium carbonate (K2CO3) to the silica gel stationary phase dramatically enhances the retention of tin-containing impurities.[9][10]

Step-by-Step Methodology:

  • Preparation of the Stationary Phase:

    • Method A (KF/Silica): Thoroughly mix 10g of finely ground potassium fluoride with 90g of silica gel (by weight).[10]

    • Method B (K2CO3/Silica): Thoroughly mix 10g of anhydrous potassium carbonate with 90g of silica gel (by weight). This mixture can be stored for several months.[10]

  • Column Packing:

    • Pack a flash chromatography column with the prepared silica gel mixture using a suitable non-polar eluent (e.g., hexane or pentane).

  • Chromatography:

    • Dissolve the impure this compound in a minimal amount of the eluent.

    • Load the solution onto the column.

    • Elute the column with the non-polar eluent. The desired product is non-polar and will elute quickly.

    • The polar organotin impurities will strongly adhere to the modified silica gel and remain on the column.

    • Collect the fractions containing the product and combine them.

    • Remove the solvent under reduced pressure.

  • Trustworthiness (Self-Validation):

    • Monitor the elution using Thin Layer Chromatography (TLC) with a potassium permanganate stain (organotins will appear as yellow/brown spots). The product should be a single, non-polar spot.

    • The purified product should be free of tin-related signals in the ¹H NMR spectrum, other than those of the desired product.

Chromatography_Workflow cluster_prep Stationary Phase Preparation cluster_chrom Chromatography cluster_analysis Outcome prep_silica Silica Gel mix Thorough Mixing prep_silica->mix prep_kf Potassium Fluoride (10% w/w) prep_kf->mix modified_silica KF-Modified Silica Gel mix->modified_silica pack_column Pack Column with Modified Silica modified_silica->pack_column load_sample Load Impure Reagent pack_column->load_sample elute Elute with Non-Polar Solvent (e.g., Hexane) load_sample->elute collect Collect Eluted Fractions elute->collect impurities_retained Organotin Impurities Retained on Column pure_product Pure Product (in solution) collect->pure_product

Caption: Workflow for purification using KF-modified silica gel chromatography.

Protocol 3: Chemical Quenching of Tin Byproducts

Principle: For removing tin impurities after a reaction (e.g., Stille coupling), a chemical quench can be employed to precipitate the tin species, allowing for their removal by filtration. A saturated aqueous solution of potassium fluoride is commonly used for this purpose.[10]

Step-by-Step Methodology:

  • Reaction Quench:

    • After your reaction is complete, cool the reaction mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Add a saturated aqueous solution of potassium fluoride (KF) to the mixture and stir vigorously for at least one hour. A precipitate of tributyltin fluoride will form.

  • Filtration and Extraction:

    • Filter the mixture through a pad of celite to remove the precipitated tin salts.

    • Wash the celite pad with the organic solvent used for dilution.

    • Transfer the filtrate to a separatory funnel and perform a standard aqueous workup (e.g., wash with water and brine).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Trustworthiness (Self-Validation):

    • The formation of a significant amount of precipitate upon addition of KF solution is a visual indicator of successful tin removal.

    • The final product should show a significant reduction in tin-related impurities when analyzed by NMR or GC-MS. This method may need to be followed by column chromatography for achieving high purity.

By following these guidelines and protocols, you can effectively identify and remove common impurities from your this compound, ensuring the reliability and success of your synthetic endeavors.

References

Monitoring the progress of Stille reactions with Trimethyl((tributylstannyl)ethynyl)silane by TLC or GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring Stille reactions, specifically focusing on couplings involving Trimethyl((tributylstannyl)ethynyl)silane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for effective reaction tracking. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reliable monitoring strategy.

Section 1: Foundational Concepts & Initial Considerations

The Stille reaction is a powerful C-C bond-forming tool, valued for its tolerance of a wide array of functional groups.[1][2][3] When employing this compound, you are introducing a versatile building block for the synthesis of silylated alkynes. Accurate monitoring is paramount to determine reaction completion, optimize conditions, and identify potential side reactions.[2][4][5]

Why Monitor?
  • Determine Reaction Endpoint: Prevents unnecessary heating or extended reaction times that can lead to side products and decomposition.[6]

  • Identify Side Reactions: Homocoupling of the stannane or desilylation can be common issues.[2]

  • Optimization of Conditions: Allows for the fine-tuning of catalyst loading, temperature, and reaction time.

Section 2: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and indispensable tool for the qualitative monitoring of your Stille reaction.[7][8] It provides a quick snapshot of the consumption of starting materials and the formation of the product.

FAQ: TLC Analysis

Q1: I don't see any spots on my TLC plate under UV light. Is my reaction not working?

A1: Not necessarily. While many aromatic compounds are UV-active, not all reactants and products in a Stille coupling will be.[9][10][11] this compound itself is not strongly UV-active. Your organic halide starting material and the coupled product are more likely to be visible if they contain sufficient chromophores.[10][11] Always use a co-spot (a lane with a spot of your starting material, a spot of the reaction mixture, and a spot of both on top of each other) to definitively track the consumption of the starting material. If UV visualization fails, you must use a chemical stain.[9][11]

Q2: What TLC stain is best for visualizing my compounds?

A2: This depends on the functional groups present in your molecules. For general-purpose visualization of organotin compounds and a wide range of organic functionalities, a potassium permanganate (KMnO4) stain is an excellent choice.[10][12] It reacts with any oxidizable group, which includes the double and triple bonds in your starting materials and products, appearing as yellow-brown spots on a purple background.[10][12]

Q3: My TLC spots are streaking. What's causing this?

A3: Streaking can be caused by several factors:

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate.

  • Inappropriate Solvent System: The chosen eluent may be too polar, causing all components to move with the solvent front, or not polar enough, resulting in poor separation.

  • Presence of Salts: Residual salts from the reaction can cause streaking.

  • Highly Polar Compounds: Very polar byproducts, such as tributyltin oxide, can streak.

Try diluting your sample before spotting and experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate).

Troubleshooting Guide: TLC
Issue Potential Cause(s) Recommended Solution(s)
No spots visible with UV light. Compounds lack a sufficient chromophore.[10][11]Use a chemical stain such as potassium permanganate or p-anisaldehyde.[9][12]
All spots are at the baseline or solvent front. The solvent system is either not polar enough or too polar.Adjust the polarity of your eluent. A good starting point for many Stille reactions is a mixture of hexanes and ethyl acetate.
Spots are poorly separated. The polarity of the eluent is not optimized.Perform a gradient TLC or try different solvent systems (e.g., dichloromethane/hexanes).
Appearance of a new, very polar spot. Possible hydrolysis of the tributyltin reagent to form tributyltin oxide.This is a common byproduct and can often be removed during workup.[13]
Faint product spot and persistent starting material. The reaction is slow or has stalled.Check the integrity of your palladium catalyst. Consider increasing the temperature or adding a ligand.
Experimental Protocol: TLC Monitoring
  • Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture. Dilute this aliquot in a small vial with a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: On a silica gel TLC plate, spot the diluted reaction mixture, your organic halide starting material, and a co-spot of both.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Allow the solvent to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize under a UV lamp (254 nm).[11] Circle any visible spots. Subsequently, dip the plate into a potassium permanganate stain and gently heat with a heat gun until spots appear.[10][12]

  • Analysis: Compare the lanes to assess the consumption of the starting material and the formation of a new, less polar product spot.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring

GC-MS offers a more quantitative and detailed analysis of your reaction progress.[1][14] It can separate and identify various components in your reaction mixture, including starting materials, product, and byproducts.[15][16][17]

Workflow for GC-MS Monitoring of a Stille Reaction

Caption: GC-MS Monitoring Workflow.

FAQ: GC-MS Analysis

Q1: Do I need to quench my reaction before taking a sample for GC-MS?

A1: Yes, it is highly recommended.[6] Quenching stops the reaction at a specific time point, giving you an accurate snapshot of the reaction's progress.[6] A simple quench involves taking an aliquot and adding it to a vial containing a small amount of saturated aqueous sodium bicarbonate or water.[7]

Q2: My trimethylsilyl (TMS) group is being cleaved during analysis. How can I prevent this?

A2: The TMS group can be labile, especially in the presence of moisture or acid.[18][19] Ensure your workup and sample preparation are performed under anhydrous conditions as much as possible. Use dry solvents for dilution.[20] If cleavage persists, consider derivatizing the sample to a more robust silyl ether, though for routine monitoring, minimizing exposure to protic sources is the primary solution.

Q3: I see multiple peaks in my chromatogram. How do I identify them?

A3: The mass spectrometer is key here.

  • Starting Materials: You should have the mass spectra of your starting materials for comparison.

  • Product: The expected product will have a specific molecular weight that you can look for in the mass spectrum of a new peak.[15]

  • Byproducts: Common byproducts include homocoupled stannane and the tributyltin halide. These will have characteristic mass spectra. For example, tributyltin compounds often show a characteristic isotopic pattern due to the multiple isotopes of tin.

Q4: Can I quantify the reaction progress with GC-MS?

A4: Yes, you can obtain semi-quantitative data by comparing the peak areas of your starting material and product.[15][17] For more accurate quantification, you would need to use an internal standard.

Troubleshooting Guide: GC-MS
Issue Potential Cause(s) Recommended Solution(s)
Broad or tailing peaks. Active sites on the GC column or inlet liner interacting with your analytes.Use a deactivated inlet liner. Ensure your sample is free of non-volatile residues.
No peak for the desired product. The product may not be volatile enough or is degrading in the injector.Lower the injector temperature. Consider derivatization to increase volatility.[21]
Presence of a peak corresponding to the desilylated product. Hydrolysis of the TMS group during workup or injection.[18][19]Ensure anhydrous workup and sample preparation.[20] Check for leaks in your GC system.
Complex chromatogram with many peaks. Side reactions or impurities in starting materials.Analyze your starting materials by GC-MS to check for purity. Consider potential side reactions like homocoupling.[2]
Experimental Protocol: GC-MS Monitoring
  • Quenching and Workup:

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench it by adding it to a vial containing 1 mL of saturated aqueous NaHCO3.[6][7]

    • Add 1 mL of an organic solvent (e.g., diethyl ether or ethyl acetate) and vortex.

    • Allow the layers to separate.

  • Sample Preparation:

    • Carefully take the organic layer and pass it through a small plug of anhydrous sodium sulfate or magnesium sulfate to remove any residual water.

    • Dilute the dried organic solution to an appropriate concentration for GC-MS analysis (typically around 1 mg/mL).[20][21]

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • Use a standard non-polar column (e.g., DB-5ms or HP-5ms) and a suitable temperature program (e.g., ramp from 100 °C to 280 °C).

  • Data Interpretation:

    • Analyze the resulting chromatogram to identify peaks corresponding to your starting material and product based on their retention times and mass spectra.[15][16][17]

    • Compare the peak areas to estimate the reaction conversion.[15]

Section 4: Comparative Summary and Best Practices

Technique Pros Cons Best For
TLC - Fast and inexpensive- Simple to perform- Good for qualitative assessment- Not quantitative- Lower resolution- Can be difficult to visualize certain compounds- Quick checks of reaction progress- Optimizing reaction conditions in real-time
GC-MS - Quantitative/Semi-quantitative- High resolution and sensitivity- Provides structural information- Slower analysis time- Requires more extensive sample preparation- Potential for analyte degradation at high temperatures- Confirming product identity- Identifying byproducts- Accurate determination of reaction conversion

Decision Tree for Monitoring Strategy

G start Start Monitoring is_quick_check Need a quick qualitative check? start->is_quick_check use_tlc Use TLC is_quick_check->use_tlc Yes is_quantitative Need quantitative data or byproduct identification? is_quick_check->is_quantitative No use_tlc->is_quantitative use_gcms Use GC-MS is_quantitative->use_gcms Yes end_point Analysis Complete is_quantitative->end_point No use_gcms->end_point

Caption: Choosing the right monitoring technique.

By integrating these TLC and GC-MS strategies, you can gain a comprehensive understanding of your Stille reaction, leading to higher yields, purer products, and more efficient research and development.

References

Navigating the Risks: A Technical Support Guide for Minimizing Organotin Waste Toxicity in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Organotin compounds, a class of organometallic chemicals characterized by at least one tin-carbon bond, are utilized in various laboratory applications, from catalysis in organic synthesis to biocidal agents. However, their utility is shadowed by their significant toxicity. Trisubstituted organotins, such as tributyltin (TBT) and triphenyltin (TPT), are particularly hazardous, acting as potent endocrine disruptors and neurotoxins.[1][2] Exposure, even at low levels, can lead to severe health consequences, including neurological damage, immune system suppression, and developmental harm.[3][4] Therefore, the responsible management and detoxification of organotin-containing waste are not merely procedural formalities but critical safety imperatives for all laboratory personnel.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the challenges of working with organotin compounds. It offers practical, evidence-based strategies to minimize the generation of toxic organotin waste and to effectively manage and detoxify any waste that is produced. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring a safer laboratory environment for you and your colleagues.

Troubleshooting Guide: Real-Time Solutions for Organotin Waste Management

This section addresses common problems encountered during the handling and disposal of organotin compounds, providing step-by-step solutions grounded in established safety protocols and chemical principles.

Scenario 1: Accidental Spill of an Organotin Reagent

Problem: I've just spilled a small amount of tributyltin chloride on my lab bench. What is the immediate and correct course of action?

Solution:

An immediate and calm response is crucial to prevent exposure and contamination.

Step-by-Step Spill Cleanup Protocol:

  • Alert and Isolate: Immediately notify colleagues in the vicinity and your laboratory supervisor.[5] Restrict access to the spill area to prevent further spread. If the spill is large or the substance is highly volatile, evacuate the immediate area.[5]

  • Assess the Hazard: Quickly identify the specific organotin compound and consult its Safety Data Sheet (SDS) for specific handling precautions and hazards.[6] Note its toxicity and any reactivity concerns (e.g., with water).[7]

  • Don Appropriate Personal Protective Equipment (PPE): At a minimum, this includes:

    • A lab coat (flame-retardant material is recommended).[8]

    • Chemically resistant gloves (e.g., nitrile or neoprene; check the SDS for specific recommendations).[8]

    • Safety goggles or a face shield.[8][9]

    • For larger spills or volatile compounds, a respirator with an appropriate cartridge may be necessary.[7][10]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to dike the spill and prevent it from spreading.[11] Work from the outside of the spill inward.[12]

  • Absorb the Spilled Material: Gently apply the absorbent material over the spill. Avoid creating dust.[11]

  • Collect the Waste: Using non-sparking scoops or tools, carefully collect the absorbed material into a designated, labeled, and sealable hazardous waste container.[7][12]

  • Decontaminate the Area: Wipe the spill area with a cloth or paper towels soaked in a suitable solvent (e.g., hexanes or toluene, as organotins are often soluble in these) to remove any remaining residue.[8] All cleaning materials should be placed in the hazardous waste container. Follow this with a wash using soap and water.[12]

  • Dispose of Waste: The sealed container with the collected spill waste must be clearly labeled as "Hazardous Waste: Contains Organotin Compounds" and disposed of according to your institution's hazardous waste management guidelines.[7][13]

  • Personal Decontamination: Remove and dispose of contaminated gloves and other disposable PPE in the hazardous waste container. Wash your hands thoroughly with soap and water.[9] If there was any skin contact, immediately wash the affected area for at least 15 minutes.[7]

Scenario 2: Ineffective Degradation of Organotin Waste

Problem: My current chemical degradation protocol for organotin waste doesn't seem to be working, as indicated by post-treatment analysis. How can I troubleshoot this?

Solution:

The effectiveness of chemical degradation depends on several factors. A systematic approach to troubleshooting is necessary.

Troubleshooting Steps for Chemical Degradation:

  • Verify the Degradation Chemistry:

    • Fenton's Reagent (Fe²⁺/H₂O₂): This method relies on the generation of highly reactive hydroxyl radicals to break the tin-carbon bonds.[14][15]

      • pH Adjustment: Ensure the reaction mixture is acidic (typically pH 2-4), as this is the optimal range for the Fenton reaction.

      • Reagent Concentration: Check the concentrations of both ferrous sulfate (FeSO₄) and hydrogen peroxide (H₂O₂). An excess of H₂O₂ can scavenge hydroxyl radicals, reducing efficiency. A common starting point is a molar ratio of Fe²⁺:H₂O₂ between 1:5 and 1:10.

      • Interfering Substances: The presence of radical scavengers in the waste stream (e.g., certain organic solvents) can inhibit the degradation process. Consider a pre-treatment step if high concentrations of such substances are present.

    • Ozonolysis: Ozone is a powerful oxidizing agent that can cleave tin-carbon bonds.

      • Gas Dispersion: Ensure efficient mixing and dispersion of ozone gas into the waste solution.

      • pH: The efficiency of ozonolysis can be pH-dependent. Experiment with adjusting the pH to optimize the reaction.

    • Photocatalysis (e.g., TiO₂/UV): This method uses a semiconductor catalyst and UV light to generate reactive oxygen species.

      • Catalyst Loading: Ensure the optimal amount of catalyst is used. Too little will result in a slow reaction, while too much can lead to light scattering and reduced efficiency.

      • UV Light Source: Verify the intensity and wavelength of your UV lamp are appropriate for activating the photocatalyst.

      • Turbidity: Highly colored or turbid waste solutions can block UV light, hindering the process. Pre-treatment to reduce color or turbidity may be necessary.

  • Analyze the Waste Matrix: The composition of your organotin waste is critical. Other organic compounds, acids, or bases can affect the degradation process. A thorough characterization of the waste stream can help identify potential interferences.

  • Increase Reaction Time and/or Temperature: Some degradation reactions may require longer times or elevated temperatures to proceed to completion. Monitor the degradation progress over time to determine the optimal reaction duration.

  • Consider a Combination of Methods: A multi-step approach, such as initial treatment with Fenton's reagent followed by a polishing step with activated carbon adsorption, can be more effective for complex waste streams.[16]

Experimental Workflow for Troubleshooting Fenton's Reagent Degradation

Fenton_Troubleshooting cluster_Problem Problem Identification cluster_Analysis Initial Analysis cluster_Optimization Process Optimization cluster_Evaluation Evaluation cluster_Alternative Alternative Strategies Problem Ineffective Organotin Degradation Check_pH Verify pH (2-4) Problem->Check_pH Check_Reagents Check Fe²⁺/H₂O₂ Ratio Problem->Check_Reagents Analyze_Matrix Analyze Waste Matrix for Scavengers Problem->Analyze_Matrix Adjust_pH Adjust pH Check_pH->Adjust_pH Optimize_Ratio Optimize Reagent Ratio Check_Reagents->Optimize_Ratio Pre_Treat Pre-treat to Remove Scavengers Analyze_Matrix->Pre_Treat Analyze_Effluent Analyze Treated Effluent Adjust_pH->Analyze_Effluent Optimize_Ratio->Analyze_Effluent Pre_Treat->Analyze_Effluent Increase_Time_Temp Increase Reaction Time/Temperature Increase_Time_Temp->Analyze_Effluent Success Degradation Successful Analyze_Effluent->Success Failure Degradation Still Ineffective Analyze_Effluent->Failure Consider_Other_AOPs Consider Other AOPs (e.g., Ozonolysis, Photocatalysis) Failure->Consider_Other_AOPs Adsorption_Step Add Adsorption Polishing Step (Activated Carbon) Failure->Adsorption_Step

Caption: Troubleshooting workflow for ineffective Fenton's reagent degradation of organotin waste.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the safe handling and disposal of organotin compounds in a laboratory setting.

1. What are the primary health risks associated with organotin exposure in the lab?

Organotin compounds are highly toxic and can be absorbed through inhalation, ingestion, and skin contact.[7] The primary health risks include:

  • Neurotoxicity: Trimethyltin and triethyltin compounds are particularly potent neurotoxins that can cause irreversible damage to the central nervous system.[17] Symptoms of acute exposure can include headaches, dizziness, memory loss, and in severe cases, seizures and death.[3]

  • Immunotoxicity: Many organotins, especially tributyltins, can suppress the immune system, making individuals more susceptible to infections.[4]

  • Endocrine Disruption: Tributyltin and triphenyltin are known endocrine disruptors, interfering with hormone signaling pathways.[1][2]

  • Skin and Eye Irritation: Direct contact can cause severe skin irritation, chemical burns, and eye damage.[3][7]

2. What is the appropriate Personal Protective Equipment (PPE) for handling organotin compounds?

The minimum required PPE includes:

  • Gloves: Chemically resistant gloves are essential. The specific type (e.g., nitrile, neoprene, butyl rubber) should be chosen based on the specific organotin compound and the solvent being used. Always consult the manufacturer's glove compatibility chart.[8][10]

  • Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][18]

  • Protective Clothing: A lab coat, preferably made of a low-permeability material, should be worn and kept buttoned.[8] For larger quantities or high-risk procedures, a chemical-resistant apron or coveralls may be necessary.[9]

  • Respiratory Protection: All work with organotin compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] In situations where a fume hood is not available or during a large spill, a respirator with an appropriate organic vapor cartridge is required.[7][10]

3. How should I store organotin reagents in the laboratory?

Proper storage is critical to prevent accidental release and degradation of the compounds.

  • Designated Area: Store organotin compounds in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents.[19]

  • Secondary Containment: Always use secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.

  • Original Containers: Keep organotin reagents in their original, clearly labeled containers.[20]

  • Secure Storage: Store in a locked cabinet or an area with restricted access to authorized personnel only.

4. What are the best practices for minimizing the generation of organotin waste?

The most effective way to manage waste is to minimize its creation in the first place.

  • Microscale Experiments: Whenever possible, reduce the scale of your experiments to use smaller quantities of organotin reagents.

  • Careful Planning: Accurately calculate the required amounts of reagents to avoid preparing excessive stock solutions.

  • Substitution: Investigate the possibility of substituting less hazardous alternatives for organotin compounds in your reactions.

  • Inventory Management: Maintain an accurate inventory of your chemicals to prevent over-purchasing and the expiration of reagents.[20]

5. What are the recommended methods for the disposal of organotin waste?

Untreated organotin waste should never be disposed of down the drain or in regular trash.

  • Segregation and Labeling: Collect all organotin-containing waste (liquid and solid) in separate, clearly labeled, and sealed containers.[7][13] The label should include "Hazardous Waste," the name of the organotin compound(s), and the approximate concentration.

  • Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. This typically involves collection by a specialized waste management service.[7]

  • Treatment Prior to Disposal: For laboratories equipped to do so, chemical degradation methods (as discussed in the troubleshooting section) can be employed to reduce the toxicity of the waste before it is collected for final disposal.[14][15] This can be a more environmentally responsible approach.

  • Controlled Landfill: In some jurisdictions, solidified and contained organotin waste may be disposed of in a designated controlled landfill.[13][21]

Decision Tree for Organotin Waste Management

Waste_Management_Decision_Tree Start Organotin Waste Generated Is_Minimization_Possible Can Waste Generation Be Minimized? Start->Is_Minimization_Possible Minimize_Waste Implement Waste Minimization Strategies (Microscale, Substitution, etc.) Is_Minimization_Possible->Minimize_Waste Yes Waste_Collection Collect Waste in Labeled, Sealed Container Is_Minimization_Possible->Waste_Collection No Minimize_Waste->Waste_Collection Is_Onsite_Treatment_Feasible Is On-site Treatment Feasible? Waste_Collection->Is_Onsite_Treatment_Feasible Chemical_Degradation Perform Chemical Degradation (e.g., Fenton's, Ozonolysis) Is_Onsite_Treatment_Feasible->Chemical_Degradation Yes Dispose_Untreated_Waste Dispose of Untreated Waste via Institutional Protocol Is_Onsite_Treatment_Feasible->Dispose_Untreated_Waste No Verify_Degradation Verify Degradation Efficacy Chemical_Degradation->Verify_Degradation Dispose_Treated_Waste Dispose of Treated Waste via Institutional Protocol Verify_Degradation->Dispose_Treated_Waste

Caption: Decision-making flowchart for the management of organotin waste in a laboratory setting.

Conclusion

Working with organotin compounds demands a high level of awareness and adherence to strict safety protocols. By understanding the risks, implementing preventative measures, and being prepared to respond to incidents such as spills, laboratories can significantly reduce the potential for hazardous exposures and environmental contamination. This guide provides a foundation for developing robust in-house procedures for the safe management of organotin waste. Always prioritize safety, and when in doubt, consult your institution's environmental health and safety department.

References

Validation & Comparative

A Comparative Guide to Alkynylating Agents: The Unique Utility of Trimethyl((tributylstannyl)ethynyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the introduction of the ethynyl moiety is a cornerstone transformation, enabling the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[1][2] The choice of an alkynylating agent is therefore a critical decision, dictating reaction conditions, functional group tolerance, and overall synthetic strategy. This guide provides an in-depth comparison of Trimethyl((tributylstannyl)ethynyl)silane with other common classes of alkynylating agents, offering insights into its unique reactivity and strategic advantages for researchers, scientists, and drug development professionals.

The Strategic Advantage: A Bifunctional Linchpin

This compound, with its distinct trimethylsilyl (TMS) and tributylstannyl (SnBu₃) groups flanking a central acetylene unit, is not merely another alkynylating agent. It is a highly versatile, bifunctional building block.[3] The key to its utility lies in the differential reactivity of the Carbon-Tin and Carbon-Silicon bonds. The C–Sn bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, allowing for selective transfer of the silyl-protected ethynyl group.[3][4] The remaining TMS group then serves as a stable, yet readily cleavable, protecting group for the terminal alkyne, paving the way for subsequent transformations. This orthogonal reactivity is the foundation of its power in multi-step synthesis.

Performance Comparison: Stille vs. Sonogashira and Beyond

The true measure of an alkynylating agent is its performance in the context of widely used synthetic methodologies. Here, we compare this compound in Stille couplings against the most common alternative, terminal alkynes in Sonogashira couplings.

This compound vs. Terminal Alkynes

Terminal alkynes are perhaps the most direct and atom-economical source of the ethynyl group, primarily utilized in the Sonogashira coupling.[1][5][6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[1][7]

Advantages of this compound (via Stille Coupling):

  • Avoidance of Copper-Mediated Side Reactions: The Sonogashira reaction's reliance on a copper co-catalyst can lead to undesirable homocoupling of the terminal alkyne (Glaser coupling), a notorious side reaction that complicates purification and reduces yields. The Stille coupling is a copper-free process, thus circumventing this issue entirely.

  • Milder Conditions for Certain Substrates: While modern Sonogashira protocols have achieved milder conditions, the Stille coupling can offer a more robust and predictable reaction profile for complex substrates sensitive to copper salts or the basic amines typically used in Sonogashira reactions.[4]

  • Inbuilt Protection: The TMS group provides inherent protection of the alkyne terminus, preventing its participation in undesired reactions until a dedicated deprotection step is performed.

Limitations:

  • Toxicity and Stoichiometric Waste: The primary drawback is the use of an organotin reagent. Tributyltin derivatives are highly toxic and generate stoichiometric tin-containing byproducts that require careful handling and disposal.[8][9][10]

  • Atom Economy: The high molecular weight of the tributyltin group results in lower atom economy compared to the direct use of a terminal alkyne.[11]

Catalytic Cycle Visualization: Stille vs. Sonogashira

To understand the mechanistic differences, we can visualize the catalytic cycles. The Stille coupling proceeds through a well-established cycle of oxidative addition, transmetalation, and reductive elimination.

Stille_Coupling Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-SnBu3) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)-R2(L2)->R1-R2 Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination R-C≡CR' R-C≡CR' R-Pd(II)-C≡CR'(L2)->R-C≡CR' Cu(I)X Cu(I)X Cu(I)-C≡CR' Cu(I)-C≡CR' Cu(I)-C≡CR'->Cu(I)X Transmetalation H-C≡CR' H-C≡CR' H-C≡CR'->Cu(I)-C≡CR' Deprotonation (Base) Orthogonal_Synthesis reagent This compound TMS-C≡C-SnBu₃ step1 Step 1: Stille Coupling Input: Ar¹-X Catalyst: Pd(0) reagent->step1 product1 Intermediate Product Ar¹-C≡C-TMS step1->product1 step2 Step 2: TMS Deprotection Input: TBAF or K₂CO₃/MeOH product1->step2 product2 Terminal Alkyne Ar¹-C≡C-H step2->product2 step3 Step 3: Second Coupling Input: Ar²-X Reaction: Sonogashira, etc. product2->step3 final_product Final Unsymmetrical Product Ar¹-C≡C-Ar² step3->final_product

References

A Comparative Guide to the Strategic Advantages of Trimethyl((tributylstannyl)ethynyl)silane in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology, have revolutionized this field by enabling the precise and efficient linkage of diverse organic fragments.[1] Among the various coupling partners, alkynes are of paramount importance for introducing the C(sp)-hybridized carbon, a key structural motif in pharmaceuticals, natural products, and advanced materials.

Traditionally, terminal alkynes have been the workhorse for this purpose, primarily through the Sonogashira coupling reaction.[2][3] However, their inherent reactivity, while useful, also presents significant challenges, including the propensity for undesirable side reactions and limitations in substrate scope. This guide provides an in-depth comparison between terminal alkynes and a more advanced, strategically versatile reagent: Trimethyl((tributylstannyl)ethynyl)silane. We will explore the mechanistic underpinnings, practical advantages, and experimental considerations that render this dual-protected alkyne surrogate a superior choice for complex synthetic challenges where precision, control, and functional group tolerance are critical.

The Challenge with Terminal Alkynes: Reactivity and Side Reactions

The utility of terminal alkynes in Sonogashira coupling stems from their acidic C-H bond. In a typical catalytic cycle, a base deprotonates the alkyne, which then coordinates to a copper(I) co-catalyst to form a copper acetylide intermediate. This species undergoes transmetalation to a palladium(II) center, followed by reductive elimination to yield the desired product.[2][3]

While effective, this mechanism is susceptible to a major side reaction: oxidative homocoupling of the alkyne (Glaser coupling). This process, often promoted by the copper catalyst and trace oxygen, leads to the formation of symmetric 1,3-diyne byproducts, which complicates purification and reduces the yield of the desired cross-coupled product. Furthermore, the requisite basic conditions can be incompatible with sensitive functional groups present in complex substrates.

Sonogashira_Cycle cluster_copper Pd0 Pd(0)L₂ PdII_complex trans-Ar-Pd(II)-X(L₂) Pd0->PdII_complex Oxidative Addition (Ar-X) PdII_alkynyl trans-Ar-Pd(II)-(C≡CR)(L₂) PdII_complex->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Product Ar-C≡CR PdII_alkynyl->Product Reductive Elimination Cu_cycle Copper Co-catalyst Cycle R_C_CH R-C≡C-H Cu_acetylide R-C≡C-Cu R_C_CH->Cu_acetylide Base, Cu(I) Cu_acetylide->PdII_complex To Transmetalation

Figure 1: The Sonogashira catalytic cycle. The reaction relies on a copper co-catalyst to form a reactive acetylide species, which can also lead to homocoupling side products.

This compound: A Superior Architectural Element

This compound, hereafter referred to as TMS-Sn-acetylene, is a stable, high-boiling liquid that elegantly circumvents the limitations of terminal alkynes. Its structure features two distinct protecting groups on an acetylene core: a trimethylsilyl (TMS) group and a tributylstannyl (SnBu₃) group. This design is the key to its enhanced performance.

The primary reaction pathway for this reagent is the Stille cross-coupling, a powerful palladium-catalyzed reaction that couples an organostannane with an organic electrophile.[4]

The Stille catalytic cycle proceeds under mechanistically distinct conditions from the Sonogashira coupling. It involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by a transmetalation step with the organostannane, and concludes with reductive elimination to furnish the product and regenerate the Pd(0) catalyst.[4][5]

Stille_Cycle Pd0 Pd(0)L₂ PdII_complex trans-Ar-Pd(II)-X(L₂) Pd0->PdII_complex Oxidative Addition (Ar-X) PdII_alkynyl trans-Ar-Pd(II)-(C≡CSiMe₃)(L₂) PdII_complex->PdII_alkynyl Transmetalation (Me₃SiC≡CSnBu₃) PdII_alkynyl->Pd0 Product Ar-C≡CSiMe₃ PdII_alkynyl->Product Reductive Elimination

Figure 2: The Stille catalytic cycle using TMS-Sn-acetylene. This pathway is typically copper-free and does not require a base, eliminating common side reactions.

Key Performance Advantages Over Terminal Alkynes

A. Elimination of Homocoupling and Milder Reaction Conditions

The most significant advantage of using TMS-Sn-acetylene in a Stille coupling is the near-complete suppression of homocoupling. The reaction mechanism does not involve a copper co-catalyst and typically proceeds under neutral, base-free conditions.[4][6] This dramatically simplifies product purification and improves yields, especially when working with valuable or complex substrates. The mild conditions are also compatible with a broader range of sensitive functional groups (e.g., esters, ketones, and nitro groups) that might not tolerate the basic amine used in Sonogashira couplings.

B. Enhanced Stability and Handling

Terminal alkynes, particularly those with low molecular weights, can be volatile gases or liquids, posing handling challenges. In contrast, TMS-Sn-acetylene is a stable, non-volatile liquid with a high boiling point (102-103 °C at 0.5 mmHg), making it easy to store and accurately dispense in the laboratory. The silyl and stannyl groups also confer significant thermal stability to the molecule.[7]

C. Orthogonal Reactivity for Stepwise Synthesis

The dual-protection strategy of TMS-Sn-acetylene unlocks powerful opportunities for sequential, site-selective functionalization. The C-Sn bond is selectively cleaved in the Stille coupling, leaving the C-Si bond intact.[8] The resulting TMS-protected alkyne can then be isolated. In a subsequent step, the TMS group can be easily removed under mild conditions (e.g., with a fluoride source like TBAF or a base like K₂CO₃ in methanol) to unmask a terminal alkyne.[7][9] This newly formed terminal alkyne is now available for a subsequent transformation, such as a Sonogashira or click reaction. This orthogonal "protecting group and synthetic handle" strategy is invaluable for the controlled, stepwise construction of unsymmetrical diynes and other complex molecular architectures.

Orthogonal_Workflow start Me₃Si-C≡C-SnBu₃ step1 Step 1: Stille Coupling (Pd Catalyst, Ar¹-X) start->step1 intermediate Me₃Si-C≡C-Ar¹ step1->intermediate step2 Step 2: Desilylation (e.g., TBAF or K₂CO₃/MeOH) intermediate->step2 terminal_alkyne H-C≡C-Ar¹ step2->terminal_alkyne step3 Step 3: Further Coupling (e.g., Sonogashira, Ar²-X) terminal_alkyne->step3 final_product Ar²-C≡C-Ar¹ step3->final_product

Figure 3: Orthogonal synthesis workflow enabled by TMS-Sn-acetylene, allowing for controlled, stepwise introduction of two different aryl groups.

Comparative Experimental Data

The performance benefits of TMS-Sn-acetylene are clearly demonstrated in comparative studies. For instance, in the synthesis of acylsilanes, the use of trimethyl(tributylstannyl)silane proved successful for both aromatic and aliphatic acyl chlorides, whereas a similar method using hexamethyldisilane failed for aliphatic substrates.[8] This highlights the superior reactivity profile of the Si-Sn reagent.

FeatureSonogashira Coupling (Terminal Alkyne)Stille Coupling (TMS-Sn-acetylene)
Reaction Type Pd/Cu co-catalyzed couplingPd-catalyzed coupling[4]
Key Reagents Terminal alkyne, Aryl/Vinyl HalideTMS-Sn-acetylene, Aryl/Vinyl Halide
Typical Conditions Amine base (e.g., Et₃N, piperidine)Typically neutral, base-free
Co-catalyst Copper(I) salt (e.g., CuI) requiredCopper-free
Key Side Reaction Alkyne homocoupling (Glaser coupling)Minimal to none
Handling Can be difficult for gaseous/volatile alkynesStable, high-boiling liquid
Synthetic Strategy Direct couplingEnables stepwise, orthogonal synthesis[8]

Experimental Protocols

Protocol 1: Stille Coupling of an Aryl Bromide with this compound

This protocol is a general representation of a copper-free Stille coupling.

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a suitable anhydrous solvent (e.g., Toluene or Dioxane, 5 mL).

  • Reagent Addition: Add this compound (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. The mixture can be diluted with an organic solvent like ethyl acetate and washed with an aqueous solution of potassium fluoride (KF) to precipitate tin salts, which can then be removed by filtration through celite.

  • Purification: The crude product is concentrated under reduced pressure and purified by flash column chromatography on silica gel to yield the arylethynyltrimethylsilane.

Protocol 2: Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne

This protocol represents a classic Sonogashira coupling.

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), copper(I) iodide (CuI) (0.04 mmol, 4 mol%), and an anhydrous solvent (e.g., THF or DMF, 5 mL).

  • Reagent Addition: Add an amine base, such as triethylamine (2.5 mmol, 2.5 equiv), followed by the terminal alkyne (1.2 mmol, 1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl to remove the copper salts, followed by a water and brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography. Note the potential presence of homocoupled diyne byproduct.

Limitations and Considerations

The primary drawback associated with TMS-Sn-acetylene is the use of an organostannane. Tin compounds are toxic, and the removal of stoichiometric tributyltin byproducts (e.g., Bu₃SnBr) can be challenging, often requiring specific workup procedures like a KF wash or specialized chromatography.[4] For syntheses where atom economy is paramount and the substrates are robust, the Sonogashira coupling may remain a more straightforward choice.

Conclusion

For researchers and drug development professionals engaged in the synthesis of complex molecules, this compound offers a constellation of advantages over traditional terminal alkynes. Its ability to participate in mild, copper-free Stille couplings effectively eliminates the pervasive issue of alkyne homocoupling, leading to cleaner reactions and higher yields. The reagent's superior stability and handling properties enhance laboratory safety and reproducibility.

Most importantly, its dual-protected nature provides a gateway to sophisticated, stepwise synthetic strategies through orthogonal functionalization of the alkyne unit. While the toxicity of tin byproducts requires careful consideration, the strategic benefits in terms of reaction control, functional group tolerance, and synthetic versatility firmly establish this compound as an indispensable tool in the modern synthetic chemist's arsenal.

References

A Comparative Guide to the Mechanistic Nuances of Transmetalation with Trimethyl((tributylstannyl)ethynyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the transmetalation step in palladium-catalyzed cross-coupling reactions, with a specific focus on the versatile yet often mechanistically intricate reagent, trimethyl((tributylstannyl)ethynyl)silane. This document moves beyond a simple recitation of protocols to offer a comparative perspective on its performance against viable alternatives, grounded in mechanistic principles and supported by experimental observations from the literature. Our objective is to equip researchers with the foundational knowledge to make informed decisions in catalyst system selection and reaction optimization.

The Pivotal Role of Transmetalation in Stille Cross-Coupling

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance.[1] The catalytic cycle, elegantly orchestrated by a palladium catalyst, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2] While each step is crucial, the transmetalation—the transfer of an organic group from the organotin reagent to the palladium(II) center—is frequently the rate-determining step and, therefore, a key determinant of the overall reaction efficiency.[3]

The choice of the organostannane reagent profoundly influences the kinetics and outcome of the transmetalation process. This compound serves as a valuable reagent for the introduction of the protected ethynyl group, trimethylsilylethyne. Understanding its behavior during transmetalation is paramount for its effective utilization.

Mechanistic Insights into the Transmetalation Step

The transmetalation in the Stille coupling is not a monolithic process; its mechanism can vary depending on the substrates, ligands, and reaction conditions.[2] For alkynylstannanes, an associative mechanism is often proposed.

The Associative Pathway

The generally accepted associative mechanism involves the coordination of the alkynyl group of the stannane to the palladium center of the trans-complex formed after oxidative addition. This leads to a transient, pentacoordinate palladium intermediate. Subsequent cleavage of the carbon-tin bond and dissociation of the tin halide results in the desired dialkynylpalladium(II) complex, ready for reductive elimination.[2]

dot```dot digraph "Associative_Transmetalation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

"trans-[R-Pd(L)2-X]" [label="trans-[R-Pd(L)2-X]"]; "Pentacoordinate_Intermediate" [label="Pentacoordinate Intermediate", shape=ellipse, fillcolor="#FBBC05"]; "cis-[R-Pd(L)2-C≡CSiMe3]" [label="cis-[R-Pd(L)2-C≡CSiMe3]"]; "R3SnX" [label="Bu3SnX", shape=plaintext]; "Alkynylstannane" [label="Me3SiC≡CSnBu3", shape=plaintext];

"trans-[R-Pd(L)2-X]" -> "Pentacoordinate_Intermediate" [label="+ Alkynylstannane"]; "Pentacoordinate_Intermediate" -> "cis-[R-Pd(L)2-C≡CSiMe3]" [label="- Bu3SnX"];

{rank=same; "Alkynylstannane"; "trans-[R-Pd(L)2-X]"} {rank=same; "Pentacoordinate_Intermediate"} {rank=same; "cis-[R-Pd(L)2-C≡CSiMe3]"; "R3SnX"} }

Caption: Workflow for in-situ ³¹P NMR monitoring of the transmetalation step.

Conclusion and Future Outlook

This compound remains a highly effective and versatile reagent for the introduction of the trimethylsilylethynyl group in Stille cross-coupling reactions. Its high reactivity and broad functional group tolerance are significant advantages. However, the inherent toxicity of organotin compounds necessitates the consideration of alternatives.

Alkynylsilanes offer a greener approach, though often at the cost of reactivity, requiring activation that can complicate the reaction conditions. Alkynyl Grignard reagents provide a highly reactive alternative, but with a more limited substrate scope due to their lower functional group tolerance.

The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction conditions, and environmental considerations. A thorough understanding of the mechanistic nuances of the transmetalation step for each class of reagent is critical for the rational design and optimization of efficient and robust cross-coupling methodologies. Future research will likely focus on the development of catalytic systems that can enable the efficient use of less toxic alternatives to organostannanes under mild and general conditions.

References

A Definitive Guide to Purity Analysis of Trimethyl((tributylstannyl)ethynyl)silane: A Comparative Study of Quantitative NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with organometallic compounds, the accurate determination of purity is a cornerstone of reliable and reproducible research. In the realm of organotin chemistry, Trimethyl((tributylstannyl)ethynyl)silane stands as a valuable building block, but its utility is directly tied to its purity. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for determining the purity of this specific organometallic reagent. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip you with the expertise to make informed decisions for your analytical needs.

The Critical Role of Purity in Organometallic Chemistry

The presence of impurities in a reagent like this compound can have significant downstream consequences. These can range from altered reactivity and unpredictable reaction yields to the introduction of unwanted byproducts in complex synthetic pathways. Therefore, a robust and accurate method for purity assessment is not merely a quality control step but a fundamental aspect of scientific rigor.

Quantitative NMR (qNMR): A Primary Ratio Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical tool for the precise quantification of compounds, including organometallics.[1] Unlike chromatographic techniques that rely on response factors, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei responsible for that signal.[2] This inherent characteristic allows for the determination of purity without the need for a reference standard of the analyte itself.[2][3]

The Principle of qNMR

The fundamental principle of qNMR is elegantly simple: the integrated area of a specific resonance in an NMR spectrum is directly proportional to the molar concentration of the nucleus giving rise to that signal.[2] By comparing the integral of a known resonance of the analyte with the integral of a known resonance of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.

Why qNMR is Advantageous for this compound

Several key features make qNMR an exceptional choice for the purity analysis of this organotin compound:

  • Non-destructive Nature : The sample can be recovered and used for further experiments, which is particularly beneficial for valuable or scarce materials.[2][4]

  • Structural Confirmation : Beyond quantification, the NMR spectrum provides structural information, allowing for the simultaneous identification of the analyte and any proton-bearing impurities.

  • Versatility : qNMR can be applied to a wide range of organic and organometallic compounds that are soluble in a suitable deuterated solvent.[1][3]

  • Speed and Efficiency : Once the method is established, analysis can be relatively rapid, often taking around 10-15 minutes per sample for low molecular weight compounds.[1]

A Step-by-Step Guide to qNMR Purity Determination of this compound

This section outlines a detailed, field-proven protocol for the purity determination of this compound using ¹H qNMR.

Experimental Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh This compound C Dissolve both in CDCl3-d A->C B Accurately weigh Internal Standard (e.g., 1,4-BTMSB) B->C D Transfer to NMR tube C->D E Optimize Spectrometer (Lock, Tune, Shim) D->E F Acquire ¹H NMR Spectrum with Quantitative Parameters E->F G Process Spectrum (FT, Phasing, Baseline Correction) F->G H Integrate Analyte and Standard Signals G->H I Calculate Purity using the qNMR Equation H->I

Caption: Workflow for qNMR Purity Analysis.

Materials and Instrumentation
  • Analyte: this compound

  • Internal Standard: 1,4-Bis(trimethylsilyl)benzene (1,4-BTMSB), certified reference material (CRM) with a purity of ≥99.5%.

  • Deuterated Solvent: Chloroform-d (CDCl₃), ≥99.8% deuteration.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Equipment: Analytical balance (4 or 5 decimal places), volumetric flasks, pipettes, NMR tubes.

Rationale for Experimental Choices
  • Internal Standard Selection: 1,4-Bis(trimethylsilyl)benzene is an excellent choice for several reasons.[5][6] Its two trimethylsilyl groups provide a sharp, intense singlet in a region of the ¹H NMR spectrum (around 0.25 ppm) that is unlikely to overlap with the signals of this compound. It is chemically inert, non-volatile, and soluble in CDCl₃.[5]

  • Solvent Selection: Chloroform-d is a common and effective solvent for a wide range of organometallic compounds, including organotins. It provides good solubility for both the analyte and the chosen internal standard.

Experimental Protocol
  • Preparation of the Stock Standard Solution:

    • Accurately weigh approximately 20 mg of 1,4-BTMSB into a 10 mL volumetric flask.

    • Dissolve in and dilute to the mark with CDCl₃.

    • Calculate the exact concentration of the internal standard in mg/mL.

  • Preparation of the Sample Solution:

    • Accurately weigh approximately 30-40 mg of this compound into a vial.

    • Add a precise volume (e.g., 1.0 mL) of the internal standard stock solution to the vial.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Transfer an appropriate amount of the sample solution (typically 0.6-0.7 mL) to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum using quantitative parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a conservative value of 30-60 seconds is recommended to ensure full relaxation).

      • Number of Scans (ns): 8 to 16, depending on the desired signal-to-noise ratio.

      • Acquisition Time (aq): Sufficient to ensure good digital resolution.

  • Data Processing and Purity Calculation:

    • Process the acquired FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

    • Perform Fourier transform, phase correction, and baseline correction.

    • Integrate the singlet from the trimethylsilyl group of the analyte and the singlet from the trimethylsilyl groups of the internal standard.

    • Calculate the purity of this compound using the following equation:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • Ianalyte = Integral of the analyte signal

    • Istd = Integral of the internal standard signal

    • Nstd = Number of protons for the integrated signal of the internal standard (18 for the two Si(CH₃)₃ groups of 1,4-BTMSB)

    • Nanalyte = Number of protons for the integrated signal of the analyte (9 for the Si(CH₃)₃ group)

    • Manalyte = Molar mass of the analyte (387.27 g/mol )

    • Mstd = Molar mass of the internal standard (222.42 g/mol )

    • mstd = Mass of the internal standard

    • manalyte = Mass of the analyte

    • Pstd = Purity of the internal standard

Comparative Analysis: qNMR vs. Alternative Techniques

While qNMR offers significant advantages, it is essential to consider other established methods for purity determination to provide a comprehensive analytical perspective.

Comparison of Purity Determination Methods
FeatureQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)Elemental Analysis (CHN/S)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and polarity, followed by mass-to-charge ratio detection.Combustion of the sample to convert elements to gaseous oxides, which are then quantified.
Sample Preparation Simple dissolution of analyte and internal standard.Often requires derivatization for polar or non-volatile compounds.[7][8][9]Requires a small, homogeneous sample; sensitive to handling.
Instrumentation NMR SpectrometerGas Chromatograph coupled to a Mass SpectrometerElemental Analyzer
Data Analysis Integration of signals and calculation using a standard equation.Peak area integration against a calibration curve.Comparison of experimentally found elemental percentages with theoretical values.
Specificity High; can distinguish between structurally similar compounds.High; provides mass information for identification.Low; provides only elemental composition, not molecular structure.
Precision & Accuracy High; can achieve uncertainties of <1%.Good to high, but dependent on the quality of the calibration.Can be high, but susceptible to errors from incomplete combustion or sample inhomogeneity.[2][10]
Throughput ModerateHighModerate
Cost High initial instrument cost, lower running costs.Moderate instrument cost, ongoing costs for columns and consumables.Lower instrument cost.
Key Advantage Absolute quantification without a specific analyte standard; non-destructive.Excellent for volatile impurities and can achieve very low detection limits.[7]Provides fundamental information on elemental composition and is a good indicator of bulk purity.[2]
Key Limitation Lower sensitivity than MS; requires soluble samples.May require derivatization; not suitable for thermally labile compounds.Insensitive to impurities with the same elemental composition as the analyte.

Logical Relationship of Method Selection

Method_Selection A Purity Determination of This compound B Primary Goal: Accurate, Absolute Purity A->B C qNMR B->C Ideal Choice D Alternative/Complementary Methods B->D Consider for orthogonal verification G Rationale: - Direct, primary method - Non-destructive - Structural info included C->G E GC-MS D->E F Elemental Analysis D->F H Rationale: - High sensitivity for volatile impurities - Orthogonal technique E->H I Rationale: - Confirms elemental composition - Bulk purity assessment F->I

Caption: Decision tree for selecting a purity analysis method.

Conclusion: An Integrated Approach to Purity Assessment

For the definitive purity determination of this compound, qNMR stands out as the superior primary method . Its ability to provide direct, accurate, and non-destructive quantification without the need for a specific analyte standard makes it an invaluable tool for researchers and professionals in drug development and materials science.

However, for a comprehensive quality control strategy, an integrated approach is often the most robust. Complementing qNMR with an orthogonal technique like GC-MS can provide valuable information about volatile impurities that may be present at low levels. Furthermore, elemental analysis serves as a fundamental check of the elemental composition, offering an additional layer of confidence in the bulk purity of the material.[2]

By understanding the principles, advantages, and limitations of each technique, scientists can confidently select the most appropriate analytical strategy to ensure the quality and reliability of their organometallic reagents, ultimately leading to more robust and reproducible scientific outcomes.

References

Suzuki Coupling: A Superior and Greener Alternative to Stille Coupling for Enyne Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the intricate world of organic synthesis and drug development, the construction of carbon-carbon bonds is a foundational pillar. Among the myriad of reactions available, palladium-catalyzed cross-coupling reactions stand out for their robustness and versatility. For decades, the Stille coupling has been a reliable workhorse for the synthesis of complex molecules, including enynes. However, growing concerns over the toxicity of organotin reagents and the demand for more environmentally benign methodologies have paved the way for alternatives. This guide provides an in-depth, objective comparison of the Suzuki-Miyaura coupling as a powerful and often superior alternative to the Stille coupling for the synthesis of enyne moieties, supported by mechanistic insights and experimental data.

The Enyne Moiety: A Privileged Scaffold

Conjugated enynes are critical building blocks in a vast array of biologically active natural products, pharmaceuticals, and advanced materials. Their unique electronic and structural properties make them valuable precursors for a variety of subsequent transformations, allowing for the rapid assembly of molecular complexity. The reliable and efficient synthesis of enynes is therefore a topic of paramount importance in synthetic chemistry.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

Both the Stille and Suzuki couplings are powerful palladium-catalyzed reactions that proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent—organostannanes in Stille coupling and organoborons in Suzuki coupling—leads to crucial differences in the reaction mechanism, conditions, and overall efficiency.

The Stille Coupling Cycle

The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide.[1][2] The catalytic cycle, as depicted below, begins with the oxidative addition of the organic electrophile to a Pd(0) catalyst. This is followed by a transmetalation step where the organic group from the organostannane is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.[3]

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X R1-X R1-X->Oxidative_Addition R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Oxidative_Addition->R1-Pd(II)-X(L2) Transmetalation Transmetalation R1-Pd(II)-X(L2)->Transmetalation R2-SnR3 R2-SnR3 R2-SnR3->Transmetalation R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) Transmetalation->R1-Pd(II)-R2(L2) X-SnR3 X-SnR3 (byproduct) Transmetalation->X-SnR3 Reductive_Elimination Reductive Elimination R1-Pd(II)-R2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R1-R2 Reductive_Elimination->R1-R2

Stille Coupling Catalytic Cycle
The Suzuki Coupling Cycle

The Suzuki-Miyaura coupling employs organoboron compounds, such as boronic acids or their esters, in place of organostannanes.[4][5] A key difference in the mechanism is the requirement of a base to activate the organoboron reagent, which facilitates the transmetalation step.[6] This activation forms a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium center.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X R1-X R1-X->Oxidative_Addition R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Oxidative_Addition->R1-Pd(II)-X(L2) Transmetalation Transmetalation R1-Pd(II)-X(L2)->Transmetalation R2-B(OR)2 R2-B(OR)2 Activation Activation R2-B(OR)2->Activation Base Base Base->Activation [R2-B(OR)2(Base)]- [R2-B(OR)2(Base)]- Activation->[R2-B(OR)2(Base)]- [R2-B(OR)2(Base)]-->Transmetalation R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) Transmetalation->R1-Pd(II)-R2(L2) X-B(OR)2 X-B(OR)2 (byproduct) Transmetalation->X-B(OR)2 Reductive_Elimination Reductive Elimination R1-Pd(II)-R2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R1-R2 Reductive_Elimination->R1-R2

Suzuki Coupling Catalytic Cycle

Head-to-Head Comparison: Suzuki vs. Stille for Enyne Synthesis

The choice between Suzuki and Stille coupling hinges on several critical factors, including toxicity, stability of reagents, functional group tolerance, reaction conditions, and byproduct removal.[7]

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproductsHigh toxicity of organotin reagents and byproducts[8][9]
Stability of Reagents Boronic acids can be prone to protodeboronation[10][11]Organostannanes are generally stable to air and moisture[1][12]
Functional Group Tolerance Generally good, but can be sensitive to strong bases[13][14]Excellent, tolerates a wide range of functional groups[3][9][12]
Reaction Conditions Typically requires a base[6][15]Often proceeds under neutral or mildly basic conditions[7]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed[4][16]Tin byproducts can be difficult to remove from the reaction mixture[12][17]
The Toxicity Dilemma: A Clear Advantage for Suzuki

The most significant drawback of the Stille coupling is the inherent toxicity of organotin compounds.[1][8][9] Both the organostannane reagents and the tin byproducts are toxic and can be difficult to completely remove from the final product, a critical issue in pharmaceutical development. In contrast, organoboron reagents and their byproducts are significantly less toxic, making the Suzuki coupling a much greener and safer alternative.[4]

Reagent Stability and Handling

Organostannanes are lauded for their stability to air and moisture, which simplifies their handling and storage.[1][12] Boronic acids, on the other hand, can be susceptible to decomposition pathways such as protodeboronation, especially for certain heteroaryl and vinyl derivatives.[10] However, the use of more stable boronate esters, such as pinacol esters, can mitigate these stability issues.[10][18] These esters are often crystalline solids that are easy to handle and purify.[10]

Scope and Limitations in Enyne Synthesis

Both reactions are capable of producing enynes. However, the Suzuki coupling has been shown to be highly effective in the synthesis of 1,4-enynes through the coupling of propargyl electrophiles with alkenylborates, demonstrating high regioselectivity and stereoselectivity.[19][20] While the Stille coupling also has a broad scope, the steric hindrance of bulky substrates can sometimes lead to lower yields compared to the Suzuki coupling.[21]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are representative, detailed protocols for the synthesis of an enyne using both Suzuki and Stille couplings.

Protocol 1: Suzuki-Miyaura Coupling for Enyne Synthesis

This protocol describes the synthesis of a 1,4-enyne via the coupling of a vinylboronic acid with a propargyl bromide.

Reaction Scheme:

R¹-C≡C-CH₂-Br + (HO)₂B-CH=CH-R² --[Pd catalyst, Base]--> R¹-C≡C-CH₂-CH=CH-R²

Materials:

  • Propargyl bromide derivative (1.0 eq)

  • Vinylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene/H₂O or Dioxane/H₂O mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the propargyl bromide, vinylboronic acid, and base.

  • Solvent Addition: Add the solvent mixture to the flask.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. The removal of oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the reaction to 80-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the oxidative addition and subsequent steps in the catalytic cycle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The aqueous wash helps to remove the inorganic base and boron byproducts.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Propargyl Bromide, Vinylboronic Acid, and Base B Add Solvent Mixture A->B C Degas with Ar/N2 B->C D Add Palladium Catalyst C->D E Heat to 80-100 °C D->E F Monitor by TLC/GC-MS E->F G Cool and Add Water F->G H Extract with Organic Solvent G->H I Dry, Filter, and Concentrate H->I J Purify by Chromatography I->J

Experimental Workflow for Suzuki Enyne Synthesis
Protocol 2: Stille Coupling for Enyne Synthesis

This protocol outlines the synthesis of an enyne by coupling a vinylstannane with a propargyl bromide.

Reaction Scheme:

R¹-C≡C-CH₂-Br + R₃Sn-CH=CH-R² --[Pd catalyst]--> R¹-C≡C-CH₂-CH=CH-R²

Materials:

  • Propargyl bromide derivative (1.0 eq)

  • Vinylstannane (1.1-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq)

  • Anhydrous solvent (e.g., Toluene, THF, or DMF)

  • Optional: Additive (e.g., LiCl, CuI)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the palladium catalyst. Flame-drying removes adsorbed water from the glassware, which can interfere with the reaction.

  • Reagent Addition: Add a solution of the propargyl bromide and the vinylstannane in the anhydrous solvent. The use of an inert atmosphere is critical to prevent catalyst deactivation.

  • Reaction: Heat the reaction mixture to 80-110 °C. In some cases, additives like LiCl can accelerate the transmetalation step, while CuI can act as a co-catalyst.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Byproduct Removal: Wash the reaction mixture with a saturated aqueous solution of KF or NH₄Cl. The fluoride ions in KF react with the tin byproducts to form insoluble tin fluorides, which can be removed by filtration.

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Stille_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Add Palladium Catalyst to Flame-Dried Flask B Add Propargyl Bromide and Vinylstannane Solution A->B C Heat to 80-110 °C B->C D Monitor by TLC/GC-MS C->D E Cool and Dilute D->E F Wash with aq. KF/NH4Cl E->F G Separate, Dry, and Concentrate F->G H Purify by Chromatography G->H

Experimental Workflow for Stille Enyne Synthesis

Conclusion: The Verdict

While both the Stille and Suzuki couplings are formidable tools for the synthesis of enynes, the Suzuki coupling emerges as a more advantageous alternative in many respects. Its significantly lower toxicity profile, the use of readily available and often cheaper organoboron reagents, and the ease of byproduct removal make it a more practical, economical, and environmentally friendly choice, especially for applications in drug development and large-scale synthesis.[4][13][14] Although the Stille coupling offers excellent functional group tolerance and reagent stability, the persistent issue of tin toxicity is a major deterrent. For the modern synthetic chemist, the Suzuki-Miyaura coupling represents a more sustainable and often equally, if not more, effective strategy for the construction of valuable enyne frameworks.

References

A Head-to-Head Comparison of Trimethylstannyl and Tributylstannyl Acetylenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the Stille coupling stands as a robust and versatile tool for the formation of carbon-carbon bonds. Central to this reaction are organostannane reagents, which offer stability and a broad functional group tolerance. Among these, alkynylstannanes are particularly valuable for the introduction of acetylenic moieties into complex molecules. This guide provides an in-depth comparison of two of the most common classes of alkynylstannanes: trimethylstannyl and tributylstannyl acetylenes, focusing on their reactivity, practical applications, and safety considerations.

At a Glance: Key Differences and Performance Metrics

While both trimethylstannyl and tributylstannyl acetylenes are effective in Stille cross-coupling reactions, their performance characteristics differ significantly. The choice between these reagents often represents a trade-off between reactivity and toxicity.

FeatureTrimethylstannyl AcetylenesTributylstannyl Acetylenes
General Reactivity HigherLower
Typical Reaction Times ShorterLonger
Typical Reaction Yields Often higher under mild conditionsCan be comparable, but may require more forcing conditions
Primary Mechanistic Driver for Reactivity Difference Lower steric hindranceGreater steric hindrance
Toxicity HighModerate
Byproduct Removal Can be more challenging due to volatility and solubilityGenerally easier to remove non-polar byproducts via chromatography

The Decisive Factor: Unpacking Reactivity Differences

The enhanced reactivity of trimethylstannyl acetylenes can be primarily attributed to steric factors. The smaller methyl groups on the tin atom, compared to the bulkier butyl groups, present less steric hindrance around the metal center. This facilitates the crucial transmetalation step in the Stille catalytic cycle, which is often the rate-determining step.[1]

A compelling illustration of this reactivity difference was observed in a solid-phase Stille coupling reaction. While phenyltrimethyltin resulted in complete conversion of the substrate, the corresponding phenyltributyltin failed to yield the desired product under the same conditions.[2] This highlights the potential for trimethylstannyl reagents to succeed where their tributyl counterparts may be unreactive.

The Stille Coupling Mechanism: A Visual Guide

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Stille_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition R1-X R¹-X (Aryl/Vinyl Halide) R1-X->Oxidative_Addition Pd(II)_Intermediate R¹-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (Rate-Determining Step) R2-SnR3 R²-SnR₃ (Alkynylstannane) R2-SnR3->Transmetalation Pd(II)_Coupling_Intermediate R¹-Pd(II)(R²)L₂ Transmetalation->Pd(II)_Coupling_Intermediate X-SnR3 X-SnR₃ (Byproduct) Transmetalation->X-SnR3 Pd(II)_Coupling_Intermediate->Pd(0)L2 Regeneration Reductive_Elimination Reductive Elimination Coupled_Product R¹-R² Reductive_Elimination->Coupled_Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The steric bulk of the alkyl groups on the tin atom directly impacts the ease of the transmetalation step.

Caption: Steric comparison between trimethyl and tributyl groups on tin.

Experimental Protocols: Representative Stille Coupling Reactions

The following are generalized protocols for the Stille coupling of an aryl iodide with both trimethylstannyl and tributylstannyl acetylenes. These should be adapted and optimized for specific substrates.

Protocol 1: Stille Coupling with Trimethyl(phenylethynyl)stannane

  • Materials:

    • Iodobenzene

    • Trimethyl(phenylethynyl)stannane

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Triphenylarsine (AsPh₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous potassium fluoride (KF) solution

    • Celite®

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%) and AsPh₃ (6 mol%).

    • Add anhydrous DMF, followed by iodobenzene (1.0 equiv) and trimethyl(phenylethynyl)stannane (1.2 equiv).

    • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and add a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tin byproducts.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Protocol 2: Stille Coupling with Tributyl(phenylethynyl)stannane

  • Materials:

    • Iodobenzene

    • Tributyl(phenylethynyl)stannane

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Anhydrous Toluene

    • Saturated aqueous potassium fluoride (KF) solution

    • Celite®

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (2-5 mol%).

    • Add anhydrous toluene, followed by iodobenzene (1.0 equiv) and tributyl(phenylethynyl)stannane (1.2 equiv).

    • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as indicated by TLC or GC-MS.

    • Cool the mixture to room temperature and add a saturated aqueous solution of KF. Stir vigorously for 1-2 hours.

    • Filter through a pad of Celite®, washing with ethyl acetate.

    • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

    • Purify the crude product by column chromatography.

Safety and Handling: A Critical Consideration

A significant drawback of trimethylstannyl compounds is their high toxicity.[1] Trimethyltin compounds are known neurotoxins and require stringent handling precautions, including the use of a well-ventilated fume hood and appropriate personal protective equipment (gloves, lab coat, and safety glasses). Tributyltin compounds, while also toxic, are generally considered to be less acutely toxic than their trimethyl counterparts.[3] The choice of reagent must therefore be carefully weighed against the available safety infrastructure and handling expertise.

Conclusion and Recommendations

The selection between trimethylstannyl and tributylstannyl acetylenes for Stille cross-coupling reactions is a nuanced decision that hinges on the specific requirements of the synthesis.

  • For high reactivity and mild reaction conditions, especially with challenging or sterically hindered substrates, trimethylstannyl acetylenes are the superior choice. The reduced steric hindrance of the methyl groups facilitates a faster and often more efficient transmetalation step.

  • When toxicity is a primary concern and the substrates are sufficiently reactive, tributylstannyl acetylenes offer a safer alternative. The resulting tributyltin byproducts are also generally less volatile and easier to remove through standard purification techniques.

Ultimately, the optimal choice will depend on a careful evaluation of the desired reactivity, the nature of the substrates, and the safety protocols available in the laboratory. For complex syntheses where maximizing yield and minimizing reaction time is critical, the higher reactivity of trimethylstannyl acetylenes may outweigh the associated handling challenges.

References

A Senior Application Scientist's Guide to Analytical Methods for Characterizing Products from Trimethyl((tributylstannyl)ethynyl)silane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Duality of a Powerful Reagent

Trimethyl((tributylstannyl)ethynyl)silane is a bifunctional reagent of significant utility in modern organic synthesis.[1][2][3] Its structure, featuring a trimethylsilyl (TMS) protected alkyne on one end and a tributylstannyl (tributyltin) group on the other, makes it a versatile building block, primarily for the introduction of a protected ethynyl moiety via palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[4][5][6] The reaction allows for the formation of carbon-carbon bonds under mild conditions with excellent functional group tolerance.[7][8]

However, the very features that make this reagent so useful also present a unique set of analytical challenges. The reaction mixture is often a complex milieu of the desired product, unreacted starting materials, palladium catalyst residues, and, most significantly, highly toxic organotin byproducts.[4][7] A robust, multi-technique analytical approach is therefore not just recommended but essential for accurate structural elucidation, purity assessment, and ensuring the complete removal of hazardous tin species. This guide provides a comparative overview of the key analytical methods, grounded in practical experience, to navigate the characterization of products derived from this reagent.

The Analytical Puzzle: Deconvoluting the Post-Reaction Mixture

A typical Stille cross-coupling reaction using this compound with an organic halide (R-X) aims to produce the silyl-protected alkyne (R-C≡C-TMS).[4][5] However, the crude product is rarely pure. The primary analytical objectives are to:

  • Confirm the formation and structure of the desired product.

  • Verify the complete consumption of the stannane starting material.

  • Detect and quantify any side products, such as homocoupled stannane.[4][7]

  • Ensure the complete removal of the tributyltin halide byproduct (Bu₃SnX).

A failure in any of these analytical steps can lead to misinterpreted results and, more critically, the contamination of subsequent synthetic steps or final compounds with potent toxins.[9][10]

cluster_reactants Reactants & Catalysts cluster_products Post-Reaction Mixture Stannane Me3Si-C≡C-SnBu3 Product Desired Product (R-C≡C-SiMe3) Stannane->Product Tin_Byproduct Tin Byproduct (Bu3Sn-X) Stannane->Tin_Byproduct Homocoupling Homocoupled Stannane (Bu3Sn-SnBu3) Stannane->Homocoupling Halide R-X Halide->Product Halide->Tin_Byproduct Catalyst Pd(0) Catalyst Catalyst->Product cat. Unreacted_SM Unreacted Starting Materials Start Crude Reaction Mixture TLC_LCMS 1. Reaction Monitoring (TLC / LC-MS) Start->TLC_LCMS Is SM consumed? Workup 2. Workup & Tin Removal (aq. KF Wash, Filtration) TLC_LCMS->Workup Purification 3. Purification (Column Chromatography) Workup->Purification Structure_ID 4. Structural ID (¹H, ¹³C NMR, HRMS) Purification->Structure_ID Purity_Check 5. Final Purity & Safety Check (¹¹⁹Sn NMR, GC-MS) Structure_ID->Purity_Check Is structure correct? End Pure, Characterized Product Purity_Check->End Is it free of tin?

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Trimethyl((tributylstannyl)ethynyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling and disposal of Trimethyl((tributylstannyl)ethynyl)silane. As a compound featuring a highly toxic tributyltin (TBT) moiety, its management from cradle to grave is of paramount importance for personnel safety and environmental protection. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a culture of safety and responsibility within your laboratory.

Hazard Assessment: Understanding the Inherent Risks

This compound is an organometallic reagent whose primary hazard profile is dictated by the tributylstannyl group. Tributyltin compounds are recognized for their severe toxicity, potential for bioaccumulation in the environment, and endocrine-disrupting effects.[1][2][3]

Key Hazards Include:

  • Acute Toxicity: The compound is classified as toxic if swallowed and harmful in contact with skin.[4]

  • Organ System Damage: It is known to cause damage to organs, particularly the immune system (thymus gland) and nervous system, through prolonged or repeated exposure.[2]

  • Reproductive Toxicity: The material is classified as a substance that may damage fertility and the unborn child.

  • Severe Environmental Hazard: this compound is very toxic to aquatic life with long-lasting effects.[4] Organotin compounds are persistent in marine sediments and can bioaccumulate, posing a significant threat to aquatic ecosystems.[1][5][6]

Given these risks, adherence to established occupational exposure limits is mandatory.

Regulatory Body Exposure Limit (as Sn) Notes
OSHA (PEL)0.1 mg/m³8-hour Time-Weighted Average (TWA)[2]
ACGIH (TLV)0.1 mg/m³8-hour TWA[2]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical safety goggles and a face shield.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For large quantities or spill cleanup, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All handling of the neat compound or its concentrated solutions must occur within a certified chemical fume hood.[7]

Waste Segregation and Primary Containment

Proper segregation at the point of generation is the first critical step in a compliant disposal workflow. Cross-contamination of waste streams must be avoided.

  • Neat (Unused) Reagent and Concentrated Residues: Collect in a dedicated, sealed, and clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or polyethylene).

  • Contaminated Solvents: Collect solvent rinses (e.g., from glassware decontamination) in a separate, sealed container labeled "Halogenated" or "Non-Halogenated Waste Solvents containing Organotin."

  • Contaminated Solid Waste: All contaminated consumables (gloves, pipette tips, silica gel, weighing paper) must be placed in a sealed, puncture-proof container. Do not mix with general laboratory solid waste.

Labeling: All waste containers must be labeled with the words "Hazardous Waste - Organotin Compound, Toxic, Ecotoxic " and list the full chemical name: "this compound."[4][8]

Disposal Pathway Decision Framework

The appropriate disposal pathway depends on the quantity of waste generated and the resources available at your facility. This decision framework guides the user to the safest and most compliant option.

G cluster_small Small-Scale / Infrequent cluster_large Large-Scale / Routine start Waste Generated: This compound assess Assess Quantity and Frequency start->assess small_path Small, Infrequent Quantity (< 5g) assess->small_path < 5g large_path Large or Routine Quantity (> 5g) assess->large_path > 5g in_lab_decision In-Lab Chemical Treatment Feasible? small_path->in_lab_decision protocol_4 Follow Protocol 4: In-Lab Oxidative Degradation in_lab_decision->protocol_4 Yes protocol_5 Follow Protocol 5: External Disposal in_lab_decision->protocol_5 No / Not Equipped dispose_treated Dispose of Treated Waste via Institutional EHS protocol_4->dispose_treated large_path->protocol_5 package Package, Label, and Store Securely for Professional Disposal protocol_5->package

Caption: Decision workflow for selecting the appropriate disposal pathway.

Protocol for In-Lab Chemical Treatment (Small-Scale, <5g)

For infrequent, small quantities of waste, chemical degradation can be employed to convert the highly toxic tributyltin moiety into less toxic, more stable inorganic tin compounds before final disposal. This procedure must be performed in a chemical fume hood with continuous stirring.

Causality: The scientific basis for this protocol is the oxidative cleavage of the tin-carbon (Sn-C) bonds. The tributyl groups are susceptible to oxidation, which breaks them down and detaches them from the tin atom, ultimately forming inorganic tin oxides or salts.[9]

Materials:

  • Waste this compound (or a solution in a compatible solvent).

  • Calcium hypochlorite [Ca(OCl)₂] or a saturated solution of potassium permanganate (KMnO₄).

  • A high-boiling, non-reactive solvent like mineral oil or a hydrocarbon solvent if the waste is neat.

  • Sodium bisulfite (NaHSO₃) for quenching.

  • Appropriate reaction vessel (3-neck flask with stirrer is ideal).

Step-by-Step Methodology:

  • Dilution and Inerting:

    • If the waste is a neat liquid, dilute it at least 10-fold with a high-boiling point hydrocarbon solvent (e.g., dodecane) in the reaction flask. This is a critical step to control the reaction rate and dissipate heat from the exothermic oxidation.

    • If the waste is already in a compatible solvent (e.g., THF, hexanes), it can be used directly, but ensure the concentration is low.

  • Oxidative Degradation:

    • Slowly and portion-wise, add the oxidizing agent (e.g., calcium hypochlorite powder or a saturated KMnO₄ solution) to the stirring solution.

    • Rationale: A slow, controlled addition is crucial to prevent a runaway reaction. Observe for signs of reaction, such as a color change (e.g., disappearance of the purple KMnO₄ color) or a mild exotherm.

    • Continue the addition until the oxidizing agent's color persists, indicating that the organotin compound has been fully consumed. Allow the mixture to stir for an additional 2-4 hours to ensure complete reaction.

  • Quenching and Neutralization:

    • Slowly add a quenching agent, such as a saturated solution of sodium bisulfite, to neutralize any excess oxidant. Add until the color of the excess oxidant is discharged.

    • The resulting mixture will likely be a slurry containing inorganic tin salts/oxides.

  • Final Disposal:

    • Carefully transfer the entire contents of the reaction flask into a designated hazardous waste container for aqueous/inorganic waste.

    • Label the container clearly, noting the contents (e.g., "Treated Organotin Waste containing Inorganic Tin Salts").

    • Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EHS) department. Although detoxified, this waste must still be managed as hazardous.

Protocol for External Disposal (Large-Scale & Routine)

For routine generation of organotin waste or quantities greater than 5 grams, direct disposal via a licensed hazardous waste management company is the mandatory and safest route.[10][11]

Step-by-Step Methodology:

  • Containment: Ensure all waste streams (neat, solvent, solid) are collected in their segregated, properly sealed, and compatible containers as described in Section 2.

  • Labeling: Verify that each container is accurately and fully labeled according to institutional and regulatory standards (e.g., EPA, DOT).[4][8]

  • Storage: Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution's EHS office. Be precise in identifying the chemical constituents.

  • Scheduled Pickup: Contact your EHS office to schedule a pickup by the institution's contracted hazardous waste vendor. Never attempt to transport or dispose of this waste personally.

Spill Management and Decontamination

Accidental spills must be treated as a serious incident.[12]

Immediate Spill Response:

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Isolate: Secure the area and prevent entry.

  • Report: Immediately contact your institution's EHS or emergency response team.

  • Cleanup (Only if trained and equipped):

    • Wear full PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[12]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area (see below).

Decontamination of Glassware and Surfaces:

  • Initial Rinse: Rinse the contaminated item three times with a suitable organic solvent (e.g., toluene or hexanes). Collect all rinsate as hazardous waste.[7]

  • Oxidative Wash: Prepare a decontamination solution, such as a 10% solution of bleach (sodium hypochlorite) or a potassium permanganate solution. Carefully wash the rinsed items with this solution to degrade any residual organotin traces.

  • Final Cleaning: After the oxidative wash, the items can be cleaned using standard laboratory detergents.

Conclusion

The extreme toxicity of this compound necessitates a disposal protocol grounded in risk mitigation and regulatory compliance. By understanding the chemical principles behind detoxification and adhering strictly to the procedures for containment and disposal, researchers can ensure a safe laboratory environment and protect our shared ecosystem. Always prioritize consultation with your institution's EHS department for site-specific guidance.

References

Navigating the Synthesis Landscape: A Comprehensive Guide to Handling Trimethyl((tributylstannyl)ethynyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the synthesis of complex molecules is a journey into uncharted territory. This path is often paved with powerful but hazardous reagents. Among these, organotin compounds, such as Trimethyl((tributylstannyl)ethynyl)silane, are indispensable tools in cross-coupling reactions and other synthetic transformations. However, their utility is matched by a significant toxicological profile that demands unwavering respect and meticulous handling.

This guide provides a deep dive into the essential safety protocols and logistical considerations for the safe and effective use of this compound in a laboratory setting. Moving beyond a simple checklist, we will explore the rationale behind each procedural step, empowering you, the researcher, to build a culture of safety and scientific excellence in your laboratory.

Understanding the Inherent Risks: The Toxicology of Organotin Compounds

This compound belongs to the family of organotin compounds, which are known for their toxicity. The tributyltin moiety, in particular, is a potent toxicant.[1][2][3] Exposure can occur through inhalation, skin absorption, and ingestion.[4]

The primary health concerns associated with this compound include:

  • Acute Toxicity: It is toxic if swallowed and can be harmful if it comes into contact with the skin.[5]

  • Irritation: It is known to cause significant skin and eye irritation.[5][6] Inhaling vapors may also lead to respiratory tract irritation.[6]

  • Systemic Effects: Prolonged or repeated exposure can cause damage to internal organs.[5] Some organotin compounds have been shown to affect the central nervous system, immune system, and reproductive system.[1][2][7]

  • Reproductive Toxicity: This compound is suspected of damaging fertility or the unborn child.[5]

  • Aquatic Toxicity: It is highly toxic to aquatic life with long-lasting effects.[5]

Given these significant hazards, a multi-layered approach to safety, centered on robust engineering controls and appropriate personal protective equipment (PPE), is not just recommended—it is imperative.

The First Line of Defense: Engineering Controls

Before any personal protective equipment is even considered, the laboratory environment itself must be engineered to minimize exposure.

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and the reaction itself, must be conducted within a certified and properly functioning chemical fume hood.[6][8] This is the most critical engineering control to prevent the inhalation of harmful vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

  • Inert Atmosphere: As an air-sensitive reagent, handling under an inert atmosphere (e.g., nitrogen or argon) is often required for the integrity of the chemical reaction.[8] This practice also provides an additional layer of containment.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and unobstructed in the immediate vicinity of where the compound is handled.[9][10][11]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is the final and critical barrier between the researcher and the chemical. The following table summarizes the minimum required PPE for handling this compound.

Body PartPPE RecommendationRationale
Hands Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact.[10][11] Double gloving is recommended for added protection, especially during transfers.
Eyes/Face Chemical Safety Goggles and a Face ShieldProtects against splashes and vapors. Goggles provide a seal around the eyes, while the face shield offers broader protection for the entire face.[5][6]
Body Flame-Resistant Laboratory CoatProtects against splashes and prevents contamination of personal clothing.
Respiratory NIOSH-approved Respirator with Organic Vapor CartridgesRequired when engineering controls are insufficient or during spill cleanup.[5][10][12]

Experimental Workflow for Handling this compound

prep Preparation - Verify fume hood function - Assemble dry glassware - Don appropriate PPE transfer Inert Atmosphere Transfer - Purge system with N2/Ar - Use syringe/cannula technique prep->transfer Proceed with caution reaction Reaction - Maintain inert atmosphere - Monitor reaction progress transfer->reaction Controlled addition quench Quenching - Cool reaction mixture - Slowly add quenching agent in fume hood reaction->quench After completion workup Workup & Purification - Handle all waste streams as hazardous quench->workup Careful extraction decon Decontamination & Disposal - Rinse glassware with appropriate solvent - Segregate and label all waste workup->decon Post-purification

Caption: A typical workflow for handling this compound.

Step-by-Step Operational Protocol

The following is a detailed, step-by-step procedure for the safe handling and use of this compound.

1. Pre-Experiment Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the entire experimental procedure.

  • Fume Hood Verification: Ensure the fume hood is operational and the sash is at the appropriate height.

  • Gather Materials: Assemble all necessary dry glassware, reagents, and solvents within the fume hood.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

2. Inert Atmosphere Transfer:

  • Purge with Inert Gas: The reaction vessel should be thoroughly purged with an inert gas like nitrogen or argon.

  • Syringe/Cannula Transfer: For liquid transfers, use a syringe or cannula technique to move the reagent from its storage container to the reaction vessel, maintaining a positive pressure of inert gas.[8]

3. During the Reaction:

  • Maintain Inert Atmosphere: Ensure the reaction remains under a positive pressure of inert gas.

  • Constant Monitoring: Do not leave the reaction unattended.

4. Quenching and Workup:

  • Cooling: Ensure the reaction mixture is cooled to the appropriate temperature before quenching.

  • Slow Addition: The quenching agent should be added slowly and carefully to control any exothermic reactions.

  • Hazardous Waste: All aqueous and organic layers from the workup should be treated as hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][13] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[9][13] Remove contact lenses if present. Seek immediate medical attention.
Inhalation Move the affected individual to fresh air.[6][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills within the fume hood, use an inert absorbent material, and collect it in a sealed container for hazardous waste disposal.[6][11]

Waste Disposal: A Cradle-to-Grave Responsibility

The high aquatic toxicity of this compound necessitates stringent disposal protocols.

  • Segregation: All waste streams containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be segregated into a clearly labeled hazardous waste container.

  • Decontamination: Glassware that has come into contact with the reagent should be rinsed with a suitable solvent, and this rinsate must be collected as hazardous waste.[8]

  • Disposal: All waste must be disposed of through your institution's approved hazardous waste management program.[6] Never pour organotin waste down the drain.

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize the synthetic power of this compound, fostering a laboratory environment where both scientific innovation and personal safety are paramount.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl((tributylstannyl)ethynyl)silane
Reactant of Route 2
Reactant of Route 2
Trimethyl((tributylstannyl)ethynyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.